Troxacitabine
Description
The exact mass of the compound 1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)cytosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGZNYSEHTMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CO)N2C=CC(=NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861381 | |
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908827-81-6 | |
| Record name | 4-Amino-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Synthesis and Purification of Troxacitabine (B1681597)
Introduction
This compound (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with potent anticancer and antiviral activities.[1][2][3] Its unique L-configuration renders it resistant to some common mechanisms of drug resistance observed with D-nucleoside analogs.[2][4] this compound functions as a DNA chain terminator and DNA polymerase inhibitor after intracellular phosphorylation to its active triphosphate form.[5][6] This guide provides a detailed overview of the chemical synthesis and purification of this compound, intended for professionals in drug development and chemical research.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed, each with distinct advantages and challenges regarding starting materials, reaction steps, and overall yield. Below are detailed descriptions of prominent synthetic methodologies.
Synthesis Route 1: From L-Menthyl Dihydroxyacetate
This method presents a relatively efficient pathway with readily available starting materials and mild reaction conditions, making it suitable for industrial-scale production.[5] The overall yield for this process can approach 35%.[5]
Experimental Protocol:
-
Preparation of (2S,4R)-4-hydroxy-(1,3)-dioxolane-2-carboxylic acid-L-menthol ester (II):
-
In a 50mL three-necked flask, combine 2.3g (0.01mol) of L-menthyl dihydroxyacetate (I), 0.2mL (0.0035mol) of acetic acid (catalyst), and 13mL of toluene (B28343) (solvent).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and add an additional 10mL of toluene.
-
Add 0.6g (0.01mol) of glycolaldehyde (B1209225) and heat to reflux for 1 hour.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product (II).
-
-
Halogenation of the Hydroxyl Group:
-
The crude ester (II) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).
-
A halogenating agent, such as a Vilsmeier reagent prepared in situ, is added dropwise at a controlled temperature to replace the hydroxyl group with a halogen (e.g., chlorine).[5] This step must be conducted under strictly anhydrous conditions.[5]
-
-
Coupling with Cytosine:
-
The halogenated intermediate (III) is coupled with silylated cytosine.
-
In a reaction vessel, the compound of formula (III), cytosine, an organic base (e.g., triethylamine), hexamethyldisilazane (B44280) (HMDS), and a catalyst are combined.[5] The molar ratio of these reactants is typically 1:1.1:0.5:1.1:0.3, respectively.[5]
-
The reaction mixture is heated to facilitate the coupling reaction, forming the protected this compound precursor (IV).
-
-
Reduction to this compound (V):
-
The coupled product (IV) is subjected to a reduction reaction to remove the L-menthyl ester group and any other protecting groups.
-
The reaction is carried out in an organic solvent, and a reducing agent is added.
-
After the reaction is complete, the mixture is worked up. The organic layer is collected, and the aqueous layer is extracted with an appropriate solvent (e.g., ethanol) to recover any dissolved product.[5]
-
The combined organic layers are pH-adjusted to 5 with hydrochloric acid, filtered, and then neutralized with a sodium hydroxide (B78521) solution.[5]
-
The solution is concentrated under reduced pressure until a pale yellow solid precipitates.[5]
-
Quantitative Data Summary for Synthesis Route 1
| Step | Intermediate/Product | Starting Material | Reagents | Yield |
| 1 | (2S,4R)-4-hydroxy-(1,3)-dioxolane-2-carboxylic acid-L-menthol ester (II) | L-Menthyl dihydroxyacetate (I) | Glycolaldehyde, Acetic acid, Toluene | >80% (conversion)[5] |
| 2 | Halogenated intermediate (III) | Compound (II) | Vilsmeier reagent | - |
| 3 | Coupled product (IV) | Compound (III) | Cytosine, Triethylamine, HMDS | 77.5%[5] |
| 4 | This compound (V) | Compound (IV) | Reducing agent, HCl, NaOH | 60.1%[5] |
| Overall | This compound (V) | L-Menthyl dihydroxyacetate (I) | - | ~35% [5] |
Alternative Synthesis Routes
Other reported syntheses of this compound and related dioxolane nucleosides often involve more steps or utilize costly reagents and chiral chromatography for separating enantiomers.[7][8] One such route begins with L-gulonic acid, which undergoes intramolecular etherification, oxidation, reduction, ketal formation, and several other transformations before coupling with cytosine.[5] This multi-step process suffers from complex product mixtures and low overall yields.[5] Another approach starts from [(2S,4R)-2-(chloromethyl)-1,3-dioxolan-4-yl]methanol, but this method involves high reaction temperatures, environmentally unfavorable reagents like pyridinium (B92312) dichromate (PDC), and complex purification of intermediates.[5]
Purification of this compound
The final purification of this compound is crucial to remove any unreacted starting materials, byproducts, and stereoisomers. A combination of filtration, washing, and crystallization is typically employed.
Experimental Protocol for Purification:
-
Initial Isolation:
-
Following the final reduction step, the crude this compound is precipitated from the reaction mixture.
-
The solid is collected by filtration.
-
-
Washing:
-
The filter cake is washed sequentially with different solvents to remove specific impurities.
-
A common procedure involves washing the solid twice with hot water (70°C) followed by a wash with an alcohol like isopropanol (B130326) ethyl ester.[5]
-
-
Crystallization:
-
The washed solid is dissolved in a minimal amount of a suitable solvent, such as anhydrous ethanol, by heating to approximately 50°C.[5]
-
Any insoluble material is removed by hot filtration.
-
The filtrate is then cooled slowly to room temperature and subsequently chilled (e.g., refrigerated for 24 hours) to induce crystallization of the pure this compound.[5]
-
Different crystalline forms (polymorphs) of this compound have been identified and can be obtained by varying the crystallization solvent and conditions.[9][10]
-
-
Final Drying:
Quantitative Data for a Typical Purification
| Step | Procedure | Solvents | Purity Target |
| 1 | Filtration and Washing | Hot Water, Isopropanol Ethyl Ester | Removal of water-soluble and some organic impurities |
| 2 | Recrystallization | Anhydrous Ethanol | >99% |
| 3 | Final Wash and Drying | Isopropyl Acetate | - |
Quality Control and Impurity Analysis
The analysis of impurities in the final this compound product is essential for quality control.[11][12] High-performance liquid chromatography (HPLC) is the primary technique used for this purpose.[13][14][15]
Typical HPLC Method Parameters:
-
Column: A chiral stationary phase is necessary to separate the desired L-enantiomer from any D-enantiomer impurity.[13][14][16]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used in reversed-phase chromatography.[16]
-
Detection: UV detection at a wavelength appropriate for cytosine-containing compounds (e.g., 270 nm) is standard.[17]
-
Impurity Profiling: The method should be capable of separating this compound from known process-related impurities and degradation products.[12][18]
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound starting from L-Menthyl Dihydroxyacetate.
Caption: General purification workflow for this compound.
Caption: Logical workflow for the quality control of this compound.
References
- 1. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the L-stereoisomeric nucleoside analog this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Comparative study of a novel nucleoside analogue (Troxatyl, this compound, BCH-4556) and AraC against leukemic human tumor xenografts expressing high or low cytidine deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103288806A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2017031994A1 - this compound synthesis and crystal form thereof - Google Patents [patents.google.com]
- 10. US11731959B2 - this compound synthesis and crystal form thereof - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.net.au [chromtech.net.au]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
Preclinical In Vivo Efficacy of Troxacitabine in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (Troxatyl®, β-L-dioxolane cytidine) is a synthetic L-nucleoside analog of deoxycytidine with a unique stereochemical configuration that confers distinct pharmacological properties compared to its D-isomer counterparts, such as cytarabine (B982) and gemcitabine. Its non-natural L-configuration makes it resistant to deamination by cytidine (B196190) deaminase, a common mechanism of resistance to other nucleoside analogs. This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound in solid tumors, focusing on its efficacy, experimental protocols, and mechanism of action.
Core Mechanism of Action
This compound exerts its antitumor activity through a multi-step process initiated by its entry into cancer cells. Unlike many other nucleoside analogs that depend on active transport mechanisms, this compound primarily enters cells via passive diffusion[1]. This characteristic is significant as it may circumvent resistance mechanisms involving the downregulation of nucleoside transporters.
Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently to its active triphosphate metabolite, this compound triphosphate (Trox-TP). Trox-TP acts as a fraudulent nucleotide, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. The incorporation of Trox-TP into the growing DNA strand leads to chain termination, thereby inhibiting DNA replication and triggering cell death[2].
Preclinical Efficacy in Solid Tumor Xenograft Models
This compound has demonstrated potent antitumor activity across a range of preclinical solid tumor xenograft models. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of this compound in Human Colon Carcinoma HT-29 Xenografts
| Treatment Schedule | Total Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Continuous infusion (6 days) | Not specified | Significant tumor growth inhibition | [3][4] |
| Bolus i.v. (q1d x 5) | 53-63 | Tumor growth arrest | [3][4] |
| Bolus i.v. (q7d x 3) | 53-63 | Less effective than q1d x 5 or continuous infusion | [3][4] |
| Continuous infusion (3 and 6 days) | 53-63 | Superior efficacy compared to bolus injections | [3][4] |
Table 2: Efficacy of this compound in Anthracycline-Resistant Human Nasopharyngeal Carcinoma KBV Xenografts
| Treatment Dose (mg/kg/day) | Treatment Schedule | Percent Total Growth Inhibition (%TGI) | Outcome | Reference |
| 20 | 5-day treatment | 81% | Tumor regression | [1] |
| 50 | 5-day treatment | 96% | Tumor regression, some cures | [1] |
| 100 | 5-day treatment | 97% | Tumor regression, some cures | [1] |
Detailed Experimental Protocols
Human Colon Carcinoma HT-29 Xenograft Model
-
Tumor Cell Inoculation: 2 x 10⁶ human colon HT-29 tumor cells were injected subcutaneously.[3][4]
-
Treatment Initiation: Treatment commenced when tumor volumes reached an average size of 80-120 mm³.[3][4]
-
Drug Administration:
-
Tumor Volume Measurement: Tumor volume was determined by sequential caliper measurement of the length (L) and width (W), and calculated using the formula: (L x W²)/2.
Anthracycline-Resistant Human Nasopharyngeal Carcinoma KBV Xenograft Model
-
Animal Model: Details on the specific mouse strain were not provided in the abstract.
-
Tumor Cell Inoculation: Human nasopharyngeal epidermoid carcinoma cell line KB and its vincristine-resistant derivative (KBV) were used.
-
Treatment: this compound was administered at doses of 20, 50, and 100 mg/kg for 5 consecutive days.[1]
-
Efficacy Evaluation: Antitumor efficacy was assessed by measuring tumor growth inhibition.[1]
Visualizations
Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound.
This compound-Induced DNA Damage and Apoptotic Signaling
Caption: this compound's mechanism leading to apoptosis.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General experimental workflow for xenograft studies.
Conclusion
Preclinical in vivo studies have consistently demonstrated the potent antitumor activity of this compound in various solid tumor models, including those with acquired resistance to conventional chemotherapies. Its unique mechanism of cellular uptake and resistance to deamination highlight its potential as a valuable therapeutic agent. The superiority of continuous infusion schedules in preclinical models suggests that this mode of administration may be crucial for maximizing its clinical efficacy. Further research into the specific downstream signaling pathways affected by this compound will provide a more complete understanding of its mechanism of action and may inform the development of rational combination therapies.
References
- 1. Antitumor activity of this compound (Troxatyl) against anthracycline-resistant human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Pharmacokinetics and Metabolism of Troxacitabine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Troxacitabine (B1681597), a novel L-nucleoside analog, with a specific focus on studies conducted in mouse models. Significant species-dependent differences in toxicity and efficacy have been observed, making a thorough understanding of its behavior in preclinical models crucial for clinical development.[1][2] This document synthesizes key quantitative data, details experimental methodologies, and visualizes critical pathways to support further research.
Pharmacokinetics of this compound in Mice
The pharmacokinetic profile of this compound has been investigated in mouse models to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for correlating drug exposure with efficacy and toxicity, and for designing optimal dosing schedules.[3]
Plasma Pharmacokinetic Parameters
Quantitative analysis of this compound's plasma concentrations over time provides critical pharmacokinetic parameters. Studies in CD-1(nu/nu) mice have been instrumental in defining these values.
| Animal Model | Administration Route | Dose | Cmax (μmol/L) | Tmax | AUC | Half-life | Reference |
| CD-1(nu/nu) Mice | IV Bolus | 21 mg/kg | ≥110 | 5 minutes | Not Reported | Not Reported | [1] |
Note: Comprehensive pharmacokinetic parameters like AUC and half-life are not fully detailed in the provided search results. The Cmax was reported at the earliest time point of blood collection.
Dosing and Administration
In preclinical antitumor studies in mice, this compound has been administered through various routes and schedules. It was generally well-tolerated when given intraperitoneally or intravenously.[4] Doses up to 100 mg/kg administered intraperitoneally once daily for five consecutive days did not produce significant toxicity.[1] However, a dose of 200 mg/kg on the same schedule was found to be lethal.[1] In human xenograft models, a common and effective, non-toxic dosing strategy involved administering 25 mg/kg once or twice daily for five consecutive days.[1]
Metabolism of this compound
This compound is a prodrug that must be activated intracellularly to exert its cytotoxic effects.[2] Its unique L-configuration distinguishes its metabolic pathway from other cytidine (B196190) analogs.[2]
Intracellular Activation
The primary mechanism of action for this compound involves its sequential phosphorylation to mono-, di-, and ultimately its active triphosphate form (this compound-TP).[2][5] This process is critical for its antitumor activity.[1] Interestingly, there are significant species-specific differences in this metabolic activation. Studies comparing mouse and human T-lymphocytes revealed that the formation of the phosphorylated metabolites is substantially higher in human cells.[1][6] In mouse lymphocytes, the majority of the drug remains as the parent compound, even after 48 hours of exposure.[4][5] In contrast, human lymphocytes show significant conversion to the mono- and diphosphate (B83284) forms.[4]
Intracellular metabolic activation of this compound.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to pharmacokinetic and metabolism studies. The following sections detail the methodologies commonly employed in the preclinical evaluation of this compound in mouse models.
In Vivo Pharmacokinetic Studies
Animal Models: Female HT-29 tumor-bearing CD-1(nu/nu) athymic mice are frequently used.[1][7]
Drug Administration:
-
Intravenous (IV) Bolus: this compound is dissolved in saline and administered as a single injection, typically into the tail vein.[2]
-
Continuous Infusion: For studies requiring prolonged exposure, osmotic minipumps (e.g., Alzet) are implanted subcutaneously to deliver the drug continuously over several days.[1][8]
-
Intraperitoneal (IP) Injection: The drug solution is injected into the peritoneal cavity.[2]
Blood Sampling:
-
Serial blood samples are collected at predetermined time points.[2]
-
In mice receiving single bolus injections, samples are often taken at 5, 15, 30, 60, and 360 minutes post-administration.[1][4]
-
For continuous infusion studies, blood can be collected at 3 hours, and on days 1, 3, and 5 after pump implantation.[1]
-
Cardiac puncture is a common method for terminal blood collection.[1][4]
-
Blood is collected into heparinized tubes, centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.[1][2]
Plasma Concentration Analysis
Sample Preparation:
-
Frozen plasma samples are thawed on ice.[2]
-
Proteins are precipitated by adding a solvent such as acetonitrile.[2]
-
The mixture is vortexed and centrifuged.[2]
-
The supernatant is transferred and evaporated to dryness, often under a stream of nitrogen.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a standard method for quantifying drug concentrations in plasma.[2][9]
Intracellular Metabolite Analysis
Cell Culture and Treatment:
-
Mouse T-lymphocytes are isolated from peripheral blood via density centrifugation.[1]
-
Cells are incubated with radiolabeled this compound (e.g., [¹⁴C]this compound) for various durations (e.g., 4, 24, 48 hours).[5][8]
Metabolite Extraction:
-
After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.[2]
-
Cells are lysed using a cold extraction solution, such as 60% methanol.[2]
-
The lysate is centrifuged to separate the soluble fraction containing the metabolites.[2]
Analytical Method:
-
The extracted mono-, di-, and triphosphate metabolites are separated using anion-exchange HPLC.[2]
-
Quantification is achieved through scintillation counting of the radiolabeled metabolites.[2]
Experimental workflow for in vivo pharmacokinetic studies.
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound in mouse models reveal important characteristics of the drug, particularly the significant species-dependent differences in its intracellular activation.[1][6] While mice show limited metabolism to the active triphosphate form, these models have been crucial for establishing effective, non-toxic dosing regimens for antitumor efficacy studies in human xenografts.[1][4] The detailed protocols for in vivo studies and metabolite analysis provide a foundation for further research into this novel L-nucleoside analog. Understanding these preclinical data is essential for guiding the clinical development and optimizing the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. biotestfacility.com [biotestfacility.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Species differences in this compound pharmacokinetics and pharmacodynamics: implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PHARMACOKINETIC ASSESSMENT OF LOW DOSE DECITABINE IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
Troxacitabine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (formerly known as BCH-4556 and Troxatyl®) is a synthetic L-nucleoside analog of deoxycytidine that emerged as a promising antineoplastic agent.[1] Its unique unnatural L-configuration at the chiral center of the sugar moiety distinguishes it from naturally occurring D-nucleosides and confers upon it a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data, experimental methodologies, and key molecular pathways.
Discovery and Development History
The development of this compound can be traced back to the exploration of nucleoside analogs as therapeutic agents. It was discovered by BioChem Pharma, a company that was later acquired by Shire Pharmaceuticals.[2] The rationale behind its development was to create a nucleoside analog with potent anticancer activity and a favorable resistance profile compared to existing drugs like cytarabine (B982) (Ara-C).[3]
Key Milestones in the Development of this compound:
-
Discovery: this compound was synthesized as part of a program at BioChem Pharma focused on L-nucleoside analogs.[2] The initial discovery that the L-enantiomer of a dioxolane cytidine (B196190) analogue demonstrated anti-cancer activity was a significant breakthrough.[4]
-
Preclinical Evaluation: Extensive preclinical studies in the 1990s demonstrated this compound's broad-spectrum antitumor activity in various human cancer cell lines and xenograft models.[5] These studies established its mechanism of action as a DNA synthesis inhibitor and highlighted its resistance to inactivation by cytidine deaminase.[3]
-
Phase I Clinical Trials: The first-in-human studies of this compound were initiated to determine its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile in patients with advanced solid malignancies and hematological cancers.[6] These trials explored different administration schedules, including short infusions and continuous infusions.[6]
-
Phase II Clinical Trials: Following promising results from Phase I studies, Phase II trials were conducted to evaluate the efficacy of this compound in specific cancer types, including acute myeloid leukemia (AML), chronic myeloid leukemia in blastic phase (CML-BP), renal cell carcinoma, and pancreatic cancer.[7][8][9]
-
Further Development and Challenges: While this compound showed significant antileukemic activity, its development for solid tumors was met with challenges, with some studies showing modest activity.[9] The development landscape for this compound has evolved, with ongoing research focusing on its potential in combination therapies and specific patient populations.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process that ultimately leads to the termination of DNA synthesis and induction of apoptosis.[1]
Cellular Uptake and Activation
Unlike many other nucleoside analogs that rely on specific nucleoside transporters for cellular entry, this compound primarily enters cells via passive diffusion.[1] Once inside the cell, it undergoes a series of phosphorylation events to become activated. This process is initiated by the enzyme deoxycytidine kinase (dCK), which converts this compound to its monophosphate form (this compound-MP). Subsequent phosphorylations by other cellular kinases lead to the formation of the diphosphate (B83284) (this compound-DP) and the active triphosphate (this compound-TP) metabolites.[1]
dot
DNA Chain Termination
The active metabolite, this compound-TP, is a structural mimic of the natural deoxycytidine triphosphate (dCTP). It competes with dCTP for incorporation into the growing DNA strand by DNA polymerases during DNA replication.[1] Due to its unnatural L-configuration, the incorporation of this compound-TP into the DNA chain results in immediate chain termination, thereby halting DNA synthesis.[5] This disruption of DNA replication triggers downstream signaling pathways leading to cell cycle arrest and apoptosis.
dot
Resistance to Cytidine Deaminase
A key feature of this compound is its resistance to deamination by the enzyme cytidine deaminase (CDA).[3] CDA is responsible for the inactivation of other cytidine analogs like cytarabine, and high levels of this enzyme in cancer cells can lead to drug resistance. This compound's resistance to CDA allows it to remain active in tumors with high CDA expression, potentially overcoming a common mechanism of resistance to other nucleoside analogs.[3]
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated in a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate significant potency, particularly in hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.04 ± 0.01 | [10] |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 ± 0.01 | [10] |
| K-562 | Chronic Myelogenous Leukemia | 0.05 ± 0.01 | [10] |
| HT-29 | Colon Adenocarcinoma | 0.02 ± 0.01 | [10] |
| PC-3 | Prostate Adenocarcinoma | 0.09 ± 0.02 | [10] |
| A549 | Non-small Cell Lung Carcinoma | 0.07 ± 0.02 | [10] |
| PANC-1 | Pancreatic Carcinoma | 0.12 ± 0.03 | [10] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal models have been crucial in understanding the disposition of this compound. Significant species-dependent differences in toxicity and efficacy have been observed.[11]
| Species | Route | Dose | Cmax (µM) | t1/2 (h) | Clearance (mL/min/kg) | Vd (L/kg) | Reference |
| Mouse | IV | 10 mg/kg | 25.3 ± 5.4 | 0.8 ± 0.1 | 35.2 ± 6.1 | 2.1 ± 0.4 | [11] |
| Rat | IV | 10 mg/kg | 18.7 ± 3.9 | 1.1 ± 0.2 | 28.9 ± 5.3 | 2.5 ± 0.6 | [11] |
| Monkey | IV | 1 mg/kg | 2.1 ± 0.5 | 1.5 ± 0.3 | 12.4 ± 2.8 | 1.8 ± 0.3 | [11] |
Clinical Trial Results
This compound has been evaluated in several Phase I and II clinical trials across different cancer types. The following tables summarize key findings from selected studies.
Phase I Study in Advanced Solid Malignancies (Continuous Infusion) [6]
| Dose Level (mg/m²/day) | Number of Patients | MTD | DLTs |
| 1.88 - 7.5 | 21 | 7.5 mg/m² over 96h | Grade 4 neutropenia, Grade 3 constipation |
Phase II Study in Refractory Leukemia [8]
| Patient Population | Number of Patients | Dosing Regimen | Overall Response Rate | Key Adverse Events (Grade 3/4) |
| AML | 18 | 8.0 mg/m²/day for 5 days | 18% (2 CR, 1 PR) | Stomatitis (7%), Hand-foot syndrome (24%), Skin rash (5%) |
| CML-BP | 17 | 8.0 mg/m²/day for 5 days | 37% (return to chronic phase) | Stomatitis (7%), Hand-foot syndrome (24%), Skin rash (5%) |
| ALL | 6 | 8.0 mg/m²/day for 5 days | 0% | Stomatitis (7%), Hand-foot syndrome (24%), Skin rash (5%) |
Phase II Study in Advanced Pancreatic Cancer [9]
| Patient Population | Number of Patients | Dosing Regimen | Median TTP (months) | Median Survival (months) | Key Adverse Events (Grade 3/4) |
| Chemotherapy-naïve | 54 | 1.5 mg/m² daily for 5 days every 4 weeks | 3.5 | 5.6 | Neutropenia (67%), Skin rash (6%), Hand-foot syndrome (4%) |
Experimental Protocols
Clonogenic Assay for In Vitro Cytotoxicity
This assay is used to determine the ability of a single cancer cell to form a colony (a clone) after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to allow for drug exposure.
-
Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixing solution for 10-15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the control and plot a dose-response curve to determine the IC50 value.
dot
Conclusion
This compound represents a significant development in the field of nucleoside analogs, with a unique L-configuration that confers a distinct mechanism of action and resistance profile. While its clinical development has faced challenges, particularly in solid tumors, its demonstrated activity in hematological malignancies underscores the potential of this class of compounds. Further research into combination therapies, predictive biomarkers, and optimal dosing schedules may yet unlock the full therapeutic potential of this compound and inform the development of next-generation L-nucleoside analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Shire Pharmaceuticals) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 5. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phase I study of this compound administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of this compound (BCH-4556) in patients with advanced and/or metastatic renal cell carcinoma: a trial of the National Cancer Institute of Canada-Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of this compound, a novel dioxolane nucleoside analog, in patients with refractory leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II study of this compound in chemotherapy-naive patients with advanced cancer of the pancreas: gastrointestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in this compound pharmacokinetics and pharmacodynamics: implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Troxacitabine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the L-Nucleoside Analog, Troxacitabine (B1681597)
This technical guide provides a comprehensive overview of this compound (β-L-dioxolane-cytidine), a novel L-nucleoside analog, for researchers, scientists, and drug development professionals. It details its core mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its study, and visualizes key cellular pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic L-enantiomer of a deoxycytidine analog, a stereochemical configuration that distinguishes it from naturally occurring D-nucleosides.[1] This unique structure confers distinct pharmacological properties, including its mechanism of cellular uptake, metabolic activation, and resistance to degradation.
The cytotoxic effects of this compound are exerted through a multi-step process:
-
Cellular Uptake: Unlike many nucleoside analogs that rely on active nucleoside transporters, this compound primarily enters cells via passive diffusion.[2][3] This characteristic may allow it to be effective against tumors that have developed resistance to other nucleoside analogs through the downregulation of transporter proteins.[2]
-
Intracellular Phosphorylation: Once inside the cell, this compound is activated through a series of phosphorylation steps. The initial and rate-limiting step is the conversion to this compound monophosphate, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[2] Subsequent phosphorylations by other cellular kinases convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate form, this compound triphosphate (Trox-TP).[2][4]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases during replication.[2] The incorporation of Trox-TP into the DNA leads to immediate chain termination, halting DNA synthesis.[2]
-
Induction of Apoptosis: The disruption of DNA replication triggers a DNA damage response, leading to cell cycle arrest and ultimately programmed cell death (apoptosis).[1] A key feature of this compound is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine.[3]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| KBV | Nasopharyngeal Epidermoid Carcinoma (Vincristine-resistant) | 7 |
| HL60/R10 | Myeloid Leukemia (MDR) | 7-171 |
| CCRF-CEM/VLB | T-lymphoblastoid Leukemia (MDR) | 7-171 |
| HL60/ADR | Myeloid Leukemia (MRP) | 7-171 |
MDR: Multidrug-Resistant; MRP: Multidrug Resistance-Associated Protein. Data extracted from Gourdeau et al., 2002.
Table 2: Preclinical In Vivo Efficacy of this compound in Human Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| KBV | Nasopharyngeal Epidermoid Carcinoma | 20, 50, 100 mg/kg/day for 5 days | Tumor regression, cures at higher doses |
| HL60 | Promyelocytic Leukemia | 25, 50, 100 mg/kg/day for 5 days | Increased survival, cures at higher doses |
| HL60/R10 | Promyelocytic Leukemia (MDR) | 25, 50, 100 mg/kg/day for 5 days | Increased survival, cures at higher doses |
| HL60/ADR | Promyelocytic Leukemia (MRP) | 25, 50, 100 mg/kg/day for 5 days | Increased survival, cures at higher doses |
| CCRF-CEM/VLB | T-lymphoblastoid Leukemia (MDR) | 10 mg/kg on days 20, 27, 34 | Significant antileukemic activity |
Data extracted from Gourdeau et al., 2002.
Table 3: Phase I Clinical Trial Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) |
| Volume of Distribution (steady-state) | 60 ± 32 L |
| Clearance (Day 1) | 161 ± 33 mL/min |
| Clearance (Day 5) | 127 ± 27 mL/min |
| Terminal Half-life (Day 5) | 39 ± 63 hours |
Data from a study of this compound administered as a 30-minute IV infusion daily for 5 days.[5] A population pharmacokinetic model identified renal function and body surface area as significant sources of variability.[6]
Table 4: Phase II Clinical Trial Outcomes of this compound
| Cancer Type | Dosing Schedule | Median Time to Progression (TTP) | Median Survival |
| Advanced Pancreatic Cancer | 1.5 mg/m² daily for 5 days every 4 weeks | 3.5 months | 5.6 months |
In this study, 15% of patients had stable disease for at least 6 months.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Cytotoxicity Assessment: Clonogenic Assay
This assay determines the ability of a single cell to form a colony after exposure to this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).[2]
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate for 7-14 days, changing the medium as needed.
-
Fixation and Staining: After colonies are visible, remove the medium, wash with PBS, and fix the colonies with fixation solution for 15 minutes. After removing the fixative, stain with crystal violet solution for 20-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.
Quantification of Intracellular this compound Triphosphate by HPLC
This protocol outlines the extraction and quantification of the active triphosphate metabolite of this compound from cells.
Materials:
-
Cancer cell lines
-
This compound
-
Radiolabeled [14C]this compound (for initial method development and validation)
-
Ice-cold 0.4 M Perchloric acid (PCA) or 10% Trichloroacetic acid (TCA)
-
Ice-cold Potassium hydroxide (B78521) (KOH) or Tri-n-octylamine in Freon
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase buffers (e.g., phosphate (B84403) buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydroxide)[8]
-
This compound triphosphate standard
Procedure:
-
Cell Treatment and Harvesting: Treat a known number of cells with this compound for a specific duration. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.[2]
-
Metabolite Extraction:
-
Acid Extraction: Resuspend the cell pellet in a specific volume of ice-cold PCA or TCA. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and macromolecules.[2]
-
Neutralization: Centrifuge the extract at high speed (e.g., 14,000 g for 20 minutes) to pellet the precipitate.[2] Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding a calculated amount of KOH or by extraction with a tri-n-octylamine/Freon mixture. Centrifuge to remove the precipitated salt.[2]
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150x4.6 mm) is suitable.[8]
-
Mobile Phase: A gradient elution is typically used. For example, a two-solvent system with Solvent A (e.g., 10 mM tetrabutylammonium hydroxide, 10 mM KH2PO4, 0.25% MeOH, pH 6.9) and Solvent B (e.g., 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, pH 7.0) can be employed.[8]
-
Gradient: A stepwise gradient, for instance, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B, can be used to separate the phosphorylated metabolites.[8]
-
Detection: Monitor the effluent at a wavelength of approximately 270 nm.[2]
-
Quantification: Create a standard curve using the this compound triphosphate standard to quantify the amount in the cell extracts.
-
In Vivo Efficacy Assessment in a Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of this compound in an in vivo xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Sterile PBS
-
Matrigel (optional)
-
This compound for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment groups via the desired route (e.g., intravenous, intraperitoneal). The control group should receive the vehicle only. Dosing schedules from preclinical studies, such as 20-100 mg/kg/day for 5 days, can be adapted.
-
Monitoring and Endpoint: Continue to monitor tumor volumes and the body weight of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. The study may be terminated when tumors in the control group reach a specific size.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound's mechanism of action and typical experimental workflows.
References
- 1. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Species differences in this compound pharmacokinetics and pharmacodynamics: implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, an L-stereoisomeric nucleoside analog, on a five-times-daily schedule: a phase I and pharmacokinetic study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of this compound, a novel dioxolane nucleoside analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Troxacitabine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Troxacitabine (B1681597) analogs. This compound (β-L-dioxolane cytidine) is a synthetic L-nucleoside analog of deoxycytidine that has demonstrated potent antineoplastic activity. Its unique L-configuration confers resistance to deamination by cytidine (B196190) deaminase, a common mechanism of resistance to other cytidine analogs like cytarabine (B982) (Ara-C)[1]. This guide summarizes quantitative biological data, details relevant experimental protocols, and provides visualizations of key cellular pathways and workflows to facilitate further research and development in this area.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process involving cellular uptake, metabolic activation, and disruption of DNA synthesis.
-
Cellular Uptake and Activation: this compound enters the cell and is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations yield the active triphosphate metabolite, this compound triphosphate (Trox-TP).
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Trox-TP, with its unnatural L-configuration, leads to immediate DNA chain termination.
-
Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, leading to the activation of the intrinsic apoptotic pathway and programmed cell death.
Quantitative Data Summary
The cytotoxic activity of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 410 |
| CEM | Leukemia | 71 |
| HL-60 | Leukemia | 158 |
Data sourced from cellular resistance studies.
Table 2: In Vitro Cytotoxicity of this compound N4-Acyl Prodrugs against Non-Small Cell Lung Cancer
| Compound | R Group (Acyl Chain Length) | IC50 (µM) |
| This compound | H | >100 |
| Prodrug 1 | C10 (Decanoyl) | 1.5 |
| Prodrug 2 | C12 (Lauroyl) | 0.8 |
| Prodrug 3 | C14 (Myristoyl) | 0.5 |
| Prodrug 4 | C16 (Palmitoyl) | 0.3 |
These N4-substituted fatty acid amide prodrugs demonstrate significantly improved antitumor activity over the parent compound, suggesting that increased lipophilicity enhances cellular uptake and efficacy against solid tumors[2][3].
Structure-Activity Relationship (SAR) Insights
The available data provides the following insights into the SAR of this compound analogs:
-
L-Configuration: The unnatural L-stereochemistry at the 1' and 4' positions of the dioxolane ring is crucial for its resistance to cytidine deaminase and is a key feature for its anticancer activity[4].
-
Prodrug Modifications: Acylation of the N4-amino group of the cytosine base with fatty acids significantly increases the lipophilicity and, consequently, the cytotoxic activity against solid tumor cell lines. A clear trend is observed where longer acyl chains (C10-C16) lead to lower IC50 values[2][3]. This suggests that these prodrugs may have enhanced cellular penetration.
-
5-Position Substitution: The synthesis of 5-substituted pyrimidine (B1678525) nucleoside analogs is a common strategy in the development of antiviral and anticancer agents. While specific data for 5-substituted this compound analogs is limited in the provided search results, this position remains a key target for future modifications to potentially enhance activity or modulate selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader[5][6][7]. The reference wavelength is typically 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.
Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
Metabolic Activation and DNA Incorporation of this compound
Caption: Metabolic activation pathway of this compound.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for an MTT-based cytotoxicity assay.
References
- 1. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the L-stereoisomeric nucleoside analog this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. merckmillipore.com [merckmillipore.com]
Troxacitabine: An In-Depth Technical Guide to Cellular Uptake and Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine ((−)-2′-deoxy-3′-oxacytidine), a novel L-nucleoside analogue, has demonstrated significant antitumor activity. A key differentiator in its pharmacological profile is its mechanism of cellular entry. Unlike many other nucleoside analogues that rely on specific transporter proteins, this compound primarily enters cells via passive diffusion. This characteristic has profound implications for its efficacy, particularly in tumors that have developed resistance to other nucleoside drugs through the downregulation of transporter proteins. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the transport pathways.
Primary Mechanism of Cellular Uptake: Passive Diffusion
Studies using radiolabeled this compound have shown that its uptake is not significantly inhibited by the presence of other nucleoside transport inhibitors or high concentrations of nonradioactive this compound, further indicating a transport mechanism independent of specific protein carriers.[1][2] This mode of entry suggests that this compound may be effective against tumors that have acquired resistance to other nucleoside analogues by downregulating transporter expression.
Role of Nucleoside Transporters
Extensive research has been conducted to evaluate the role of the two major families of nucleoside transporters, the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs), in the uptake of this compound.
Equilibrative Nucleoside Transporters (hENTs)
Human equilibrative nucleoside transporters, including hENT1 and hENT2, are facilitative diffusion carriers that transport nucleosides down their concentration gradient. While some initial reports suggested possible involvement of hENT1, more definitive studies have shown that this compound is a poor permeant for both hENT1 and hENT2.[1] Cell lines deficient in nucleoside transport, such as CEM/ARAC8C, which lacks hENT1 activity, display only low-level resistance to this compound compared to high-level resistance to cytarabine (B982) and gemcitabine (B846).[1]
Concentrative Nucleoside Transporters (hCNTs)
Human concentrative nucleoside transporters (hCNT1, hCNT2, and hCNT3) are sodium-dependent transporters that can move nucleosides against their concentration gradient. Experimental evidence indicates that this compound is also a poor substrate for these transporters.[1] Uptake studies of radiolabeled this compound in cells engineered to express these specific transporters did not show significant transport activity.[1]
The following diagram illustrates the general mechanism of nucleoside transport and highlights the primary pathway for this compound.
Efflux Mechanisms and Resistance
Resistance to chemotherapeutic agents can often be mediated by efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily. However, current literature does not indicate that this compound is a significant substrate for major efflux pumps like P-glycoprotein (MDR1) or multidrug resistance-associated proteins (MRPs). The primary mechanism of resistance to this compound identified in vitro is a deficiency in the activating enzyme, deoxycytidine kinase (dCK), rather than enhanced efflux.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the antiproliferative activity and cellular uptake of this compound.
Table 1: Comparative Antiproliferative Activity of Nucleoside Analogues
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| CCRF-CEM | This compound | 160 | - |
| (Transport-competent) | Gemcitabine | 20 | - |
| Cytarabine | 10 | - | |
| CEM/dCK- | This compound | >10,000 | >63 |
| (dCK-deficient) | Gemcitabine | >10,000 | >500 |
| Cytarabine | >10,000 | >1000 | |
| CEM/ARAC8C | This compound | 1,120 | 7 |
| (Transport-deficient) | Gemcitabine | 8,640 | 432 |
| Cytarabine | 11,500 | 1150 |
Data sourced from Gourdeau et al., Cancer Research, 2001.[1]
Table 2: Initial Rates of Uptake in CCRF-CEM Cells
| Compound (30 µM) | Initial Rate of Uptake (pmol/10^6 cells/s) |
|---|---|
| [3H]this compound | 0.073 |
| [3H]Uridine | 0.585 |
Data sourced from Gourdeau et al., Cancer Research, 2001.[1]
Experimental Protocols
Cellular Uptake Assays
A common method to determine the mechanism of drug uptake involves radiolabeled compounds and specific transport inhibitors.
Objective: To measure the rate of [3H]this compound uptake and assess the involvement of nucleoside transporters.
Materials:
-
Cell lines (e.g., CCRF-CEM, CEM/ARAC8C)
-
[3H]this compound
-
Non-radiolabeled this compound
-
Nucleoside transport inhibitors (e.g., NBMPR, dipyridamole, dilazep)
-
Culture medium and buffers
-
Scintillation counter
Protocol:
-
Cell Preparation: Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Assay Initiation: Centrifuge the cells and resuspend in a transport buffer.
-
Inhibitor Pre-incubation: For inhibition studies, pre-incubate a subset of cells with a transport inhibitor (e.g., 100 nM NBMPR) for 15 minutes at room temperature.
-
Uptake Measurement: Initiate the uptake by adding [3H]this compound to the cell suspension. For competition assays, add a high concentration of non-radiolabeled this compound simultaneously.
-
Time Points: At various time points (e.g., 2, 10, 30, 60 seconds), take aliquots of the cell suspension.
-
Uptake Termination: Immediately stop the transport by adding ice-cold transport buffer containing a stop solution (e.g., high concentration of uridine).
-
Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular radiolabel, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of uptake and compare the rates between different conditions (with and without inhibitors/competitors) and between different cell lines (transport-competent vs. transport-deficient).
The following diagram outlines the general workflow for this type of experiment.
Cytotoxicity Assays
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) in different cell lines.
Materials:
-
Cell lines (e.g., CCRF-CEM, CEM/dCK-, CEM/ARAC8C)
-
This compound and other nucleoside analogues
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates.
-
Drug Treatment: Add serial dilutions of this compound and other comparator drugs to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Proliferation Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot a dose-response curve to calculate the IC50 value for each drug in each cell line.
Conclusion
The cellular uptake of this compound is primarily mediated by passive diffusion, a feature that distinguishes it from other clinically used deoxycytidine analogues. This lack of dependence on specific nucleoside transporters suggests a potential advantage in overcoming certain mechanisms of drug resistance. The primary determinant of this compound resistance appears to be the intracellular activation by deoxycytidine kinase. These insights into its transport and resistance mechanisms are critical for the rational design of clinical trials and the identification of patient populations most likely to benefit from this compound therapy.
References
Troxacitabine's Impact on DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (B1681597) (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with potent antitumor activity. Its unique stereochemical configuration confers distinct pharmacological properties, including its mechanism of action which primarily revolves around the disruption of DNA replication. This technical guide provides an in-depth analysis of this compound's effects on DNA replication and repair, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The information presented herein is intended to support further research and development of this and similar nucleoside analogs.
Core Mechanism of Action: Inhibition of DNA Replication
This compound exerts its cytotoxic effects by acting as a fraudulent nucleoside, ultimately leading to the termination of DNA synthesis.[1] The process involves several key steps:
-
Cellular Uptake: Unlike many nucleoside analogs that rely on specific transporters, this compound primarily enters cells via passive diffusion.[1] This characteristic may allow it to circumvent resistance mechanisms based on the downregulation of nucleoside transporters.[1]
-
Intracellular Phosphorylation: Once inside the cell, this compound is activated through a three-step phosphorylation cascade. The initial and rate-limiting step is the conversion to this compound monophosphate, catalyzed by deoxycytidine kinase (dCK).[1][2] Subsequent phosphorylations by other cellular kinases yield the active triphosphate form, this compound triphosphate (Trox-TP).[1]
-
Incorporation into DNA and Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases during replication.[1][3] Due to its unnatural L-configuration, the incorporation of Trox-TP results in immediate chain termination, effectively halting DNA synthesis.[1]
-
Resistance to Deamination: A key feature of this compound is its resistance to inactivation by cytidine (B196190) deaminase (CD), an enzyme that degrades other cytosine nucleoside analogs like cytarabine.[4] This resistance contributes to a longer intracellular half-life and sustained activity.[4]
The disruption of DNA replication triggers downstream cellular responses, including cell cycle arrest and apoptosis (programmed cell death).[5]
Interaction with DNA Repair Pathways
The incorporation of this compound into DNA creates a lesion that can be recognized by the cell's DNA repair machinery. While the primary cytotoxic effect is chain termination, the subsequent cellular response involves DNA repair pathways.
Base Excision Repair (BER)
Evidence suggests that the Base Excision Repair (BER) pathway is involved in the cellular response to this compound-induced DNA damage. Specifically, the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in BER, appears to play a role in processing lesions created by L-nucleoside analogs.[6] Studies have shown that downregulation of APE1 sensitizes human colorectal cancer cells to this compound, suggesting that APE1-mediated repair can counteract the drug's cytotoxic effects.[6] This implies that the cell attempts to remove the incorporated this compound monophosphate from the DNA strand via the BER pathway.
The proposed mechanism involves the recognition and excision of the unnatural L-nucleoside by a DNA glycosylase, creating an abasic site. APE1 would then incise the phosphodiester backbone at this site, initiating the subsequent steps of BER to replace the damaged section of DNA.[7][8] Inhibition of this repair process, therefore, enhances the efficacy of this compound.
Cell Cycle Checkpoint Activation
The DNA damage and replication stress induced by this compound activate cell cycle checkpoints, primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9] These kinases are master regulators of the DNA damage response, initiating signaling cascades that lead to cell cycle arrest, allowing time for DNA repair, or inducing apoptosis if the damage is irreparable.[9] The stalled replication forks resulting from this compound incorporation are potent activators of the ATR-Chk1 signaling pathway.[9]
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro cytotoxicity and clinical outcomes of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 410 | [2] |
| CEM | Leukemia | 71 | [2] |
| HL-60 | Leukemia | 158 | [2] |
| AG6000 (Gemcitabine-resistant) | Not Specified | >3000 | [2] |
| CEM (Cladribine-resistant) | Leukemia | 150 | [2] |
| HL-60 (Cladribine-resistant) | Leukemia | >3000 | [2] |
Table 2: Clinical Trial Outcomes for this compound
| Cancer Type | Phase | Regimen | Key Outcomes | Reference |
| Advanced Solid Malignancies | I | Continuous Infusion (1.88 mg/m²/day for 96h) | MTD established; reversible hematological and cutaneous toxicities. | [10] |
| Advanced Non-Small-Cell Lung Cancer | II | 10 mg/m² IV over 30 min every 3 weeks | No objective responses; stable disease in 8/17 patients. | [3] |
| Advanced Pancreatic Cancer | II | 1.5 mg/m² IV over 30 min daily for 5 days every 4 weeks | Median TTP: 3.5 months; Median survival: 5.6 months. | [11] |
| Refractory Myeloid Leukemia | I/II | Single agent or combination with cytarabine | 60% complete response in patients with extramedullary disease. | [12] |
Experimental Protocols
Clonogenic Assay for Cytotoxicity Assessment
This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells, perform a cell count, and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for colony formation in the control wells (typically 7-14 days).
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and add the fixation solution for 15 minutes. Remove the fixative and add the crystal violet staining solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the control.
-
Quantification of Intracellular this compound Triphosphate (Trox-TP) by HPLC
This protocol outlines the extraction and quantification of the active triphosphate metabolite of this compound from cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium hydroxide (B78521) (KOH) or Tri-n-octylamine in Freon for neutralization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Anion-exchange or reverse-phase HPLC column
-
Mobile phase buffers
-
This compound triphosphate standard
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat a known number of cells with this compound for a specific duration. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.
-
Metabolite Extraction:
-
Acid Extraction: Resuspend the cell pellet in a specific volume of ice-cold PCA (e.g., 0.4 M) or TCA (e.g., 10%). Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and macromolecules.
-
Neutralization: Centrifuge the extract at high speed to pellet the precipitate. Carefully transfer the supernatant to a new tube and neutralize it with KOH or a tri-n-octylamine/Freon solution.
-
-
HPLC Analysis:
-
Inject a known volume of the neutralized extract onto the HPLC column.
-
Elute the metabolites using an appropriate mobile phase gradient.
-
Detect the separated nucleotides using a UV detector at a suitable wavelength (e.g., 272 nm).
-
-
Quantification: Identify and quantify the Trox-TP peak by comparing its retention time and peak area to that of the Trox-TP standard. Normalize the amount of Trox-TP to the number of cells used for the extraction.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound's primary mechanism of action is the termination of DNA replication following its incorporation into the growing DNA strand. Its unique L-configuration makes it resistant to deamination, enhancing its cytotoxic potential. The cellular response to this compound-induced DNA damage involves the Base Excision Repair pathway, presenting a potential target for synergistic therapeutic strategies. Further elucidation of the interactions between this compound and various DNA repair pathways will be crucial for optimizing its clinical application and for the development of novel, more effective nucleoside analogs. The experimental protocols and data presented in this guide provide a framework for continued investigation into the multifaceted effects of this compound on cancer cell biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound (BCH-4556) in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]
- 9. Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword | springermedizin.de [springermedizin.de]
- 10. Phase I study of this compound administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of this compound in chemotherapy-naive patients with advanced cancer of the pancreas: gastrointestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activity in extramedullary myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troxacitabine: A Comprehensive Technical Guide on its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (formerly known as Troxatyl) is a synthetic L-nucleoside analog of deoxycytidine with potent antineoplastic activity.[1][2] Its unique L-configuration, in contrast to the naturally occurring D-nucleosides, confers resistance to inactivation by cytidine (B196190) deaminase and allows it to act as a potent DNA chain terminator.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis.
Physical and Chemical Properties
This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one[1] |
| Synonyms | Troxatyl, BCH-4556, (-)-ODDC, L-Oddc, β-L-Dioxolane-cytidine[1] |
| CAS Number | 145918-75-8[2] |
| Molecular Formula | C₈H₁₁N₃O₄[1] |
| Molecular Weight | 213.19 g/mol [1] |
| Melting Point | 176-177 °C[2][4] |
| Appearance | White to off-white solid |
| Optical Rotation | [α]D²⁵ -38.33° (c = 0.43 in MeOH)[2][4] |
| UV Absorption Maxima | λmax (water): 270.0 nm (pH 7), 278.0 nm (pH 2), 269.0 nm (pH 11)[2] |
| Solubility | Specific quantitative data in common solvents is not readily available in public literature. It is administered intravenously, suggesting aqueous solubility. For in vitro studies, it is often dissolved in DMSO. |
| pKa | An experimentally determined pKa value is not readily available in public literature. Computational prediction methods can be used to estimate the pKa. |
| Stability | Specific degradation kinetics are not extensively published. As a nucleoside analog, it may be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures. |
| XLogP3 | -1.7[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by acting as a fraudulent nucleoside. Its mechanism of action involves several key steps:
-
Cellular Uptake: this compound primarily enters cells via passive diffusion, a characteristic that may allow it to be effective against tumors that have developed resistance to other nucleoside analogs through the downregulation of nucleoside transporters.[3]
-
Intracellular Phosphorylation: Once inside the cell, this compound is activated through a series of phosphorylation events. The initial and rate-limiting step is the conversion of this compound to its monophosphate form by the enzyme deoxycytidine kinase (dCK). Subsequent phosphorylations by other cellular kinases convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate form, this compound triphosphate (Trox-TP).[3]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases during DNA replication. Due to its unnatural L-configuration, the incorporation of Trox-TP into the DNA chain results in immediate chain termination, thereby halting DNA synthesis.[1][3] This disruption of DNA replication ultimately triggers apoptosis (programmed cell death).
A key advantage of this compound is its resistance to deamination by cytidine deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine.[1][3]
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the aqueous solubility of a compound.
Materials:
-
This compound
-
Distilled or deionized water
-
pH meter
-
Shaker water bath or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of aqueous solutions at different pH values (e.g., pH 2, 7, and 9) using appropriate buffers.
-
Add an excess amount of this compound to a known volume of each buffered solution in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.
-
The solubility is the concentration of the saturated solution at each pH.
Clonogenic Assay
This assay is used to determine the cytotoxicity of this compound by assessing the ability of single cells to form colonies after drug treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixing solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).
-
Colony Formation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixing and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies with the fixing solution for 10-15 minutes.
-
Remove the fixing solution and stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
Caption: Experimental workflow for a clonogenic assay.
Measurement of Intracellular this compound Triphosphate Levels by HPLC
This protocol outlines the extraction and quantification of the active triphosphate metabolite of this compound from cells.
Materials:
-
Cancer cell line
-
This compound
-
Ice-cold 0.4 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA)
-
3 M potassium carbonate (K₂CO₃) or tri-n-octylamine in Freon
-
HPLC system with a strong anion exchange (SAX) column and UV detector
-
Mobile phase buffers
-
This compound triphosphate standard
Procedure:
-
Cell Treatment and Harvesting: Treat a known number of cells with this compound for a specific duration. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a specific volume of ice-cold PCA or TCA.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitate.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding K₂CO₃ until the pH is between 6 and 7.
-
Centrifuge to remove the precipitated potassium perchlorate.
-
-
HPLC Analysis:
-
Inject a known volume of the neutralized supernatant onto the SAX-HPLC column.
-
Elute the nucleotides using a gradient of an appropriate buffer (e.g., ammonium (B1175870) phosphate).
-
Monitor the column effluent with a UV detector at 270 nm.
-
-
Quantification: Identify and quantify the Trox-TP peak by comparing its retention time and peak area to a standard curve generated with known concentrations of the this compound triphosphate standard.
References
Troxacitabine: A Technical Guide to its Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with potent antineoplastic activity. Its unique L-configuration distinguishes it from naturally occurring D-nucleosides, conferring resistance to deamination by cytidine (B196190) deaminase, an enzyme that typically inactivates other cytosine nucleoside analogs. This inherent resistance contributes to a longer intracellular half-life and sustained therapeutic activity. Understanding the physicochemical properties of this compound, specifically its stability and solubility in various solvent systems, is paramount for the development of robust and effective pharmaceutical formulations, as well as for designing accurate in vitro and in vivo experimental protocols.
This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this promising anticancer agent.
Solubility Profile
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (Quantitative data not available) | Not Specified | Not Specified | [Qualitative Mention] |
| Methanol | Slightly Soluble (Quantitative data not available) | Not Specified | Not Specified | [Qualitative Mention] |
| Water | Data not available | Not Specified | Not Specified | |
| Ethanol | Data not available | Not Specified | Not Specified | |
| Acetonitrile (B52724) | Data not available | Not Specified | Not Specified | |
| Polyethylene Glycol (PEG) | Data not available | Not Specified | Not Specified | |
| Propylene Glycol (PG) | Data not available | Not Specified | Not Specified |
Note: "Data not available" indicates that specific quantitative solubility values for this compound in these solvents could not be located in the reviewed literature.
Stability Profile
The chemical stability of this compound is a crucial factor for ensuring its therapeutic efficacy and safety. Degradation of the molecule can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Despite a comprehensive search of scientific literature, specific studies detailing the forced degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) were not found. Therefore, quantitative data on its degradation kinetics and the identity of its degradation products are not publicly available at this time.
Table 2: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Solvent/Medium | Conditions (Concentration, Temp, Duration) | % Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | Data not available | Data not available | Data not available | Data not available | |
| Base Hydrolysis | Data not available | Data not available | Data not available | Data not available | |
| Oxidation | Data not available | Data not available | Data not available | Data not available | |
| Photolytic Degradation | Data not available | Data not available | Data not available | Data not available | |
| Thermal Degradation | Data not available | Data not available | Data not available | Data not available |
Note: The absence of data in this table reflects the lack of publicly available, specific stability studies for this compound.
Experimental Protocols
While specific, validated protocols for the solubility and stability testing of this compound are not published, this section provides detailed, generalized methodologies that are widely accepted and can be adapted for the evaluation of nucleoside analogs like this compound.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, DMSO, etc.). The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, the use of a filter syringe (e.g., 0.45 µm pore size) is recommended.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of dissolved this compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
-
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies to assess the stability of this compound.
Methodology:
-
HPLC Method Development:
-
Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 270 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media.
-
Acid Hydrolysis: 0.1 M HCl, heat at 60-80 °C for several hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60-80 °C for several hours.
-
Oxidative Degradation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store a solution of this compound at 60-80 °C for several days.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions.
-
Neutralize acidic and basic samples before injection.
-
Analyze the samples using the developed HPLC method.
-
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Signaling Pathway
This compound exerts its cytotoxic effect by being anabolized intracellularly to its triphosphate form, which is then incorporated into DNA, leading to chain termination.
Conclusion
This technical guide consolidates the currently available information on the stability and solubility of this compound. It is evident that there is a significant gap in the publicly accessible, quantitative data for these critical physicochemical parameters. The provided general experimental protocols offer a robust framework for researchers to generate this much-needed data in their own laboratories. Further studies are warranted to fully characterize the solubility and stability profile of this compound to support its continued development as a potent anticancer agent.
Preclinical Toxicology of Troxacitabine: A Technical Guide
Introduction
Troxacitabine (B1681597) (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine, distinguished by its unnatural L-configuration.[1][2] This unique stereochemistry confers distinct pharmacological properties, including potent antineoplastic activity against a broad range of human tumors in preclinical models.[3][4][5] As an antimetabolite, this compound disrupts DNA synthesis, leading to apoptosis.[4]
This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, designed for researchers, scientists, and drug development professionals. It consolidates key toxicological data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to support further investigation and development.
Mechanism of Action and Metabolic Activation
This compound's cytotoxic effect is the result of a multi-step intracellular process. Its mechanism of action is central to understanding its toxicological profile.
-
Cellular Uptake : Unlike many nucleoside analogs that depend on specific transporters, this compound primarily enters cells via passive diffusion.[1][6] This characteristic may allow it to bypass resistance mechanisms that involve the downregulation of nucleoside transporter proteins.
-
Intracellular Phosphorylation : Once inside the cell, this compound must be activated through phosphorylation. The rate-limiting first step is the conversion to its monophosphate form (Trox-MP) by the enzyme deoxycytidine kinase (dCK).[1] Subsequent phosphorylations yield the diphosphate (B83284) (Trox-DP) and the active triphosphate form, this compound triphosphate (Trox-TP).[1][3]
-
DNA Chain Termination : As a fraudulent nucleoside, Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases during replication.[1][2] The incorporation of Trox-TP, with its unnatural L-configuration, results in the immediate termination of DNA chain elongation.[1][2]
-
Cell Cycle Arrest and Apoptosis : The disruption of DNA synthesis triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1][4]
-
Resistance to Deamination : A key feature of this compound is its resistance to inactivation by cytidine (B196190) deaminase, an enzyme that catabolizes other cytosine analogs like cytarabine (B982) (Ara-C).[1][2] This resistance contributes to a prolonged intracellular half-life and sustained cytotoxic activity.[1]
In Vitro Toxicology
In vitro studies are crucial for determining the cytotoxic potential of a compound against various cell lines and for elucidating species-specific differences.
Cytotoxicity Data
This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 160[1] |
| DU145 | Prostate Cancer | 10[1] |
| A2780 | Ovarian Cancer | 10[1] |
Key In Vitro Findings
-
Species-Specific Sensitivity : A significant finding from preclinical studies is the marked difference in sensitivity between human and murine cells. Human tumor and normal hematopoietic cell lines required 5 to 900-fold lower concentrations of this compound to inhibit cell growth compared to their murine counterparts.[3][7][8] This is partly explained by higher intracellular accumulation of the active triphosphate metabolites in human T-lymphocytes compared to mouse cells.[3][7][8]
-
Time-Dependent Activity : The cytotoxicity of this compound is strongly time-dependent, with maximum activity observed after more than 24 hours of continuous exposure.[3][7][8] This suggests that prolonged exposure at lower concentrations may be more effective than short-term, high-dose administration.
In Vivo Toxicology
In vivo studies in animal models are essential for identifying target organs of toxicity, establishing safe dose ranges, and understanding the overall safety profile before human trials.[9][10]
Target Organ Toxicity
Across multiple species, the primary target organ for this compound toxicity is the hematopoietic system .[8] This is a common finding for cytotoxic agents that interfere with DNA replication, as hematopoietic cells are rapidly dividing.
Summary of In Vivo Preclinical Observations
| Species | Key Findings & Toxicities |
| Mice / Rats | The hematopoietic system was a common target of toxicity.[8] However, rodents were significantly less sensitive to this compound than primates.[3][7] |
| Cynomolgus Monkey | Preclinical studies identified the cynomolgus monkey as the most sensitive species, and data from these studies were used to establish the starting dose for Phase I human trials.[3] |
| Humans (from Phase I/II trials) | Dose-limiting toxicities informed by preclinical data included severe neutropenia, skin rash, palmar-plantar erythrodysesthesia (hand-foot syndrome), and stomatitis.[11][12][13] |
Interspecies Differences
Significant differences in toxicity were noted between mice, rats, monkeys, and humans, underscoring the importance of multi-species testing and careful dose extrapolation for clinical trials.[3][7] The higher sensitivity in primates compared to rodents is consistent with the in vitro findings of more efficient metabolic activation in human cells.[3][7]
Preclinical Toxicokinetics
Toxicokinetics (TK) involves assessing the systemic exposure to a drug in toxicology studies to correlate exposure levels with observed toxic effects.[3]
Key Toxicokinetic Findings
-
Metabolite Accumulation : Analysis of peripheral blood T-lymphocytes revealed significantly higher intracellular levels of the mono-, di-, and triphosphate metabolites of this compound in human cells compared to mouse cells.[3][7] This differential metabolism is a key driver of the observed species-specific toxicity.
-
Administration Schedule : In human tumor xenograft models, prolonged exposure to this compound via continuous infusion (for up to 6 days) demonstrated equivalent or superior antitumor activity compared to repeated high-dose bolus administrations.[7][14] This supports the in vitro finding that this compound's efficacy is time-dependent.
-
Elimination : In humans, the principal mode of drug elimination is renal excretion of the unchanged drug.[11][13]
| Parameter (from Human Phase I Data) | Mean Value (± SD) |
| Volume of Distribution at Steady-State (Vd) | 60 (± 32) L[11][13] |
| Systemic Clearance (Cls) - Day 1 | 161 (± 33) mL/min[11][13] |
| Systemic Clearance (Cls) - Day 5 | 127 (± 27) mL/min[11][13] |
| Terminal Half-Life (t½) - Day 5 | 39 (± 63) hours[11][13] |
Specialized Toxicology Studies
6.1 Genotoxicity and Carcinogenicity
Genotoxicity assays are performed to detect substances that can cause genetic alterations.[15] Compounds that are unequivocally genotoxic are often presumed to be trans-species carcinogens.[16] While this compound's mechanism involves incorporation into DNA and disruption of synthesis, specific preclinical genotoxicity and carcinogenicity study results were not available in the consulted literature. Standard test batteries typically include an assessment of gene mutation (e.g., Ames test), and in vitro and in vivo tests for chromosomal damage.[17]
6.2 Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions.[18] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems to identify potential acute risks before human testing.[18][19] Specific safety pharmacology data for this compound were not detailed in the reviewed sources.
Key Experimental Protocols
7.1 Analysis of Intracellular this compound Metabolites
This protocol outlines the key steps for quantifying the active phosphorylated forms of this compound within cells.[1][3][7]
-
Cell Culture and Treatment : Culture cells (e.g., ConA-activated T-lymphocytes) to a target density. Treat the cells with radiolabeled [¹⁴C]this compound for specified durations (e.g., 4, 24, 48 hours).
-
Cell Harvesting : After treatment, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Harvest the cells by centrifugation.
-
Metabolite Extraction : Resuspend the cell pellet in a defined volume of ice-cold 0.4 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA).[1] Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins and macromolecules.
-
Neutralization : Centrifuge the extract at high speed (e.g., 14,000 rpm) to pellet the precipitate. Carefully transfer the acidic supernatant to a new tube and neutralize it (e.g., with potassium hydroxide).
-
Analysis : Analyze the neutralized supernatant using high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify this compound and its mono-, di-, and triphosphate metabolites.
7.2 Human Tumor Xenograft Model
This in vivo protocol is used to evaluate the antitumor efficacy and systemic toxicity of this compound.[3][14]
-
Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., 2 x 10⁶ HT-29 colon carcinoma cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[14]
-
Tumor Growth Monitoring : Allow tumors to grow to a predetermined volume (e.g., 80-120 mm³). Monitor animal weight and general health.
-
Randomization and Dosing : Randomize tumor-bearing animals into control and treatment groups (typically 10-15 animals per group).
-
Treatment Administration : Administer this compound according to the planned schedule. This can include:
-
Monitoring and Endpoint : Regularly measure tumor volume and body weight throughout the study. Monitor for clinical signs of toxicity. The primary endpoint is typically tumor growth inhibition or regression.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. hoeford.com [hoeford.com]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase II study of this compound in chemotherapy-naive patients with advanced cancer of the pancreas: gastrointestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an L-stereoisomeric nucleoside analog, on a five-times-daily schedule: a phase I and pharmacokinetic study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. fda.gov [fda.gov]
- 19. inotiv.com [inotiv.com]
- 20. Complementary antineoplastic activity of the cytosine nucleoside analogues this compound (Troxatyl) and cytarabine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troxacitabine: A Technical Overview of its Molecular Properties, Mechanism of Action, and Preclinical/Clinical Data
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Troxacitabine, a synthetic L-nucleoside analogue, for researchers, scientists, and drug development professionals. It details the compound's molecular characteristics, mechanism of action, and summarizes key preclinical and clinical data. This document also provides detailed experimental protocols for relevant assays and visual representations of its metabolic activation and experimental workflows.
Core Molecular Properties
This compound is a dioxolane cytidine (B196190) analogue with the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 213.19 g/mol . A summary of its key molecular and physical-chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.19 g/mol |
| CAS Number | 145918-75-8 |
| Synonyms | Troxatyl, (-)-BCH-4556, L-OddC |
Mechanism of Action: A Multi-Step Process
This compound exerts its cytotoxic effects through a well-defined mechanism of action that involves cellular uptake, metabolic activation, and subsequent disruption of DNA synthesis.
Cellular Uptake and Metabolic Activation
This compound enters the cell and undergoes a three-step phosphorylation process to become its active triphosphate form, this compound triphosphate (Trox-TP). This metabolic activation is initiated by deoxycytidine kinase (dCK), which catalyzes the conversion to this compound monophosphate. Subsequent phosphorylations are carried out by other cellular kinases. A key characteristic of this compound is its resistance to deamination by cytidine deaminase, an enzyme that inactivates many other cytidine analogues.
DNA Chain Termination
The active Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication. Once incorporated, the unnatural L-configuration of this compound leads to immediate DNA chain termination, thereby halting DNA synthesis and ultimately inducing apoptosis (programmed cell death).
Preclinical and Clinical Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound in various leukemia and solid tumor cell lines are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A2780 | Ovarian Cancer | 410[1] |
| CEM | Leukemia | 71[1] |
| HL-60 | Leukemia | 158[1] |
| Panc-1 | Pancreatic Cancer | Data not available in a quantitative format in the provided search results. |
| MIA PaCa-2 | Pancreatic Cancer | Data not available in a quantitative format in the provided search results. |
| AsPc-1 | Pancreatic Cancer | Data not available in a quantitative format in the provided search results. |
| Capan-2 | Pancreatic Cancer | Data not available in a quantitative format in the provided search results. |
Note: While studies indicate activity in pancreatic cell lines, specific IC₅₀ values were not found in the provided search results.
Pharmacokinetic Properties
Human pharmacokinetic studies have characterized the behavior of this compound following intravenous administration. Key pharmacokinetic parameters are presented in the table below.
| Parameter | Value |
| Systemic Clearance | 9.1 L/h |
| End of Infusion Concentration (2.0 mg/m²/d for 3 days) | 0.12 ± 0.03 µmol/L |
| End of Infusion Concentration (3.0 mg/m²/d for 3 days) | 0.15 ± 0.03 µmol/L |
Clinical Efficacy and Safety
A Phase II clinical trial evaluated this compound in patients with advanced pancreatic cancer. The key findings from this study are summarized below.
| Endpoint | Result |
| Median Time to Progression | 3.5 months |
| Median Survival | 5.6 months |
| Stable Disease Rate | 15% (for at least 6 months) |
| Grade 3/4 Neutropenia | 37% / 30% |
| Grade 2/3 Skin Rash | 22% / 6% |
| Grade 2 Hand-Foot Syndrome | 4% |
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term effect of this compound on the reproductive viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined for each cell line to yield 50-150 colonies in the control wells.
-
Incubate overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Add fixation solution and incubate for 10-15 minutes.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 10-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Quantification of Intracellular this compound Triphosphate (Trox-TP) by HPLC
This protocol outlines a general procedure for the extraction and quantification of the active triphosphate metabolite of this compound from cells.
Materials:
-
Treated cancer cells
-
Ice-cold 0.4 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA)
-
Neutralizing solution (e.g., 3 M KOH/2.5 M KHCO₃)
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase buffers (e.g., ammonium (B1175870) phosphate (B84403) buffer with an acetonitrile (B52724) gradient)
-
Trox-TP standard
Procedure:
-
Cell Extraction:
-
Harvest a known number of cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a specific volume of ice-cold PCA or TCA.
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitate.
-
Carefully transfer the supernatant to a new tube.
-
-
Neutralization:
-
Neutralize the acidic extract by adding a calculated amount of the neutralizing solution.
-
Centrifuge to remove the precipitated salt.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of the mobile phase.
-
Detect the nucleotides by UV absorbance at a suitable wavelength (e.g., 270 nm).
-
-
Quantification:
-
Identify the Trox-TP peak based on the retention time of the standard.
-
Quantify the amount of Trox-TP in the sample by comparing its peak area to a standard curve generated with known concentrations of the Trox-TP standard.
-
References
Methodological & Application
Application Notes and Protocols for Troxacitabine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Troxacitabine (B1681597), a potent nucleoside analog, in various cell culture-based assays. Detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest are provided, along with key quantitative data and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with significant antitumor activity. Its unique L-configuration confers distinct properties compared to naturally occurring D-nucleosides, making it an important compound in cancer research and drug development. This compound exerts its cytotoxic effects by interfering with DNA synthesis, ultimately leading to cell cycle arrest and programmed cell death.[1]
Mechanism of Action
The primary mechanism of action of this compound involves a multi-step intracellular process:
-
Cellular Uptake: this compound primarily enters the cell via passive diffusion, a characteristic that may allow it to be effective in tumors that have developed resistance to other nucleoside analogs through the downregulation of transporter proteins.[1]
-
Intracellular Phosphorylation: Once inside the cell, this compound is activated through a series of phosphorylation events. The initial and rate-limiting step is the conversion of this compound to its monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK).[1][2] Subsequent phosphorylations by other cellular kinases convert the monophosphate to the diphosphate (B83284) and finally to the active triphosphate form, this compound triphosphate (Trox-TP).[1]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases during DNA replication.[1] The incorporation of Trox-TP into the DNA chain leads to immediate chain termination, effectively halting DNA synthesis.[1]
-
Induction of Cell Cycle Arrest and Apoptosis: The disruption of DNA replication triggers downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[1]
A key feature of this compound is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine. This resistance contributes to its sustained intracellular activity.[1][3]
Data Presentation
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The cytotoxic effects of this compound are cell line-dependent and exposure time-dependent, with prolonged exposure generally resulting in greater potency.[4][5]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |
| CCRF-CEM | Leukemia | 160 | Not Specified | [1] |
| CEM | Leukemia | 71 | Not Specified | [2] |
| CEM (cladribine resistant) | Leukemia | 150 | Not Specified | [2] |
| HL-60 | Leukemia | 158 | Not Specified | [2] |
| HL-60 (cladribine resistant) | Leukemia | >3000 | Not Specified | [2] |
| HL-60 | Leukemia | 15 | 72 hours | [4] |
| DU145 | Prostate Cancer | 10 | Not Specified | [1] |
| A2780 | Ovarian Cancer | 410 | Not Specified | [2] |
| AG6000 (gemcitabine resistant) | Not Specified | >3000 | Not Specified | [2] |
| HT-29 | Colon Cancer | Not Specified | 72 hours | [5] |
| KB | Oropharyngeal Carcinoma | Not Specified | Not Specified | [6] |
| KB100 (CPT-resistant) | Oropharyngeal Carcinoma | Not Specified | Not Specified | [6] |
Experimental Protocols
General Guidelines
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or sterile water. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations for your experiments. It is recommended to prepare fresh dilutions for each experiment.
-
Cell Culture: Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase before starting any experiment.
-
Controls: Always include a vehicle control (cells treated with the same concentration of the solvent used to dissolve this compound) in all experiments. A positive control for cytotoxicity or apoptosis (e.g., a known cytotoxic agent) can also be beneficial.
Protocol 1: Cytotoxicity Assessment using Clonogenic Assay
This assay determines the ability of a single cell to form a colony after treatment with this compound, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% buffered formalin or a 1:7 mixture of acetic acid and methanol)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates and allow them to adhere overnight.[1]
-
-
Drug Treatment:
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. It is advisable to use a range of concentrations around the expected IC50 value.
-
Include a vehicle control.
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[1]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as needed.[1]
-
-
Fixation and Staining:
-
Once colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.
-
After fixation, remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.[1]
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit
-
Propidium (B1200493) Iodide (PI) solution (often included in the kit)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension and wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a clonogenic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Troxacitabine and Gemcitabitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for in vitro studies involving the combination of troxacitabine (B1681597) and gemcitabine (B846). The information is compiled from preclinical studies demonstrating a synergistic antitumor effect in pancreatic cancer cell lines.
Introduction
This compound (Troxatyl™) is an unnatural L-nucleoside analog, and gemcitabine is a well-established deoxycytidine nucleoside analog used in cancer chemotherapy.[1] While both are nucleoside analogs that target DNA, they possess different structures, pharmacokinetic profiles, and mechanisms of cellular transport and metabolism.[2] Studies have shown that the combination of this compound and gemcitabine results in synergistic cytotoxic activity against various cancer cell lines, particularly pancreatic cancer.[1] This document outlines the protocols for evaluating this synergy in vitro.
Data Presentation
Table 1: Cell Lines and Culture Conditions
| Cell Line | Cancer Type | Morphology | Culture Medium |
| AsPC-1 | Pancreatic Adenocarcinoma | Epithelial | RPMI-1640 + 10% FBS |
| Capan-2 | Pancreatic Adenocarcinoma | Epithelial | McCoy's 5A + 10% FBS |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | Epithelial | DMEM + 10% FBS, 2.5% Horse Serum |
| Panc-1 | Pancreatic Adenocarcinoma | Epithelial | DMEM + 10% FBS |
Table 2: In Vitro Growth Inhibition (GI50) of this compound and Gemcitabine
| Cell Line | This compound GI50 (nM) | Gemcitabine GI50 (nM) |
| AsPC-1 | 25 ± 4 | 15 ± 3 |
| Capan-2 | 10 ± 2 | 8 ± 1 |
| MIA PaCa-2 | 30 ± 5 | 20 ± 4 |
| Panc-1 | 50 ± 8 | 35 ± 6 |
Data represents the concentration of the drug required to inhibit cell growth by 50% after 72 hours of exposure.
Table 3: Combination Index (CI) for this compound and Gemcitabine
| Cell Line | Combination Ratio (Gemcitabine:this compound) | Combination Index (CI) at Fa 0.5* | Synergy Interpretation |
| AsPC-1 | 1:100 | < 0.7 | Synergistic |
| Capan-2 | 1:100 | < 0.7 | Synergistic |
| MIA PaCa-2 | 1:100 | < 0.7 | Synergistic |
| Panc-1 | 1:100 | < 0.7 | Synergistic |
*Fa 0.5 represents a 50% reduction in cell growth.[1] A CI value < 1 indicates synergy.
Experimental Protocols
Cell Culture and Maintenance
-
Culture human pancreatic adenocarcinoma cell lines (AsPC-1, Capan-2, MIA PaCa-2, and Panc-1) in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells 2-3 times per week to maintain exponential growth.
In Vitro Cytotoxicity Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and gemcitabine in a suitable solvent (e.g., sterile water or DMSO) and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of each drug and the drug combination in the culture medium. A fixed ratio of gemcitabine to this compound (e.g., 1:100) is recommended for combination studies.[3]
-
Remove the overnight culture medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method. The original study utilized electronic particle counting.[1] Alternatively, the MTT or methylene (B1212753) blue staining methods can be used.[4][5]
-
For Methylene Blue Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% methylene blue in 50% ethanol (B145695) for 20 minutes.
-
Wash the plates extensively with water to remove excess stain.
-
Elute the stain with 0.1 N HCl.
-
Measure the absorbance at a wavelength of 650 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the untreated control.
-
Determine the GI50 value for each drug individually.
-
For combination studies, use software such as CalcuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Caption: Experimental workflow for in vitro combination studies.
Caption: Putative combined mechanism of action.
Mechanism of Action and Synergy
This compound and gemcitabine are both deoxycytidine nucleoside analogs that must be phosphorylated intracellularly to their active triphosphate forms.[2][6] These triphosphates compete with the natural nucleoside dCTP for incorporation into DNA. Once incorporated, they lead to chain termination and induce DNA damage, ultimately resulting in cell cycle arrest and apoptosis.
The synergistic effect observed when combining this compound and gemcitabine in pancreatic cancer cell lines is not fully understood.[1] Studies have shown that gemcitabine does not appear to affect the phosphorylation of this compound or its incorporation into DNA at synergistic concentrations.[1] The synergy may arise from their distinct properties. For instance, this compound is not a substrate for nucleoside transporters and is resistant to deamination.[2] These differences in transport and metabolism may contribute to their combined enhanced efficacy.
Conclusion
The combination of this compound and gemcitabine demonstrates significant synergistic cytotoxicity in vitro against pancreatic cancer cell lines. The provided protocols offer a framework for researchers to investigate this promising drug combination further. The unclear biological basis for the observed synergy warrants additional mechanistic studies.[1]
References
- 1. Synergistic activity of this compound (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of this compound (Troxatyl™) and gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Troxacitabine in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597), a synthetic L-nucleoside analog of deoxycytidine, is a potent antineoplastic agent. Its unique stereochemical configuration confers a distinct mechanism of action, primarily through the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. The clonogenic survival assay is a gold-standard in vitro method to assess the long-term reproductive viability of cancer cells following treatment with cytotoxic agents like this compound. This document provides detailed application notes and experimental protocols for the utilization of this compound in clonogenic survival assays, intended to guide researchers in accurately evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process. Unlike naturally occurring D-nucleosides, this compound is believed to enter the cell primarily via passive diffusion. Once inside the cell, it is activated through phosphorylation by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently to its active triphosphate form, this compound triphosphate (Trox-TP). Trox-TP acts as a fraudulent nucleoside, competing with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. The incorporation of Trox-TP leads to DNA chain termination, thereby halting DNA replication. This disruption of DNA synthesis triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis). A key advantage of this compound is its resistance to inactivation by cytidine (B196190) deaminase, an enzyme that degrades other cytosine nucleoside analogs.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing the clonogenic survival of various cancer cell lines.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) after 72h exposure |
| Panc-1 | Pancreatic Adenocarcinoma | 0.041 |
| MIA PaCa-2 | Pancreatic Adenocarcinoma | 0.027 |
| AsPC-1 | Pancreatic Adenocarcinoma | 0.022 |
| Capan-2 | Pancreatic Adenocarcinoma | 0.038 |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 72-hour exposure, as determined by electronic particle counting. It is important to note that GI50 values from short-term proliferation assays may not directly correlate with the surviving fraction in a long-term clonogenic survival assay.
Experimental Protocols
Protocol 1: Standard Clonogenic Survival Assay with this compound
This protocol outlines the steps for performing a clonogenic survival assay to determine the long-term effects of this compound on the reproductive viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Fixation solution (e.g., 10% buffered formalin or a 1:3 mixture of acetic acid and methanol)
-
Staining solution (0.5% crystal violet in methanol)
-
Microscope
Procedure:
-
Cell Culture and Seeding: a. Maintain the cancer cell line in complete culture medium. b. Harvest cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count. c. Prepare a single-cell suspension. d. Seed a predetermined number of cells into 6-well plates containing 2 mL of complete medium per well. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-150 colonies in the control wells. A typical starting range is 200-1000 cells per well. e. Incubate the plates overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 1 µM. b. Include a vehicle control (the solvent used to dissolve this compound) at the same final concentration as in the highest drug treatment. c. Carefully remove the medium from the wells and replace it with medium containing the different concentrations of this compound or the vehicle control. d. The duration of drug exposure should be optimized based on the cell line and experimental goals. A common exposure time is 24 to 72 hours.
-
Colony Formation: a. After the treatment period, remove the medium containing this compound. b. Gently wash the cells twice with PBS. c. Add 2 mL of fresh, drug-free complete medium to each well. d. Incubate the plates for 7-14 days, or until visible colonies (defined as a cluster of at least 50 cells) are formed in the control wells. The incubation time will vary depending on the growth rate of the cell line.
-
Fixation and Staining: a. Carefully aspirate the medium from the wells. b. Gently wash the wells twice with PBS. c. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution and allow the plates to air dry. e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 15-30 minutes at room temperature. f. Carefully remove the crystal violet solution and gently rinse the wells with tap water until the background is clear. g. Allow the plates to air dry completely.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells. b. Plating Efficiency (PE): Calculate the PE for the control group using the following formula: PE = (Number of colonies counted / Number of cells seeded) x 100% c. Surviving Fraction (SF): Calculate the SF for each this compound concentration using the following formula: SF = (Number of colonies counted / Number of cells seeded) / PE d. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway of this compound, from its entry into the cell to the induction of apoptosis.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Clonogenic Survival Assay
The following diagram provides a visual representation of the key steps involved in a typical clonogenic survival assay with this compound.
Caption: Experimental workflow for a clonogenic survival assay.
References
Troxacitabine: A Chemical Probe for Interrogating DNA Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Troxacitabine (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine that serves as a potent chemical probe for studying the intricacies of DNA synthesis and cellular responses to DNA damage. Its unique stereochemical configuration confers resistance to common mechanisms of inactivation that affect other nucleoside analogs, making it a valuable tool for investigating DNA replication and repair pathways. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound as a chemical probe to explore the mechanisms of DNA synthesis and its inhibition.
Introduction
This compound is a powerful antimetabolite that functions as a fraudulent nucleoside.[1] Its unnatural L-configuration is a key feature that distinguishes it from naturally occurring D-nucleosides.[1] This structural difference is fundamental to its mechanism of action and its utility as a research tool. This compound's primary application in a research setting is to induce replicative stress by directly inhibiting DNA synthesis, thereby allowing for the detailed study of the cellular sequelae, including cell cycle arrest and apoptosis.[1][2]
Mechanism of Action
The cytotoxic and probe-like activities of this compound are initiated through a multi-step intracellular process:
-
Cellular Uptake: this compound primarily enters cells via passive diffusion, a characteristic that may allow it to bypass resistance mechanisms associated with the downregulation of nucleoside transporters.[1]
-
Intracellular Phosphorylation: Once inside the cell, this compound is converted to its active triphosphate form, this compound triphosphate (Trox-TP), through a series of phosphorylation events. The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[1]
-
DNA Chain Termination: Trox-TP competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[1] The incorporation of Trox-TP leads to immediate chain termination, effectively halting DNA synthesis.[1]
-
Induction of Apoptosis: The cessation of DNA replication triggers a DNA damage response (DDR), leading to cell cycle arrest and the activation of apoptotic signaling pathways.[1][3]
A significant advantage of this compound as a chemical probe is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine (B982) (Ara-C).[1] This resistance contributes to a more sustained intracellular concentration of the active triphosphate metabolite and, consequently, a more prolonged and defined inhibition of DNA synthesis.
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CEM | Leukemia | 71 | [4] |
| HL-60 | Leukemia | 158 | [4] |
| A2780 | Ovarian Cancer | 410 | [4] |
| AG6000 | Gemcitabine-resistant | >3000 | [4] |
| CEM (Cladribine-resistant) | Leukemia | 150 | [4] |
| HL-60 (Cladribine-resistant) | Leukemia | >3000 | [4] |
Clinical Pharmacokinetics of this compound
The pharmacokinetic parameters of this compound have been evaluated in clinical trials. The following table provides a summary of key pharmacokinetic data in adult patients with advanced solid malignancies.
| Parameter | Value (mean ± SD) | Dosing Regimen | Reference |
| Clearance (CL) | 9.1 ± 2.5 L/h | 30-minute infusion | [2][5] |
| Volume of Distribution at Steady State (Vss) | 60 ± 32 L | 30-minute infusion daily for 5 days | [6] |
| Terminal Half-life (t1/2) | 39 ± 63 h | 30-minute infusion daily for 5 days | [6] |
| End of Infusion Concentration | 0.12 ± 0.03 µM | 2.0 mg/m²/day for 3 days (continuous infusion) | [2] |
| End of Infusion Concentration | 0.15 ± 0.03 µM | 3.0 mg/m²/day for 3 days (continuous infusion) | [2] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (0.5% w/v crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, optimize for each cell line) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a defined exposure time (e.g., 24 or 48 hours).
-
-
Colony Formation:
-
After the treatment period, aspirate the drug-containing medium, gently wash the cells twice with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
-
Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium.
-
Gently wash the wells with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Protocol 2: Analysis of Intracellular this compound Triphosphate (Trox-TP)
This protocol describes the extraction and quantification of the active metabolite of this compound from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Ice-cold 0.4 M Perchloric Acid (PCA) or 10% Trichloroacetic Acid (TCA)
-
Ice-cold 2 M KOH
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., Partisil-10 SAX)
-
Mobile phases (e.g., Ammonium phosphate (B84403) buffers of varying concentrations and pH)
-
Trox-TP standard
Procedure:
-
Cell Harvesting and Lysis:
-
Following treatment with this compound, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 4°C.
-
Resuspend the cell pellet in a known volume of ice-cold PCA or TCA to lyse the cells and precipitate macromolecules.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Extraction and Neutralization:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.
-
Carefully transfer the supernatant (acidic extract) to a new pre-chilled tube.
-
Neutralize the extract by adding a calculated volume of ice-cold KOH. Monitor the pH to reach ~7.0.
-
Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge to pellet the salt and transfer the neutralized supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate anion-exchange column and mobile phases.
-
Inject a known volume of the neutralized extract and the Trox-TP standard onto the column.
-
Run a gradient elution to separate the nucleotides.
-
Monitor the eluent at a wavelength of approximately 270 nm.
-
Identify and quantify the Trox-TP peak by comparing its retention time and peak area to the standard.
-
Conclusion
This compound is a valuable chemical probe for dissecting the molecular mechanisms of DNA synthesis and the cellular responses to its inhibition. Its distinct properties, including its mode of action and resistance to enzymatic degradation, provide researchers with a reliable tool to induce and study replicative stress. The detailed protocols and data presented herein offer a comprehensive guide for the effective application of this compound in a research setting, facilitating deeper insights into fundamental cellular processes and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an L-stereoisomeric nucleoside analog, on a five-times-daily schedule: a phase I and pharmacokinetic study in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Troxacitabine in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (Troxatyl®, (-)-2'-deoxy-3'-oxacytadine) is a synthetic L-nucleoside analog that has demonstrated significant cytotoxic activity against a broad spectrum of malignancies, including acute myeloid leukemia (AML). Its unique "unnatural" L-stereoisomeric configuration confers distinct pharmacological properties compared to traditional D-nucleoside analogs like cytarabine (B982) (Ara-C), the cornerstone of AML therapy. Notably, this compound is effective in cancers resistant to Ara-C, making it a valuable agent for studying and potentially treating refractory or relapsed AML.
These application notes provide a comprehensive overview of this compound's mechanism of action, summarize key preclinical and clinical data, and offer detailed protocols for its application in AML research.
Mechanism of Action
This compound is a prodrug that exerts its cytotoxic effects by disrupting DNA synthesis. Its unique L-configuration makes it resistant to deamination by deoxycytidine deaminase (dCD), a common mechanism of resistance to Ara-C.
The key steps in its mechanism are:
-
Cellular Uptake: this compound enters the cell. Unlike natural nucleosides, its uptake is not primarily mediated by common nucleoside transporters.
-
Phosphorylation (Bio-activation): Inside the cell, this compound is sequentially phosphorylated to its active triphosphate form (this compound-TP) by enzymes such as deoxycytidine kinase (dCK) and other kinases.
-
DNA Incorporation: this compound-TP competes with natural deoxynucleotides for incorporation into the growing DNA strand by DNA polymerases.
-
Chain Termination: Due to the absence of a 3'-hydroxyl group on its dioxolane ring, the incorporation of this compound-TP into DNA results in immediate chain termination, halting DNA replication.
-
Apoptosis Induction: The resulting DNA damage and replication stress trigger programmed cell death (apoptosis).
Data Presentation: Preclinical and Clinical Findings
Preclinical In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in various hematological cancer cell lines, including those with high dCD activity that are resistant to Ara-C.
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines | Cell Line | Type | Key Finding | Reference | | :--- | :--- | :--- | :--- | | HL-60 | Promyelocytic Leukemia | High sensitivity. Used in xenograft models to show survival prolongation. | | CCRF-CEM | T-lymphoblastoid Leukemia | Similar anti-proliferative activity to that seen in HL-60, unlike Ara-C which is less effective in HL-60 due to high dCD activity. | | KG1a | Myeloblast | Used in 3D culture models to demonstrate drug resistance compared to 2D cultures. | | MOLM13 | Myelomonocytic Leukemia | Used in 3D culture models. | | MV4-11 | Myelomonocytic Leukemia | Used in xenograft and 3D culture models. | | OCI-AML3 | Myeloblast | Used in 3D culture models. |
Preclinical In Vivo Activity
In vivo studies using mouse xenograft models have confirmed the anti-leukemic efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models | Animal Model | Cell Line | Treatment | Key Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | SCID Mice | HL-60 | Intraperitoneal this compound | Prolonged survival, comparable or superior to Ara-C. | | NOD/SCID Mice | MV4-11 | this compound (100 mg/kg BID x 5 days) | Significant tumor growth inhibition. | | NOD/SCID Mice | Primary AML Cells | this compound (100 mg/kg/day i.p.) | Targeted AML stem cells and reduced engraftment. |
Clinical Trial Data in Refractory/Relapsed AML
Clinical trials have established the activity of this compound in heavily pretreated AML patients. Continuous intravenous infusion (CIVI) has been shown to be a more effective administration route than IV bolus, allowing for increased dose intensity.
Table 3: Summary of Key Clinical Trials of this compound in AML
| Study Phase | Patient Population | N | Dosing Regimen | CR + CRp Rate | Key Toxicities (Dose-Limiting) | Reference |
|---|---|---|---|---|---|---|
| Phase I | Advanced Leukemia (31 AML) | 42 | 0.72-10.0 mg/m²/d (IV bolus for 5 days) | 13% (4/30 assessable AML) | Stomatitis, Hand-foot syndrome | |
| Phase II | Refractory Leukemia (18 AML) | 42 | 8.0 mg/m²/d (IV bolus for 5 days) | 18% (3/16 assessable AML) | Stomatitis, Hand-foot syndrome, Skin rash | |
| Phase I/II | Refractory AML | 48 | Dose escalation (CIVI for 48h up to 5 days) | 15% (7/48) overall; 26% in patients achieving target plasma concentration (>80 ng/mL) | Mucositis, Hand-foot syndrome |
| Phase II | AML (Second Salvage) | 211 (planned) | 12 mg/m²/day (CIVI for 5 days) | Primary objective: CR rate | Tolerability and safety | |
CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
AML cell lines (e.g., HL-60, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the wells (final volume 200 µL). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify apoptosis and necrosis in AML cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
AML cells treated with this compound (and controls)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat AML cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Experimental Design for Troxacitabine Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting synergy studies with Troxacitabine (B1681597), a nucleoside analog with anticancer activity.[1] The focus is on providing a framework for identifying and quantifying synergistic interactions with other chemotherapeutic agents, thereby offering a rationale for the development of more effective combination therapies.
Introduction to this compound and Synergy
This compound (L-OddC) is a synthetic L-configuration deoxycytidine analog that exhibits broad preclinical antineoplastic activity.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (Trox-TP). Trox-TP is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis.[1]
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In cancer therapy, synergistic combinations are highly sought after as they can lead to increased efficacy, reduced drug doses, and the potential to overcome drug resistance. This document outlines the experimental design and detailed protocols for evaluating the synergistic potential of this compound in combination with other anticancer agents.
Potential Synergistic Partners for this compound
Preclinical studies have identified several classes of chemotherapeutic agents that exhibit synergistic or additive effects when combined with this compound. These include:
-
Topoisomerase I Inhibitors (e.g., Camptothecin): These drugs induce DNA single-strand breaks, which, when combined with this compound's ability to halt DNA replication, can lead to enhanced DNA damage and apoptosis.[2]
-
Nucleoside Analogs (e.g., Gemcitabine (B846), Cytarabine): Combining this compound with other nucleoside analogs can lead to a more profound disruption of DNA synthesis and repair, resulting in synergistic cytotoxicity.[3][4]
Quantitative Analysis of Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy. This method utilizes the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Isobologram analysis provides a graphical representation of synergy, where data points falling below the line of additivity signify a synergistic interaction.
Data Presentation: Summary of this compound Synergy
The following tables summarize quantitative data from preclinical studies on this compound combinations.
Table 1: Synergistic Interaction of this compound and Gemcitabine in Pancreatic Cancer Cell Lines [3]
| Cell Line | IC50 this compound (nM) | IC50 Gemcitabine (nM) | Combination Index (CI) at 50% Effect (Fa=0.5) | Interaction |
| Panc-1 | 25 | 10 | 0.41 | Synergy |
| MIA PaCa-2 | 30 | 15 | 0.71 | Synergy |
| AsPC-1 | 15 | 8 | 0.37 | Synergy |
| Capan-2 | 20 | 12 | 0.52 | Synergy |
Table 2: Synergistic Interaction of this compound and Cytarabine in Leukemia Cell Lines
| Cell Line | IC50 this compound (nM) | IC50 Cytarabine (nM) | Combination Index (CI) at 50% Effect (Fa=0.5) | Interaction |
| CCRF-CEM | 50 | 20 | < 0.7 | Synergy |
| HL-60 | 45 | 25 | < 0.7 | Synergy |
Table 3: Synergistic Interaction of this compound and Camptothecin (B557342) in Oropharyngeal Carcinoma Cell Lines [2]
| Cell Line | IC50 this compound (nM) | IC50 Camptothecin (nM) | Isobologram Analysis | Interaction |
| KB | 10 | 5 | Data points below the line of additivity | Synergy |
| KB100 (CPT-resistant) | 15 | 50 | Data points below the line of additivity | Synergy |
Experimental Protocols
Cell Viability and Synergy Assessment
4.1.1. Methylene (B1212753) Blue Staining Assay
This assay is used to determine cell viability by staining dead cells.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the combination drug, and their combination at various ratios for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Staining:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a 0.5% methylene blue solution in 50% ethanol (B145695) for 10-15 minutes.
-
-
Washing: Gently wash the plates with water to remove excess stain.
-
Elution: Elute the stain from the cells using a solution of 1% SDS or 0.1 N HCl.
-
Quantification: Measure the absorbance of the eluted stain at a wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each drug and combination. Use these values to calculate the Combination Index (CI) using software like CompuSyn.
4.1.2. Electronic Particle Counting
This method directly counts the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the methylene blue assay (steps 1 and 2).
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete media.
-
-
Cell Counting:
-
Dilute the cell suspension in an isotonic solution.
-
Count the cells using an electronic particle counter (e.g., Coulter Counter).
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 values. Calculate the CI as described above.
4.1.3. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the drugs and their combinations for a defined period (e.g., 24 hours).
-
Colony Formation:
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a fixative such as methanol (B129727) or 4% paraformaldehyde.
-
Stain the colonies with a 0.5% crystal violet solution.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. This data can be used in conjunction with isobologram analysis to assess synergy.
Mechanistic Studies
4.2.1. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after drug treatment.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with drugs as described previously.
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound synergy studies.
Caption: this compound metabolic activation and mechanism of action.
Caption: Experimental workflow for assessing drug synergy.
Caption: Synergistic mechanism of this compound and Topoisomerase I inhibitors.
Caption: Modulation of cell cycle checkpoints by DNA damaging agents.
References
- 1. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic activity of this compound (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Troxacitabine Treatment for In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with potent antineoplastic activity.[1] Its unique L-configuration distinguishes it from naturally occurring D-nucleosides, conferring a distinct pharmacological profile. This compound has demonstrated broad-spectrum antitumor activity in preclinical human xenograft models and has been investigated in clinical trials for various malignancies, including leukemia and solid tumors.[2][3][4]
These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in in vivo cancer models, and a summary of established treatment schedules.
Mechanism of Action
This compound's cytotoxic effect is initiated by its passive diffusion into the cell, a characteristic that may allow it to be effective in tumors resistant to other nucleoside analogs that rely on active transport mechanisms.[1] Once inside the cell, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (Trox-TP).[2][5] This active metabolite is then incorporated into the growing DNA strand by DNA polymerases during replication. The incorporation of Trox-TP, with its unnatural L-configuration, leads to immediate DNA chain termination, thereby halting DNA synthesis and inducing apoptosis (programmed cell death).[1][5] A key feature of this compound is its resistance to inactivation by cytidine (B196190) deaminase, an enzyme that degrades other cytosine nucleoside analogs.[3][5]
Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates the metabolic activation of this compound and its subsequent induction of the apoptotic signaling cascade.
In Vivo Treatment Schedules for Human Xenograft Models
The efficacy of this compound is highly schedule-dependent, with preclinical studies indicating that prolonged exposure through continuous infusion may be more effective than bolus injections for some tumor types.[6] The following tables summarize various treatment schedules used in preclinical in vivo studies.
Table 1: this compound Treatment Schedules in Human Xenograft Models
| Cancer Type | Animal Model | This compound Dose | Administration Route & Schedule | Reference |
| Colorectal Cancer (HT-29) | Athymic CD-1(nu/nu) mice | 0.5, 5, 10, 50 mg/mL | Continuous infusion via Alzet minipumps for 6 consecutive days | [5] |
| Colorectal Cancer (HT-29) | Athymic CD-1(nu/nu) mice | Not specified | Continuous infusion via Alzet osmotic minipumps for 3 or 5 days | [5] |
| Various Human Xenografts | Mice | 25 mg/kg | Once or twice daily for 5 consecutive days | [5] |
| Solid Tumors | Not specified | Not toxic up to 100 mg/kg; lethal at 200 mg/kg | Intraperitoneal (IP) injection once daily for 5 days | [5] |
| Pancreatic Cancer | Xenograft models | Not specified | Not specified | [7] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo efficacy studies of this compound in a subcutaneous xenograft model. Specific parameters should be optimized for each cancer cell line and animal model.
Cell Culture and Preparation
-
Cell Line Maintenance : Culture the desired human cancer cell line (e.g., HT-29) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting : When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Viability and Counting : Neutralize the trypsin, centrifuge the cell suspension, and resuspend the pellet in a serum-free medium. Determine cell viability using trypan blue exclusion (viability should be >90%). Count the cells using a hemocytometer or automated cell counter.
-
Preparation for Injection : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 2 x 10⁶ cells per 100 µL). To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
Animal Handling and Tumor Implantation
-
Animal Model : Utilize immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, typically 6-8 weeks old.
-
Acclimation : Allow animals to acclimate to the facility for at least one week before any procedures.
-
Implantation :
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Shave and disinfect the injection site on the flank.
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank.
-
Monitor the animals for recovery from anesthesia.
-
Tumor Monitoring and Treatment Administration
-
Tumor Measurement : Once tumors become palpable, measure the length and width with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization : When tumors reach a predetermined average size (e.g., 80-120 mm³), randomize the animals into control and treatment groups (n=10-15 per group).[1]
-
Treatment Preparation : Prepare this compound in a sterile vehicle such as saline.
-
Administration :
-
Bolus Injection (Intravenous or Intraperitoneal) : Administer the prepared this compound solution at the specified dose and schedule (e.g., daily for 5 days).[1] The control group should receive vehicle only.
-
Continuous Infusion : For continuous administration, surgically implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously on the dorsal side of the animal. The pump will deliver this compound at a constant rate for a specified duration (e.g., 3, 5, or 6 days).[1][5]
-
Data Collection and Analysis
-
Tumor Growth : Continue to measure tumor volume throughout the study.
-
Body Weight : Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Clinical Observations : Record any signs of toxicity, such as changes in behavior, posture, or grooming.
-
Endpoint : The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Euthanize animals according to institutional guidelines.
-
Data Analysis : Analyze the differences in tumor growth between the control and treatment groups using appropriate statistical methods.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo xenograft study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of this compound administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase II study of this compound in chemotherapy-naive patients with advanced cancer of the pancreas: gastrointestinal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Troxacitabine Stock Solutions for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine with demonstrated potent antineoplastic activity.[1] It functions by terminating DNA chain elongation during replication, leading to cell cycle arrest and apoptosis. Accurate and reproducible in vitro studies rely on the correct preparation and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions to ensure experimental consistency and safety.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for accurate calculations and handling of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one | [2] |
| Molecular Formula | C₈H₁₁N₃O₄ | [1][2] |
| Molecular Weight | 213.19 g/mol | [1][2] |
| CAS Number | 145918-75-8 | [1] |
| Appearance | White to Off-White Solid | [3] |
| Storage (Solid) | 2-8°C (protect from light) | [3] |
Preparation of this compound Stock Solutions
The recommended solvent for preparing this compound stock solutions for in vitro use is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Sterile, disposable syringes and syringe filters (0.22 µm)
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 100 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 213.19 g/mol x 1000 mg/g = 21.32 mg
-
-
-
Weighing:
-
In a biological safety cabinet or a designated containment area, carefully weigh out the calculated mass of this compound powder and transfer it to a sterile, light-protecting microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex gently until the solid is completely dissolved. The resulting solution should be clear and free of particulates.
-
-
Sterilization:
-
To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, sterile DMSO | Ensures solubility and prevents degradation. |
| Concentration | e.g., 100 mM (solubility should be empirically tested for higher concentrations) | A high-concentration stock minimizes the volume of DMSO added to cell cultures. |
| Short-term Storage | -20°C | Suitable for use within a few weeks. |
| Long-term Storage | -80°C | Recommended for preserving stability for several months. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[5] |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to compound degradation and precipitation. |
| Light Exposure | Protect from light | Store in amber or light-blocking tubes. |
Experimental Protocols: Application of this compound Stock Solutions in Cell-Based Assays
The following is a general protocol for treating adherent cells with this compound.
Materials
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Vehicle control (sterile DMSO)
Protocol for Cell Treatment
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to perform a step-wise dilution. First, dilute the stock solution into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume of medium.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, MTS), apoptosis assays, or cell cycle analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway of this compound activation.
Safe Handling of this compound
This compound is a cytotoxic agent and should be handled with appropriate safety precautions to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Containment: Handle solid this compound and prepare concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet.
-
Waste Disposal: Dispose of all contaminated materials (e.g., tubes, pipette tips, gloves) as hazardous chemical waste according to your institution's guidelines.
-
Spill Management: In case of a spill, follow institutional procedures for cleaning up cytotoxic agents. This typically involves containing the spill with absorbent material and decontaminating the area.
By adhering to these detailed protocols and safety guidelines, researchers can ensure the accurate and safe preparation of this compound stock solutions for reliable and reproducible experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 145918-75-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using Troxacitabine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Troxacitabine (B1681597), a synthetic L-nucleoside analog of deoxycytidine, to investigate the mechanisms of drug resistance in cancer cells. This document outlines the core principles of this compound's action, details established resistance mechanisms, and provides protocols for key experiments to explore these phenomena.
Introduction to this compound and Drug Resistance
This compound is a potent antineoplastic agent that, like other nucleoside analogs, disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[1] Its unique L-configuration distinguishes it from naturally occurring D-nucleosides.[2] Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for improving its therapeutic efficacy and developing strategies to overcome resistance.
Mechanism of Action:
-
Cellular Uptake: Unlike many nucleoside analogs that depend on active transport, this compound primarily enters cells via passive diffusion.[2][3] This property may confer an advantage in tumors that have downregulated nucleoside transporters, a common mechanism of resistance to other drugs.[3]
-
Intracellular Activation: Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. This is the rate-limiting step in its activation.[2] Subsequent phosphorylations yield the active triphosphate metabolite, this compound triphosphate (Trox-TP).
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA by DNA polymerases.[2] The incorporation of Trox-TP leads to immediate DNA chain termination, halting DNA synthesis and triggering apoptosis.[2][4]
Known Mechanisms of Resistance:
The primary mechanism of acquired resistance to this compound is the reduced intracellular concentration of its active triphosphate form. This is most commonly due to alterations in the activity of deoxycytidine kinase (dCK).[3][5] Studies have shown that cell lines with decreased or no dCK expression are less sensitive to this compound.[6] A mutation in the dCK gene has been identified in a this compound-resistant prostate cancer cell line.[3] Another potential, though less significant, contributor to the overall resistance phenotype can be reduced deamination of deoxycytidine.[3]
Data Presentation: Quantitative Analysis of this compound Sensitivity and Resistance
The following tables summarize key quantitative data from studies on this compound, providing a basis for comparison and experimental design.
Table 1: In Vitro Cytotoxicity of this compound and Cross-Resistance in Human Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| CCRF-CEM (Leukemia) | This compound | 160 | - | [3] |
| Gemcitabine | 20 | - | [3] | |
| Cytarabine | 10 | - | [3] | |
| CEM/dCK(-) (dCK-deficient Leukemia) | This compound | >10,000 | >62.5 | [5] |
| Gemcitabine | >1,000 | >50 | [5] | |
| Cytarabine | >10,000 | >1,000 | [5] | |
| CEM/ARAC8C (Nucleoside Transport-deficient Leukemia) | This compound | 1,120 | 7 | [3] |
| Gemcitabine | 8,640 | 432 | [3] | |
| Cytarabine | 11,500 | 1,150 | [3] | |
| DU145 (Prostate Cancer) | This compound | 10 | - | [5] |
| Gemcitabine | 20 | - | [5] | |
| Cytarabine | 100 | - | [5] | |
| DU145R (this compound-Resistant Prostate Cancer) | This compound | 63,000 | 6,300 | [5] |
| Gemcitabine | 7,000 | 350 | [5] | |
| Cytarabine | 30,000 | 300 | [5] | |
| A2780 (Ovarian Cancer) | This compound | 410 | - | [6] |
| HL-60 (Leukemia) | This compound | 158 | - | [6] |
| AG6000 (Gemcitabine-Resistant) | This compound | >3000 | - | [6] |
Table 2: Intracellular Metabolism of [³H]this compound in DU145 and DU145R Cells
| Cell Line | Time (h) | Unmetabolized this compound (pmol/mg protein) | This compound-MP (pmol/mg protein) | This compound-DP (pmol/mg protein) | This compound-TP (pmol/mg protein) | Total Intracellular Radioactivity (pmol/mg protein) | Reference |
| DU145 | 4 | 10.5 | 15.2 | 25.8 | 10.1 | 61.6 | [5] |
| 24 | 12.6 | 45.7 | 150.2 | 45.5 | 254 | [5] | |
| DU145R | 4 | 3.2 | <0.1 | <0.1 | <0.1 | 3.2 | [5] |
| 24 | 4.8 | <0.1 | <0.1 | <0.1 | 5.0 | [5] |
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to this compound by performing a cytotoxicity assay (see Protocol 3.2) to establish the IC50 value.
-
Initial Drug Exposure: Culture the parental cells in their recommended medium containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Subculturing: Monitor the cells for growth. Initially, a significant reduction in cell proliferation and increased cell death is expected. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (i.e., their growth rate is consistent over several passages), increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a reasonable starting point.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. This process selects for a population of cells that can survive and proliferate in the presence of high concentrations of the drug.
-
Characterization of Resistant Phenotype: Periodically, and upon establishing a cell line that can tolerate significantly higher concentrations of this compound, confirm the resistant phenotype by performing a cytotoxicity assay and comparing the IC50 value to that of the parental cell line. An increase in IC50 of at least 3-5 fold is generally considered indicative of resistance.[7]
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of its development for future experiments.
Protocol for Cytotoxicity Assessment using an MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells and is a common method for determining the IC50 of a cytotoxic agent.
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium. Allow the cells to adhere overnight.
-
Drug Treatment: The following day, prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol for Analysis of Intracellular this compound Metabolites by HPLC
This protocol outlines the extraction and quantification of this compound and its phosphorylated metabolites from cells.
Materials:
-
Parental and resistant cancer cell lines
-
[³H]this compound
-
Cell culture dishes (e.g., 100 mm)
-
Ice-cold PBS
-
Ice-cold 0.4 M perchloric acid (PCA)
-
1 M potassium carbonate (K₂CO₃)
-
High-performance liquid chromatography (HPLC) system with a UV and radioactivity detector
-
Anion-exchange HPLC column
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Treatment: Seed cells in 100 mm dishes and grow to approximately 80% confluency. Treat the cells with [³H]this compound at a desired concentration and for a specific duration (e.g., 4 and 24 hours).
-
Cell Lysis and Extraction: After treatment, place the dishes on ice and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 0.4 M PCA to each dish and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Neutralization: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize with 1 M K₂CO₃.
-
HPLC Analysis: Analyze the neutralized extracts by HPLC using an anion-exchange column. Elute the metabolites using a suitable gradient.
-
Quantification: Quantify the amounts of this compound and its phosphorylated metabolites by comparing their retention times with those of known standards and measuring the radioactivity of the collected fractions using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of the cell pellets to normalize the metabolite levels.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways involved in this compound's mechanism of action and potential resistance, as well as a typical experimental workflow for studying resistance.
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of resistance to this compound.
Caption: The PI3K/Akt pro-survival signaling pathway.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cancer Research: Troxacitabine-Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (β-L-dioxolane cytidine) is a synthetic L-nucleoside analog of deoxycytidine with demonstrated antitumor activity. Its unique stereochemical configuration confers a distinct pharmacological profile, including its mechanism of cellular uptake and resistance to inactivation by cytidine (B196190) deaminase. This compound's cytotoxic effects are mediated through its incorporation into DNA, leading to chain termination and the induction of apoptosis. This document provides detailed application notes on cancer cell lines sensitive to this compound, along with comprehensive protocols for evaluating its efficacy.
This compound-Sensitive Cancer Cell Lines
A variety of cancer cell lines have been identified as sensitive to this compound, making them valuable models for preclinical research. The sensitivity is often correlated with the expression and activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting step in this compound's metabolic activation.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 71 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 158 | [1] |
| A2780 | Ovarian Cancer | 410 | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as exposure time and the specific viability assay used.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the concentration of this compound that inhibits cell growth by 50% using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound-sensitive cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in sterile DMSO or PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve a range of final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[2][3]
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium (B1200493) Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
This compound-treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[4]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.
Materials:
-
This compound-treated and untreated control cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells once with cold PBS by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
Visualizations
This compound Metabolic Activation and Mechanism of Action
This compound enters the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form. This active metabolite is then incorporated into the replicating DNA, leading to chain termination and cell death.
References
- 1. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Troxacitabine in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troxacitabine (B1681597) (BCH-4556), an L-nucleoside analog, has been investigated for its potential as an antineoplastic agent. Its mechanism of action involves the inhibition of DNA polymerase, leading to complete DNA chain termination.[1] This document provides a summary of the available data and protocols from studies of this compound in the context of non-small cell lung cancer (NSCLC), intended to inform further research and development efforts. Preclinical studies have explored its activity in NSCLC cell lines, and a Phase II clinical trial has evaluated its efficacy and safety in patients with advanced NSCLC.
Mechanism of Action
This compound functions as a DNA polymerase inhibitor. As an L-nucleoside, it is an unnatural stereoisomer of naturally occurring D-nucleosides. Upon incorporation into a growing DNA strand, it acts as a chain terminator, thereby halting DNA replication and inhibiting cell division.
Preclinical Studies
In vitro studies have been conducted on this compound and its prodrugs in NSCLC cell lines. One study focused on synthesizing more lipophilic analogs of this compound to enhance cell penetration, as the parent compound's hydrophilic nature can be a drawback for anticancer nucleosides.[2]
Cell Line Experiments
A library of 20 this compound prodrugs was synthesized and tested for their inhibitory effects on two NSCLC cell lines: A549 and SW1573.[2] These cell lines were chosen for their similar sensitivity to gemcitabine (B846), while SW1573 exhibits higher activity of deoxycytidine kinase, an enzyme required for the activation of both gemcitabine and this compound.[2]
The results indicated that lipophilic analogs, particularly those with long linear aliphatic chains (greater than 8 CH2 groups), demonstrated greater potency than the parent this compound, with IC50 values in the nanomolar range for the most effective derivatives.[2] In contrast, prodrugs with a benzoyl group at the N4-position were less active than this compound.[2] This suggests that increasing the lipophilicity of this compound can improve its antitumor activity in NSCLC cell lines.
Clinical Studies
A Phase II clinical trial was conducted by the National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) to evaluate the efficacy and toxicity of this compound in patients with advanced NSCLC who had not received prior treatment.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from this Phase II study.
Table 1: Patient Characteristics (n=17) [1]
| Characteristic | Value |
| Median Age (years) | 64 |
| Gender (Female) | 41% |
| Stage IV Disease | 94% |
| ECOG Performance Status 0 | 12% |
| ECOG Performance Status 1 | 59% |
| ECOG Performance Status 2 | 29% |
| ≥ 3 Disease Sites | 59% |
Table 2: Treatment Response and Outcomes (n=17) [1]
| Parameter | Result |
| Objective Responses | 0 |
| Stable Disease | 8 patients |
| Disease Progression | 9 patients |
| Median Duration of Stable Disease | 3.6 months (range: 2.0-7.1) |
| Total Cycles Administered | 56 (median: 3) |
| Patients Receiving ≥90% Planned Dose | 88% |
Table 3: Grade 3/4 Toxicities [1]
| Toxicity | Percentage of Patients (%) |
| Granulocytopenia | 41% |
| Anemia | 12% |
| Thrombocytopenia | 6% |
| Hyperglycemia | 6% |
| Skin Rash (all grades) | 82% |
Experimental Protocol: Phase II Trial in Advanced NSCLC[1]
Objective: To assess the efficacy and toxicity of this compound in previously untreated patients with advanced non-small-cell lung cancer.
Patient Eligibility Criteria:
-
Inoperable stage IIIB or IV NSCLC.
-
ECOG performance status of ≤ 2.
-
Adequate hematological and biochemical parameters.
-
At least one bidimensionally measurable lesion.
-
Exclusion criteria included prior malignancy or brain metastases.
Treatment Regimen:
-
This compound was administered at a dose of 10 mg/m².
-
The drug was delivered via intravenous infusion over 30 minutes.
-
Treatment cycles were repeated every 3 weeks.
Study Conduct:
-
The study enrolled 17 eligible patients between June 1999 and May 2000.
-
Tumor response was assessed according to standard criteria.
-
Toxicity was graded according to the National Cancer Institute Common Toxicity Criteria.
Conclusion
The available data suggests that while this compound shows activity in preclinical NSCLC models, particularly when its lipophilicity is enhanced, it demonstrated limited efficacy in a Phase II clinical trial in patients with advanced NSCLC at the dose and schedule tested.[1] The study reported no objective responses, with the primary clinical benefit being stable disease in a subset of patients.[1] The primary toxicities were hematologic and skin rash.[1] These findings indicate that this compound as a single agent has minimal activity in this patient population and future investigations, if any, may need to explore alternative dosing schedules, combination therapies, or patient selection strategies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Troxacitabine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Troxacitabine (B1681597) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound, a cytotoxic deoxycytidine analogue, can arise from several mechanisms. The most commonly reported mechanisms include:
-
Deficiency or reduced activity of deoxycytidine kinase (dCK): this compound is a prodrug that requires phosphorylation by dCK to become active.[1][2][3][4][5] Cells with low or absent dCK expression are often resistant to this compound.[3][5]
-
Altered drug uptake: While this compound can enter cells through passive diffusion, making it less susceptible to resistance via deficient nucleoside transport compared to other analogues like cytarabine (B982) and gemcitabine (B846), reduced uptake has been observed in some resistant cell lines.[1][2][4]
-
Changes in cytidine (B196190) deaminase (CDA) activity: Although this compound itself is not a substrate for CDA, alterations in CDA levels can influence the intracellular pool of competing natural nucleosides, indirectly affecting this compound's efficacy.[1][6][7]
-
Alterations in downstream pathways: Changes in the expression or activity of proteins involved in DNA synthesis and repair, such as ribonucleotide reductase, can also contribute to resistance.[8][9][10][11][12]
Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
A2: To investigate the mechanism of resistance, you can perform a series of experiments:
-
Assess dCK activity: Measure the enzymatic activity of dCK in your resistant cell line compared to the parental, sensitive line. A significant decrease in dCK activity is a strong indicator of this resistance mechanism.
-
Sequence the dCK gene: Mutations in the dCK gene can lead to a non-functional protein. Sequencing the gene in resistant cells can identify mutations responsible for the resistance.[2]
-
Measure this compound uptake: Use radiolabeled this compound to compare its uptake in sensitive versus resistant cells.
-
Evaluate cross-resistance: Test the sensitivity of your resistant cell line to other nucleoside analogues like gemcitabine and cytarabine. Cross-resistance patterns can provide clues about the underlying mechanism.[1][2][4] For instance, high resistance to gemcitabine and cytarabine but lower resistance to this compound might suggest a role for nucleoside transporters.[1][2][4]
-
Quantify CDA activity: Measure CDA enzymatic activity in cell lysates to determine if it is altered in the resistant line.
Q3: Are there established strategies to overcome this compound resistance?
A3: Yes, several strategies are being explored to overcome this compound resistance:
-
Combination Therapies: Using this compound in combination with other anti-cancer agents can be effective.[13][14][15]
-
Camptothecin (B557342) and its analogs: These have shown synergistic effects with this compound in some cancer cell lines.[16]
-
Gemcitabine: Combination with gemcitabine has shown synergistic activity in pancreatic cancer cell lines.[17]
-
Epigenetic drugs: Combining with agents like 3'Deazaneplanocin (DZNep) has shown promise in in vitro studies.[18]
-
-
Targeting Downstream Pathways:
-
Gene Silencing:
Troubleshooting Guides
Issue 1: Unexpectedly high IC50 value for this compound in a typically sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Reduced dCK activity. | Perform a dCK activity assay and/or sequence the dCK gene. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. |
| Suboptimal assay conditions. | Optimize cell seeding density and drug exposure time.[22][23] |
Issue 2: Acquired resistance to this compound after prolonged exposure.
| Possible Cause | Troubleshooting Step |
| Selection of a dCK-deficient subpopulation. | Isolate single-cell clones and assess their dCK activity and sensitivity to this compound. |
| Upregulation of drug efflux pumps. | Although less common for this compound, perform qPCR or western blotting for common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[24][25][26][27][28] |
| Alterations in downstream signaling pathways. | Use proteomic or transcriptomic analysis to identify differentially expressed genes or proteins in the resistant cells compared to the parental line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Other Nucleoside Analogues in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Drug | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| CCRF-CEM | This compound | 160 | >10,000 (CEM/dCK-) | >62.5 | [1][2] |
| CCRF-CEM | Gemcitabine | 20 | >10,000 (CEM/dCK-) | >500 | [1][2] |
| CCRF-CEM | Cytarabine | 10 | >10,000 (CEM/dCK-) | >1000 | [1][2] |
| CCRF-CEM | This compound | 160 | 1,120 (CEM/ARAC8C) | 7 | [1][2] |
| CCRF-CEM | Gemcitabine | 20 | 8,640 (CEM/ARAC8C) | 432 | [1][2] |
| CCRF-CEM | Cytarabine | 10 | 11,500 (CEM/ARAC8C) | 1150 | [1][2] |
| DU145 | This compound | 10 | 63,000 (DU145R) | 6300 | [1][2][4] |
| DU145 | Gemcitabine | 20 | 7,000 (DU145R) | 350 | [1][2][4] |
| DU145 | Cytarabine | 100 | 30,000 (DU145R) | 300 | [1][2][4] |
| A2780 | This compound | 410 | >3000 (AG6000 - Gemcitabine resistant) | >7.3 | [3][5] |
| CEM | This compound | 71 | 150 (Cladribine resistant) | 2.1 | [3][5] |
| HL-60 | This compound | 158 | >3000 (Cladribine resistant) | >19 | [3][5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or other drugs) for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Deoxycytidine Kinase (dCK) Activity Assay
-
Cell Lysate Preparation: Prepare cytosolic extracts from both sensitive and resistant cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, ATP, MgCl2, and radiolabeled deoxycytidine ([³H]dC).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Separation: Separate the phosphorylated product ([³H]dCMP) from the substrate ([³H]dC) using ion-exchange chromatography or DE-81 filter paper discs.
-
Quantification: Measure the radioactivity of the phosphorylated product using a scintillation counter.
-
Data Analysis: Calculate the dCK activity as pmol of dCMP formed per minute per mg of protein.
3. siRNA Knockdown for Re-sensitization
-
siRNA Design and Synthesis: Design and synthesize siRNAs targeting the gene of interest (e.g., a gene identified as being overexpressed in resistant cells). Include a non-targeting control siRNA.
-
Transfection: Transfect the resistant cells with the specific siRNA or control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Confirm the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Chemosensitivity Assay: After confirming knockdown, perform a cell viability assay (e.g., MTT assay) with this compound to determine if the cells have been re-sensitized.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study of a novel nucleoside analogue (Troxatyl, this compound, BCH-4556) and AraC against leukemic human tumor xenografts expressing high or low cytidine deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTORC2 regulates ribonucleotide reductase to promote DNA replication and gemcitabine resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTORC2 regulates ribonucleotide reductase to promote DNA replication and gemcitabine resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 15. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic activity of this compound (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro investigations into this compound (TROX) and 3'Deazaneplanocin (DZNep) combination drug therapy for pancreatic cancer | Poster Board #256 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 19. siRNA-based therapy for overcoming drug resistance in human solid tumours; molecular and immunological approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ABC transporters in cancer: more than just drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oaepublish.com [oaepublish.com]
- 26. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Troxacitabine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Troxacitabine (B1681597) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
This compound is a synthetic L-nucleoside analog of deoxycytidine.[1] Its cytotoxic effects stem from its role as a fraudulent nucleoside. The process involves several key steps:
-
Cellular Uptake: this compound primarily enters the cell via passive diffusion, which may make it effective against tumors that have developed resistance to other nucleoside analogs by downregulating transporter proteins.[1]
-
Intracellular Phosphorylation: Once inside the cell, this compound is converted to its active triphosphate form, this compound triphosphate (Trox-TP), through a series of phosphorylation events initiated by the enzyme deoxycytidine kinase (dCK).[1][2]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[1] The incorporation of Trox-TP leads to immediate DNA chain termination, halting DNA synthesis.[1]
-
Induction of Apoptosis: The disruption of DNA replication triggers cell cycle arrest and programmed cell death (apoptosis).[3][4]
A key feature of this compound is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs.[5]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For initial range-finding experiments, it is advisable to use a broad range of concentrations, such as from 1 nM to 100 µM, often with 10-fold serial dilutions.[6] This will help determine the approximate potency of this compound for your specific cell line and inform a narrower, more precise concentration range for subsequent dose-response studies.
Q3: How does the IC50 value of this compound vary between different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines due to what is known as "cell-specific response".[7] This variability can be attributed to the unique biological and genetic characteristics of each cell line.[7] For example, the IC50 for this compound in CCRF-CEM cells is reported to be 160 nM, while in the gemcitabine-resistant AG6000 cell line, it is greater than 3000 nM.[2][8]
Q4: What are the critical parameters to consider when designing a cytotoxicity assay for this compound?
Several factors should be carefully considered to ensure the reliability and reproducibility of your results:
-
Cell Type: Choose a cell line that is appropriate for your research question.[9]
-
Cell Seeding Density: Optimizing cell seeding density is crucial to ensure a measurable signal without overcrowding the wells.[9]
-
Incubation Time: The cytotoxic effects of this compound are time-dependent, with longer exposure times (e.g., >24 hours) often resulting in greater activity.[10]
-
Assay Choice: Select a cytotoxicity assay that aligns with your experimental goals, such as measuring metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., LDH release).[6]
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in results between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before seeding.[9] |
| Cell health and passage number. | Use cells in the logarithmic growth phase and maintain a consistent passage number. Avoid using over-confluent cells.[11] | |
| Inconsistent incubation times. | Standardize all incubation times for cell seeding, drug treatment, and assay reagent addition.[11] | |
| Low absorbance readings in MTT/MTS assay | Low cell density. | Increase the cell seeding density. Perform a titration experiment to determine the optimal cell number for your specific cell line.[11] |
| Insufficient incubation with assay reagent. | Ensure the incubation time with the MTT or MTS reagent is sufficient for formazan (B1609692) crystal formation.[12] | |
| Unexpectedly high cytotoxicity at low concentrations | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤0.5%). Run a vehicle-only control to assess solvent effects.[11][13] |
| Contamination. | Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can impact cell health and drug response.[13] | |
| Positive control shows no effect | Degraded control compound. | Use a fresh, validated positive control at a known effective concentration.[6] |
| Incorrect concentration of positive control. | Double-check the dilution calculations for your positive control. | |
| Edge effects in microplates | Evaporation and temperature fluctuations in outer wells. | To minimize edge effects, fill the perimeter wells with sterile PBS or culture medium without cells and exclude them from your experimental data analysis.[11] |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 160 | [2] |
| A2780 | Ovarian | 410 | [8] |
| HL-60 | Leukemia | 158 | [8] |
| CEM (Cladribine resistant) | Leukemia | 150 | [8] |
| AG6000 (Gemcitabine resistant) | - | >3000 | [8] |
| HL-60 (Cladribine resistant) | Leukemia | >3000 | [8] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.[4]
-
Protocol 2: Clonogenic Assay for Cytotoxicity Assessment
This assay assesses the ability of a single cell to form a colony following treatment with a cytotoxic agent.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count exponentially growing cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates and allow them to adhere overnight.[1]
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control.[1]
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 48 hours).[1]
-
-
Drug Removal and Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days to allow for colony formation, changing the medium as needed.[1]
-
-
Fixation and Staining:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.[1]
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.[1]
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troxacitabine In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low in vivo efficacy of Troxacitabine (B1681597).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: Why am I observing lower than expected antitumor activity of this compound in my in vivo model?
A1: Several factors can contribute to reduced in vivo efficacy of this compound. Here are the primary aspects to investigate:
-
Administration Schedule: Preclinical data strongly indicate that the duration of exposure to this compound is critical for its cytotoxic activity.[1] Continuous intravenous infusion has shown superior efficacy compared to bolus administration in both preclinical models and clinical trials in acute myeloid leukemia.[1][2] Short infusions may not maintain a sufficient plasma concentration for an adequate duration to allow for cellular uptake and metabolic activation.
-
Species-Specific Differences: There are significant differences in sensitivity to this compound between species. Human cells are substantially more sensitive to the drug than murine cells.[3] This is attributed to higher levels of intracellular phosphorylation of this compound in human cells. Therefore, results from murine models may not directly translate to human clinical efficacy.
-
Deoxycytidine Kinase (dCK) Activity: this compound requires phosphorylation by dCK to become active.[4] Low or absent dCK expression in your tumor model will lead to reduced activation of the drug and consequently, poor efficacy.
-
Drug Resistance: Resistance to this compound can develop through mutations in the dCK enzyme, leading to decreased phosphorylation of the drug.
Q2: My in vitro results with this compound were promising, but they are not replicating in my xenograft model. What could be the reason?
A2: This is a common challenge in drug development. For this compound, the discrepancy often arises from:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The in vivo environment introduces complex pharmacokinetic factors such as drug distribution, metabolism, and excretion that are not present in vitro. This compound's efficacy is highly dependent on maintaining a therapeutic plasma concentration over a prolonged period.[1] A bolus injection in an animal model might lead to rapid clearance and insufficient drug exposure to the tumor cells, even if the in vitro IC50 was low.
-
Tumor Microenvironment: The tumor microenvironment in vivo can influence drug penetration and efficacy. Factors like poor vascularization can limit the delivery of this compound to the tumor core.
-
Host Metabolism: The host animal's metabolism can affect the drug's stability and availability.
Q3: How can I optimize my in vivo experimental design to improve the chances of observing this compound efficacy?
A3: To maximize the potential of this compound in your in vivo studies, consider the following:
-
Implement Continuous Infusion: Whenever feasible, utilize a continuous infusion schedule (e.g., via osmotic mini-pumps) to maintain steady-state plasma concentrations of this compound.[1][2]
-
Characterize Your Model: Before initiating large-scale efficacy studies, characterize the dCK expression and activity in your chosen cancer cell line or patient-derived xenograft (PDX) model.
-
Dose Escalation Studies: Perform dose-escalation studies with both bolus and continuous infusion to determine the maximum tolerated dose (MTD) and optimal dosing regimen for your specific model.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure the plasma concentration of this compound over time to ensure that you are achieving and maintaining therapeutic levels.
Q4: What are the known mechanisms of resistance to this compound?
A4: The primary mechanism of resistance to this compound is the reduced activity of deoxycytidine kinase (dCK), the enzyme responsible for its activation.[4] This can be due to:
-
Downregulation of dCK expression.
-
Mutations in the dCK gene that result in a non-functional or less active enzyme.
Unlike some other nucleoside analogs, this compound enters cells primarily through passive diffusion, so downregulation of nucleoside transporters is less likely to be a mechanism of resistance.[5] It is also resistant to inactivation by cytidine (B196190) deaminase (CDA).
Data Summary
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HL-60 | Promyelocytic Leukemia | 53 | Not Specified |
| CCRF-CEM | T-lymphoblastoid Leukemia | Not Specified | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Not Specified | Not Specified |
Note: Specific IC50 values for all cell lines were not consistently available in the search results. The table reflects the cell lines mentioned in the context of this compound studies.
In Vivo Efficacy: Continuous Infusion vs. Bolus Injection in HT-29 Xenograft Model
| Treatment Schedule | Total Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Single Bolus IV Injection | 63 | Moderate | [2] |
| Multiple Bolus IV Injections (q1d x 5) | 53 | Moderate | [2] |
| Continuous Infusion (3 days) | 53 | Significant | [2] |
| Continuous Infusion (6 days) | 63 | Most Significant | [2] |
This table summarizes the comparative antitumor activity of different this compound schedules with similar total doses, demonstrating the superior efficacy of continuous infusion.
Clinical Trial Outcomes Overview
| Cancer Type | Administration | Key Findings |
| Refractory Acute Myeloid Leukemia (AML) | Continuous Infusion (48 hours) | 15% complete response rate; median survival of 12 months.[6] |
| Advanced Solid Tumors | Continuous Infusion (48-96 hours) | Achieved target plasma concentrations; dose-limiting toxicities were hematological.[1] |
| Advanced Solid Tumors (Renal, Pancreatic, Non-small-cell lung) | Short Infusions | Generally negative efficacy results.[7] |
| Advanced Pancreatic Cancer | Bolus (30-min infusions daily x5) | Modest activity observed.[8] |
Experimental Protocols
Deoxycytidine Kinase (dCK) Activity Assay
This protocol is adapted from luminescence-based and radiolabeling methods to determine dCK activity in tumor cell lysates.
Principle: The assay measures the phosphorylation of a dCK substrate. This can be done by quantifying the amount of ATP consumed in the reaction using a luciferase-based assay or by measuring the incorporation of a radiolabeled nucleoside analog into an acid-insoluble fraction.
Materials:
-
Tumor cell lysate
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
dCK substrate (e.g., deoxycytidine or a relevant nucleoside analog like this compound)
-
For Luminescence Assay: Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
For Radiolabeling Assay: ³H-labeled deoxycytidine, trichloroacetic acid (TCA), scintillation fluid
-
96-well plates
-
Luminometer or scintillation counter
Procedure (Luminescence Method):
-
Prepare cell lysates from treated and control tumor cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the cell lysate (containing dCK) to the reaction buffer.
-
Initiate the reaction by adding ATP and the dCK substrate.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
dCK activity is inversely proportional to the luminescence signal (lower luminescence indicates higher ATP consumption and thus higher dCK activity).
Intracellular this compound Triphosphate (Trox-TP) Analysis by HPLC
This protocol outlines a general method for the extraction and quantification of the active triphosphate form of this compound from tumor cells.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the intracellular nucleotides, including the active triphosphate metabolite of this compound (Trox-TP).
Materials:
-
Tumor cells treated with this compound
-
Ice-cold methanol (B129727) or perchloric acid for extraction
-
Phosphate (B84403) buffer
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
UV detector
-
This compound triphosphate standard
Procedure:
-
Harvest tumor cells after treatment with this compound.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding ice-cold methanol or perchloric acid.
-
Centrifuge to pellet the cellular debris.
-
Neutralize the supernatant if perchloric acid was used.
-
Filter the supernatant to remove any remaining particulate matter.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using a gradient elution with a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 270 nm).
-
Quantify the amount of Trox-TP by comparing the peak area to a standard curve generated with a known concentration of this compound triphosphate.[9][10]
Visualizations
References
- 1. Phase I study of this compound administered by continuous infusion in subjects with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The relation between deoxycytidine kinase activity and the radiosensitising effect of gemcitabine in eight different human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Facile method for determination of deoxycytidine kinase activity in bi" by W.-H. Hao, L.-C. Yang et al. [jfda-online.com]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of Troxacitabine in research.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic L-nucleoside analog of deoxycytidine.[1][2] Its primary mechanism involves several steps:
-
Cellular Uptake: It primarily enters the cell through passive diffusion, which is distinct from many other nucleoside analogs that depend on nucleoside transporters.[1][3] This property may make it effective in cancers that have developed resistance to other nucleoside drugs by downregulating these transporters.[1][3]
-
Intracellular Activation: Once inside the cell, this compound is converted to its active triphosphate form (Trox-TP) through a series of phosphorylation steps. The initial and rate-limiting step is catalyzed by the enzyme deoxycytidine kinase (dCK).[1][3][4]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand during replication.[1][5] Due to its unnatural L-configuration, the incorporation of Trox-TP into the growing DNA chain results in immediate chain termination, thereby halting DNA synthesis.[1][5] This disruption of DNA replication leads to cell cycle arrest and apoptosis.[1][6]
A notable feature of this compound is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine (B982).[5][7]
Q2: How does this compound's cellular uptake differ from other nucleoside analogs like gemcitabine (B846) or cytarabine?
This compound primarily enters cells via passive diffusion, whereas other nucleoside analogs like gemcitabine and cytarabine rely on nucleoside transporters.[1][3] This distinction suggests that this compound may be effective in malignancies that have low or absent nucleoside transport activities, which can be a mechanism of resistance to other drugs in this class.[3][8]
Q3: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is a deficiency in deoxycytidine kinase (dCK) activity.[4][8] Since dCK catalyzes the first and rate-limiting step of this compound's activation, reduced enzyme activity leads to decreased levels of the active Trox-TP metabolite, thus diminishing the drug's cytotoxic effects.[3] Cell lines with reduced dCK expression have shown decreased sensitivity to this compound.[4][9]
Troubleshooting Guide
Problem 1: Lower than expected cytotoxicity or apparent resistance in my cell line.
-
Possible Cause 1: Low deoxycytidine kinase (dCK) expression.
-
Troubleshooting Step: Confirm the dCK expression level in your cell line using Western blot or qPCR. Cell lines with inherently low or absent dCK expression will be less sensitive to this compound.[4][9] For example, the gemcitabine-resistant AG6000 cell line, which has decreased dCK expression, is less sensitive to this compound.[4][9]
-
-
Possible Cause 2: Cell line is not sensitive.
-
Troubleshooting Step: Compare your results with published IC50 values for this compound in various cell lines (see Table 1). Sensitivity can vary significantly between different cell types.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Step: If you are culturing cells with the drug over a prolonged period, consider the possibility of acquired resistance. This can be assessed by comparing the dCK activity of the resistant subline to the parental cell line.[8]
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent drug concentration.
-
Troubleshooting Step: Ensure accurate and consistent preparation of this compound solutions. Prepare fresh dilutions for each experiment from a concentrated stock solution.
-
-
Possible Cause 2: Issues with cell culture.
-
Troubleshooting Step: Ensure consistent cell seeding density and health. Use cells within a consistent and low passage number range to avoid phenotypic drift. Monitor for contamination.
-
-
Possible Cause 3: Assay-specific issues.
-
Troubleshooting Step: Review the specific protocol for your cytotoxicity assay. For example, in a clonogenic assay, ensure that colonies are allowed sufficient time to form and that staining and counting methods are consistent.
-
Problem 3: Unexpected off-target effects or cellular stress responses.
-
Possible Cause 1: High drug concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for your experiments. Very high concentrations may induce non-specific toxicity.
-
-
Possible Cause 2: Cell-type specific responses.
-
Troubleshooting Step: The cellular response to DNA damage can vary. Consider evaluating markers of apoptosis (e.g., caspase activation, PARP cleavage) and cell cycle arrest (e.g., flow cytometry for cell cycle analysis) to understand the specific downstream effects in your model system.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CCRF-CEM | Leukemia | 160 | Wild-type, sensitive |
| CEM/dCK(-) | Leukemia | Resistant | dCK-deficient variant |
| DU145 | Prostate Cancer | 10 | Wild-type, sensitive |
| DU145(R) | Prostate Cancer | >63,000 | This compound-resistant subline with reduced dCK activity |
| A2780 | Ovarian Cancer | 410 | Wild-type |
| HL-60 | Leukemia | 158 | Wild-type |
Data compiled from multiple sources.[4][8][10]
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound.
-
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Recovery: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Formation: Incubate the plates for a period that allows for visible colony formation (typically 7-14 days), depending on the cell line's doubling time.
-
Staining: Once colonies are of a sufficient size (e.g., >50 cells), wash the plates with PBS, fix the colonies with a solution like methanol (B129727) or 10% formalin, and then stain with a 0.5% crystal violet solution for 20-30 minutes.[1]
-
Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies in each well.[1] The surviving fraction is then calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.
-
2. HPLC Analysis of this compound Metabolites
This protocol allows for the quantification of intracellular this compound and its phosphorylated metabolites.
-
Methodology:
-
Cell Treatment and Harvesting: Treat a known number of cells with this compound. After treatment, rapidly wash the cells with ice-cold PBS and harvest them.[1]
-
Metabolite Extraction:
-
Resuspend the cell pellet in a specific volume of ice-cold 0.4 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA).[1]
-
Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.[1]
-
Centrifuge at high speed to pellet the precipitate. Transfer the supernatant to a new tube.[1]
-
-
Neutralization: Neutralize the acidic extract to prevent degradation of the metabolites.
-
HPLC Analysis:
-
Inject a known volume of the neutralized extract onto an appropriate HPLC column (e.g., a strong anion-exchange column).
-
Elute the nucleotides using a gradient mobile phase.
-
Monitor the column effluent with a UV detector at a wavelength suitable for cytosine analogs (e.g., 270 nm).[1]
-
Quantify the peaks corresponding to this compound, this compound-monophosphate, -diphosphate, and -triphosphate by comparing them to known standards.
-
-
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Improving the solubility of Troxacitabine for in vitro experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Troxacitabine for in vitro experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For sparingly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, cell culture grade DMSO to ensure the stability of the compound.[1][2]
Q2: What is a typical concentration for a this compound stock solution?
A common starting concentration for a this compound stock solution is 10 mM in 100% anhydrous DMSO.[2] This concentration allows for minimal volumes of DMSO to be added to the final cell culture medium, reducing the risk of solvent-induced toxicity.
Q3: What is the maximum recommended final concentration of DMSO in cell culture medium?
To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.[3]
Q4: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage.[2][3]
Q5: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of this compound upon dilution in aqueous cell culture medium can occur due to several factors:
-
Solvent Shock: This happens when a drug dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution, causing the drug to "crash out" of solution.[1]
-
High Final Concentration: The intended final concentration of this compound in the medium may exceed its solubility limit under physiological conditions (pH, salt concentration).
-
Temperature Changes: Shifting the solution from room temperature to 37°C in an incubator can alter the solubility of the compound.[1]
-
Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of this compound.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides step-by-step solutions to common precipitation issues.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent shock | 1. Reduce Stock Concentration: Prepare a lower concentration stock solution (e.g., 1 mM) in DMSO. This will necessitate adding a larger volume to your media, so ensure the final DMSO concentration remains below 0.5%. 2. Perform Step-wise Dilution: Instead of adding the stock directly to the full volume of media, first create an intermediate dilution in a small volume of pre-warmed media. Mix gently and then add this to the final culture volume.[1] 3. Increase Mixing Speed (with caution): Gently swirl or pipette the media as you add the stock solution to promote rapid dispersion. Avoid vigorous vortexing.[1] |
| Precipitate forms over time in the incubator. | The final concentration is near the solubility limit at 37°C. | 1. Lower the Final Concentration: This is the most direct approach to resolving the issue. 2. Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has come out of solution during the freeze-thaw cycle. | 1. Warm the Solution: Gently warm the stock solution to 37°C. 2. Vortex or Sonicate: Vortex the tube or sonicate it for a few minutes until the precipitate is fully redissolved. Visually inspect the solution to confirm. |
Quantitative Data Summary
The following table summarizes key physicochemical and solubility data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₄ | PubChem |
| Molecular Weight | 213.19 g/mol | PubChem |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Benchchem[1] |
| Solubility in DMSO | Slight | ChemicalBook[2] |
| Recommended Stock Concentration | 10 mM | Benchchem[2] |
| Maximum Final DMSO Concentration in Media | <0.5% | MCE[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter
Procedure:
-
Calculate the Required Mass:
-
The molecular weight (MW) of this compound is 213.19 g/mol .
-
To prepare a 10 mM solution, you need 0.01 moles per liter.
-
For 1 mL (0.001 L) of a 10 mM solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 0.001 L * 213.19 g/mol = 2.1319 mg
-
-
-
Weigh the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 2.13 mg of this compound powder into the tube.
-
-
Add DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve with vortexing, sonicate the tube for several minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization and Storage:
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Label the aliquots clearly and store them at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol describes how to dilute the 10 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the Final Concentration and Volume: Decide on the final concentration of this compound and the total volume of media required for your experiment.
-
Calculate the Volume of Stock Solution: Use the formula M1V1 = M2V2:
-
M1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
M2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of the cell culture medium (e.g., 10 mL)
-
V1 = (M2 * V2) / M1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Perform a Step-wise Dilution (Recommended):
-
Add the calculated volume of the stock solution (10 µL) to a small volume of pre-warmed media (e.g., 1 mL) in a sterile tube.
-
Gently mix by pipetting up and down.
-
Add this intermediate dilution to the remaining volume of your pre-warmed cell culture medium (9 mL) to reach the final volume of 10 mL.
-
-
Final Mixing: Gently swirl the flask or plate to ensure even distribution of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to the same final volume of media (10 mL) without the drug.
Visualizations
The following diagrams illustrate the metabolic activation pathway of this compound and a typical experimental workflow for its use.
Caption: Metabolic activation pathway of this compound.
Caption: General experimental workflow for in vitro this compound treatment.
References
Technical Support Center: Troxacitabine Stability and Handling in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of troxacitabine (B1681597) in cell culture media. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media at 37°C?
A1: While specific, publicly available stability data for this compound in all types of cell culture media is limited, based on the general stability of nucleoside analogs, a gradual degradation can be expected over time at 37°C. It is recommended to prepare fresh this compound-containing media for each experiment, especially for long-term studies. For reproducible results, it is best practice to perform a stability assessment under your specific experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A2: Several factors can affect the stability of this compound in your cell culture setup:
-
Temperature: Incubation at 37°C will accelerate the degradation of most small molecules compared to storage at 4°C or -20°C.
-
pH of the Medium: The typical pH of cell culture media (around 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical bonds.
-
Media Components: Components in the cell culture medium, such as serum proteins, may bind to the compound, affecting its availability and perceived stability. Other components, like reducing agents, could also interact with this compound.
-
Light Exposure: Although not specifically documented for this compound, many compounds are light-sensitive. It is good practice to protect media containing the compound from prolonged exposure to light.
-
Presence of Cells: Cellular metabolism can actively modify or degrade the compound.
Q3: Can I pre-mix this compound into my cell culture medium and store it?
A3: It is generally not recommended to store cell culture medium supplemented with this compound for extended periods. For optimal and consistent results, it is best to add the compound to the medium immediately before use. If you must prepare it in advance, it should be stored at 4°C for no longer than 24 hours and protected from light, though empirical testing is advised.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound is a nucleoside analog that, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form.[1] This active form is then incorporated into the DNA of replicating cells, leading to the termination of DNA chain elongation and the inhibition of DNA synthesis.[1][2] This process induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis (programmed cell death).[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect. | The compound may be degrading in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions for each experiment.- For long-term experiments, consider replenishing the medium with fresh compound at regular intervals.- Perform a stability study to determine the half-life of the compound in your specific experimental conditions (see Experimental Protocol below). |
| High variability between replicate wells or experiments. | Inconsistent preparation of working solutions or degradation of the stock solution. | - Ensure accurate and consistent preparation of stock and working solutions.- Aliquot the DMSO stock solution to minimize freeze-thaw cycles.- Visually inspect for any precipitation in the stock or working solutions. |
| Precipitation of the compound in the cell culture medium. | The concentration of the compound may exceed its solubility limit in the aqueous medium. | - Check the final concentration; you may need to use a lower concentration.- Optimize the dilution method: perform a serial dilution in pre-warmed (37°C) media instead of adding a concentrated DMSO stock directly.- Ensure the final DMSO concentration is low (typically <0.5%). |
Data on this compound Stability
The following table provides hypothetical stability data for this compound in two common cell culture media at 37°C to illustrate expected degradation trends. Note: This data is for illustrative purposes and should be confirmed by a stability study under your specific experimental conditions.
| Time (Hours) | % Remaining in RPMI 1640 + 10% FBS | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98.2% | 98.5% |
| 4 | 96.5% | 97.1% |
| 8 | 92.1% | 93.8% |
| 24 | 85.3% | 88.2% |
| 48 | 74.6% | 79.5% |
| 72 | 65.1% | 70.3% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., RPMI 1640, DMEM) with serum
-
Sterile microcentrifuge tubes
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.
-
Incubation: Place the remaining spiked media in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot.
-
Sample Processing:
-
To a 100 µL aliquot of the media, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate (B84403) buffer) to separate this compound from other media components.
-
Detect the this compound peak using a UV detector at an appropriate wavelength (e.g., 270 nm).
-
-
Data Calculation:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Signaling Pathway
This compound-Induced DNA Damage Response
This compound, after being incorporated into DNA, creates replication stress and DNA damage. This damage is primarily sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then activates its downstream effector, CHK1 (Checkpoint Kinase 1), through phosphorylation. Activated CHK1 phosphorylates and inactivates the CDC25 phosphatase, which is necessary for the activation of the CDK1/Cyclin B1 complex. The inhibition of this complex prevents the cell from entering mitosis, leading to a G2/M cell cycle arrest. This pause in the cell cycle allows time for DNA repair, but if the damage is too severe, it can trigger apoptosis.
References
- 1. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 2. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decitabine, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Technical Support Center: Troxacitabine Preclinical Dosing Regimens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic L-nucleoside analog of deoxycytidine.[1] It functions as an antimetabolite, disrupting DNA synthesis and inducing apoptosis.[2] Its mechanism involves several steps:
-
Cellular Uptake: this compound primarily enters cells via passive diffusion, which may help overcome resistance mechanisms associated with nucleoside transporters.[1][3]
-
Intracellular Activation: Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, this compound triphosphate (Trox-TP).[1]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.[1] Its unnatural L-configuration leads to immediate chain termination, halting DNA synthesis and triggering cell death.[3][4]
-
Resistance to Deamination: this compound is resistant to inactivation by cytidine (B196190) deaminase, an enzyme that degrades other cytosine nucleoside analogs like cytarabine.[4][5]
Q2: What are the key differences in this compound's activity between human and murine cells?
A2: There are significant species-specific differences in the efficacy and toxicity of this compound. Human cells are substantially more sensitive to this compound than murine cells, with 5 to 900-fold lower concentrations required to inhibit cell growth in human tumor and normal hematopoietic cell lines compared to their murine counterparts.[6][7] This difference is attributed to more efficient intracellular phosphorylation of this compound to its active triphosphate metabolite in human cells.[6][8]
Q3: What are the common animal models used for this compound preclinical studies?
A3: The most common animal model cited in the literature for evaluating the in vivo efficacy of this compound is the athymic CD-1 (nu/nu) mouse bearing human tumor xenografts.[8][9] Sprague-Dawley rats have also been used in pharmacokinetic and toxicology studies.[8] It is crucial to consider the species-specific differences in metabolism and toxicity when selecting an animal model.[6]
Q4: How is this compound typically administered in preclinical studies?
A4: this compound can be administered through various routes, including intravenous (IV) injection (bolus), and continuous infusion via subcutaneous osmotic minipumps.[9] The choice of administration route and schedule significantly impacts the drug's efficacy and toxicity profile.
Troubleshooting Guide
Issue 1: Suboptimal antitumor efficacy observed in a human xenograft mouse model.
-
Possible Cause 1: Inappropriate Dosing Regimen.
-
Recommendation: The sensitivity of cells to this compound is highly time-dependent, requiring more than 24 hours of exposure for maximum activity.[6][7] Consider switching from high-dose bolus injections to prolonged exposure schedules. Continuous infusions for 3 to 6 days have shown equivalent or superior efficacy to repeated high-dose bolus administrations.[6][9]
-
-
Possible Cause 2: Insufficient Drug Exposure.
-
Recommendation: Ensure that the dosing regimen achieves and maintains therapeutic plasma concentrations. Prolonged exposure to low micromolar concentrations (0.7–1.4 μmol/L) has demonstrated significant tumor growth inhibition.[6] A five-day continuous infusion of 20 mg/mL this compound via a subcutaneous mini-osmotic pump can maintain systemic concentrations of approximately 1.2 μmol/L.[7]
-
Issue 2: Unexpected toxicity observed in animal models.
-
Possible Cause 1: Species-Specific Sensitivity.
-
Recommendation: Be aware of the significant differences in this compound toxicity between species like mice, rats, and monkeys.[6] Toxicity observed in one species may not be directly translatable to another. It is advisable to conduct preliminary dose-range finding studies in the chosen animal model.
-
-
Possible Cause 2: Dosing Schedule.
-
Recommendation: High-dose bolus administrations can lead to higher peak plasma concentrations and increased toxicity.[6] If toxicity is a concern, consider switching to a continuous infusion schedule with a lower total dose administered over a longer period.
-
Data Presentation
Table 1: In Vivo Dosing Regimens for this compound in Human Xenograft Mouse Models
| Animal Model | Tumor Model | Dosing Regimen | Route of Administration | Efficacy Outcome | Reference |
| Athymic CD-1 (nu/nu) mice | Human Colon HT-29 | 25 mg/kg, once or twice daily for 5 days | Intravenous (bolus) | Consistently effective | [6] |
| Athymic CD-1 (nu/nu) mice | Human Colon HT-29 | Continuous infusion (total dose 53-63 mg/kg over 3 or 6 days) | Subcutaneous (osmotic minipump) | Equivalent efficacy to high-dose bolus | [9] |
| Athymic CD-1 (nu/nu) mice | Human Colon HT-29 | 5-day continuous infusion of 20 mg/mL | Subcutaneous (osmotic minipump) | Significant antitumor activity (T/C of 27%) | [7] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Type | Species | Activity Metric | Finding | Reference |
| Tumor and normal hematopoietic cells | Human vs. Murine | IC50 | 5 to 900-fold lower concentrations required for growth inhibition in human cells | [6] |
| T-lymphocytes | Human vs. Murine | Intracellular Metabolites | Higher levels of mono-, di-, and triphosphates in human cells | [6] |
Experimental Protocols
1. In Vivo Human Tumor Xenograft Efficacy Study
-
Objective: To evaluate the antitumor efficacy of different this compound dosing regimens.
-
Animal Model: Female athymic CD-1 (nu/nu) mice.[9]
-
Tumor Implantation: Subcutaneously inject 2 x 10^6 human colon HT-29 tumor cells into the flank of each mouse.[9]
-
Treatment Initiation: Begin treatment when tumor volumes reach a predetermined size (e.g., 80-120 mm³).[9]
-
Dosing Regimens:
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize animals when tumors reach a maximum allowed size or at the end of the study period. Calculate tumor growth inhibition.
2. In Vitro Clonogenic Assay
-
Objective: To determine the antiproliferative activity of this compound on tumor cell lines.
-
Cell Lines: A panel of human and murine tumor cell lines.
-
Procedure:
-
Plate a known number of cells in appropriate culture dishes.
-
Expose cells to a range of this compound concentrations for a specified duration (e.g., >24 hours).[6]
-
Wash cells to remove the drug and allow colonies to form over a period of 7-14 days.
-
Fix and stain the colonies.
-
Count the number of colonies (typically >50 cells).
-
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Troxacitabine.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address potential batch-to-batch variability of Troxacitabine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 values of this compound between two different batches in our cancer cell line assays. What are the likely causes?
A1: Batch-to-batch variability in potency is a common issue and can be attributed to several factors related to the Active Pharmaceutical Ingredient (API):
-
Purity and Impurity Profile: Even minor differences in the purity of this compound or the presence of unique impurities can impact its biological activity. The synthesis of complex nucleoside analogs can sometimes result in by-products that may have their own biological effects or interfere with this compound's mechanism of action.[1]
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs). These forms can have different solubilities and dissolution rates, which would affect the concentration of the active compound in your cell culture medium and consequently, the observed potency.
-
Degradation: Improper storage or handling, such as exposure to humidity, light, or non-optimal temperatures, can lead to the degradation of this compound.[2]
-
Residual Solvents: The presence of residual solvents from the manufacturing process can affect the compound's properties and may also be toxic to cells.
Q2: How can we confirm the quality and consistency of a new batch of this compound?
A2: It is crucial to have a robust quality control (QC) process for incoming batches of any research compound. We recommend the following:
-
Review the Certificate of Analysis (CoA): The CoA is a critical document that provides batch-specific information from the manufacturer, including identity, purity (usually by HPLC), moisture content, and residual solvents.[3][4] Always compare the CoA of the new batch with that of a previous, well-performing batch.
-
Perform Independent Analytical Verification: If you have access to analytical equipment, we recommend performing in-house verification of critical parameters. The most important tests are for identity and purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this.
-
Solubility Check: A simple but effective test is to check the solubility of the new batch in your standard solvent (e.g., DMSO) and in your cell culture medium. Any significant differences in solubility could indicate a different polymorphic form or the presence of insoluble impurities.
Q3: Our current batch of this compound appears to be less soluble than previous batches. How should we handle this?
A3: A change in solubility is a strong indicator of potential batch-to-batch variability, likely due to polymorphism. Here's how to troubleshoot this:
-
Modified Dissolution Protocol: Try using gentle warming (e.g., 37°C water bath) or longer vortexing to aid dissolution. However, be cautious about potential degradation with excessive heat.
-
Sonication: Brief sonication can help break up aggregates and improve dissolution.
-
Re-evaluation of Stock Concentration: If the compound still doesn't fully dissolve at the intended stock concentration, you may need to prepare a lower concentration stock solution and adjust your experimental dilutions accordingly.
-
Contact the Supplier: Inform the supplier of the issue. They may have information on different polymorphs or be able to provide a replacement batch.
Q4: Could batch variability of this compound affect its metabolic activation pathway?
A4: Yes, indirectly. The metabolic activation of this compound to its active triphosphate form is dependent on intracellular enzymes like deoxycytidine kinase. If a batch has lower purity or contains impurities that interfere with cellular uptake or enzymatic activity, the efficiency of this activation process could be reduced, leading to lower potency.
Troubleshooting Guides
Issue 1: Decreased Potency of a New this compound Batch in a Cell-Based Assay
If you observe a significant increase in the IC50 value for a new batch of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for decreased potency.
Issue 2: Inconsistent Results in Repeat Experiments with the Same Batch
If you are seeing variability in your results even when using the same batch of this compound, the issue may lie in your experimental procedure or the stability of the compound in solution.
-
Stock Solution Stability: this compound, like many nucleoside analogs, may degrade over time in solution, especially when subjected to repeated freeze-thaw cycles. Prepare fresh stock solutions regularly and aliquot them to minimize freeze-thaw cycles.
-
Working Solution Stability: The stability of this compound in your final cell culture medium at 37°C may be limited. Prepare fresh working solutions for each experiment from a frozen stock.
-
Cell Culture Conditions: Ensure that you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Also, standardize cell seeding densities and media components.
Quantitative Data Summary
The following table summarizes typical quality control parameters for a high-quality batch of this compound for research use.
| Parameter | Specification | Method | Purpose |
| Identity | |||
| 1H-NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure |
| Mass Spectrum | Conforms to molecular weight (213.19 g/mol ) | Mass Spectrometry | Confirms the molecular weight |
| Purity | |||
| Chromatographic Purity | ≥98% | HPLC | Quantifies the percentage of the active compound |
| Physical Properties | |||
| Appearance | White to off-white solid | Visual Inspection | Basic quality check |
| Solubility | Soluble in DMSO and water | Visual Inspection | Ensures the compound can be properly dissolved for experiments |
| Residuals | |||
| Water Content | ≤1.0% | Karl Fischer Titration | High water content can affect stability and accurate weighing |
| Residual Solvents | Conforms to ICH guidelines | Gas Chromatography | Ensures that residual solvents from synthesis are below toxic levels |
Key Experimental Protocols
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound batch.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
-
Protocol 2: Clonogenic Survival Assay
This assay is used to determine the long-term effect of this compound on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution (e.g., 10% buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform an accurate cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates and allow them to adhere overnight.
-
-
Drug Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24-48 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days to allow for colony formation, changing the medium as needed.
-
-
Fixation and Staining:
-
When colonies are visible (at least 50 cells per colony), remove the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 15-30 minutes.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the untreated control.
-
-
Signaling Pathway and Workflow Diagrams
Caption: Metabolic activation pathway of this compound.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Troxacitabine Delivery to Tumor Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on techniques to enhance the delivery of Troxacitabine to tumor cells. As direct experimental data for this compound in combination with advanced delivery systems like nanoparticles and sonoporation is limited in publicly available literature, this guide leverages protocols and data from analogous nucleoside analogs, primarily Gemcitabine (B846) and Cytarabine. Researchers should use this information as a starting point and optimize these methodologies for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the delivery of this compound to tumor cells necessary?
A1: While this compound has shown potent antitumor activity, its efficacy can be limited by several factors.[1] Enhanced delivery strategies aim to overcome these challenges by:
-
Increasing Intratumoral Concentration: Ensuring more of the drug reaches the tumor site, thereby increasing its therapeutic effect.
-
Improving Cellular Uptake: Facilitating the entry of this compound into cancer cells, especially in tumors with low nucleoside transporter activity, although this compound primarily enters cells via passive diffusion.
-
Overcoming Drug Resistance: Bypassing resistance mechanisms, such as reduced activation by deoxycytidine kinase (dCK).
-
Reducing Systemic Toxicity: Targeting the drug specifically to tumor tissue can minimize exposure to healthy cells and reduce side effects.[2]
Q2: What are the primary advanced techniques being explored to enhance this compound delivery?
A2: The two main strategies adaptable for this compound, based on research with similar nucleoside analogs, are:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and allow for targeted delivery to the tumor site.[3][4]
-
Sonoporation: This technique uses ultrasound in combination with microbubbles to transiently increase the permeability of cell membranes and blood vessels in the tumor, thereby enhancing the local uptake of co-administered this compound.[5]
Q3: How do nanoparticles deliver drugs to tumor cells?
A3: Nanoparticles primarily utilize the Enhanced Permeability and Retention (EPR) effect for passive targeting. The leaky blood vessels and poor lymphatic drainage in tumors allow nanoparticles of a certain size to accumulate in the tumor microenvironment. Active targeting can also be achieved by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.[2]
Q4: What is the mechanism of sonoporation?
A4: Sonoporation involves the administration of gas-filled microbubbles, which are then exposed to a focused ultrasound beam at the tumor site. The ultrasound causes the microbubbles to oscillate and, in some cases, collapse (inertial cavitation). This mechanical stress creates temporary pores in the cell membranes and opens junctions between endothelial cells of blood vessels, facilitating the entry of drugs like this compound into the tumor cells.[5]
Troubleshooting Guides
Nanoparticle Formulation and Drug Loading
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading (%DL) of this compound.
-
Possible Cause 1: Suboptimal formulation parameters. The choice of lipids (for liposomes) or polymers (for polymeric nanoparticles), drug-to-carrier ratio, and preparation method significantly impact drug encapsulation.
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the initial amount of this compound relative to the lipid or polymer concentration.
-
Select Appropriate Carrier Materials: For lipophilic prodrugs of this compound, lipid-based carriers might be more suitable. For the hydrophilic parent drug, different loading techniques are needed.
-
Employ Advanced Loading Techniques: For hydrophilic drugs like this compound, passive loading often results in low %EE. Consider active loading methods like the transmembrane pH gradient (remote loading) or hypertonic loading, which have been successful for Gemcitabine.[2][6]
-
Modify the Drug: Synthesizing a lipophilic prodrug of this compound can significantly improve its encapsulation in lipid-based nanoparticles.[7]
-
Issue 2: Nanoparticle Aggregation and Instability.
-
Possible Cause 2: Unfavorable surface charge or lack of steric stabilization.
-
Troubleshooting Steps:
-
Measure Zeta Potential: A zeta potential of at least ±20 mV is generally required for good colloidal stability due to electrostatic repulsion. If the zeta potential is close to neutral, aggregation is more likely.
-
Incorporate PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG2000) in the liposome (B1194612) formulation or use a PEGylated polymer. The polyethylene (B3416737) glycol (PEG) chains provide a steric barrier that prevents aggregation and also helps to prolong circulation time in vivo.[2][8]
-
Optimize pH and Buffer Conditions: The pH and ionic strength of the storage buffer can influence nanoparticle stability. Store nanoparticles in a buffer that maintains a favorable surface charge.
-
Sonoporation Experiments
Issue 3: Low Efficiency of Drug Delivery Enhancement with Sonoporation.
-
Possible Cause 3: Suboptimal ultrasound or microbubble parameters.
-
Troubleshooting Steps:
-
Optimize Ultrasound Parameters: The acoustic pressure (Mechanical Index - MI), frequency, pulse duration, and pulse repetition frequency (PRF) are critical. A systematic optimization of these parameters is necessary. Higher MI values generally lead to more significant bioeffects but also increase the risk of cell damage.[9]
-
Vary Microbubble Concentration: The concentration of microbubbles affects the density of cavitation events. Both too low and too high concentrations can be suboptimal.[5]
-
Synchronize Drug and Microbubble Administration: Ensure that the peak plasma concentration of this compound coincides with the sonoporation treatment at the tumor site.
-
Issue 4: High Cell Death or Tissue Damage in Sonoporation Experiments.
-
Possible Cause 4: Excessive acoustic energy or microbubble dose.
-
Troubleshooting Steps:
-
Reduce Mechanical Index (MI): Lower the acoustic pressure to a level that induces transient membrane permeability without causing irreversible damage.
-
Decrease Exposure Time: Shorten the duration of the ultrasound application.
-
Lower Microbubble Concentration: Reducing the number of microbubbles can decrease the intensity of the cavitation effects.
-
Monitor Cell Viability: Use assays like trypan blue exclusion or propidium (B1200493) iodide staining to quantify cell viability and titrate the sonoporation parameters to find a therapeutic window with high drug uptake and acceptable cell survival.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on Gemcitabine and Cytarabine, which can serve as a reference for designing this compound delivery experiments.
Table 1: Gemcitabine-Loaded Nanoparticle Formulations and Characteristics
| Nanoparticle Type | Composition | Drug Loading Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PEGylated Liposomes | DPPC, Cholesterol, DSPE-PEG2000 | Remote Loading + Small Volume | ~120 | - | 9.4 ± 0.6 | [2][6] |
| PEGylated Liposomes | DPPC, Cholesterol, DSPE-PEG2000 | Remote Loading + Hypertonic | ~120 | - | 10.3 ± 1.4 | [2][6] |
| PEGylated Liposomes | Not specified | Not specified | ~200 | Not specified | 26.1 ± 0.18 | [8] |
| PLGA Nanoparticles | PLGA | Not specified | ~200 | Not specified | 18.8 ± 1.52 | [8] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-glycolic acid).
Table 2: Sonoporation Parameters and Efficacy for Nucleoside Analogs
| Drug | Cell Line/Model | Ultrasound Frequency (MHz) | Mechanical Index (MI) | Microbubble Type | Key Finding | Reference |
| Gemcitabine | Pancreatic Cancer Cells (in vitro) | 1 | 0.1 - 0.4 | Sonazoid® | Increased intracellular active metabolite (dFdCTP) | |
| Gemcitabine | Pancreatic Cancer Patients | 4.0 | 0.4 | SonoVue® | Reduced tumor size and increased number of tolerated treatment cycles | [10] |
| Cytarabine | Leukemia Cells (in vivo, brain) | Not specified | Not specified | Sonovue® | Significantly increased Cytarabine concentration in brain tissue |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Gemcitabine Protocols)
Disclaimer: This protocol is adapted from methods used for Gemcitabine and requires optimization for this compound.[2][6]
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000 at a 6:3:1 weight ratio) in a chloroform/methanol (3:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 45°C to form a thin lipid film.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an aqueous buffer (e.g., 250 mM ammonium (B1175870) sulfate (B86663) for remote loading) by vortexing above the lipid transition temperature.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles followed by extrusion through polycarbonate membranes (e.g., 100 nm pore size) to form unilamellar vesicles of a defined size.
-
-
Drug Loading (Remote Loading Method):
-
Remove the external ammonium sulfate buffer by dialysis or size exclusion chromatography against a sucrose/histidine buffer. This creates an ammonium sulfate gradient across the liposome membrane.
-
Incubate the purified liposomes with a this compound solution at an elevated temperature (e.g., 60°C). The uncharged this compound will diffuse into the liposomes and become protonated and trapped.
-
Remove unencapsulated this compound by dialysis or column chromatography.
-
-
Characterization:
-
Measure particle size and zeta potential using dynamic light scattering (DLS).
-
Determine encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100), separating the lipid components, and quantifying the this compound concentration using HPLC.
-
Protocol 2: In Vitro Sonoporation for Enhanced this compound Delivery (Adapted from Gemcitabine Protocols)
Disclaimer: This protocol is based on methods for Gemcitabine and requires optimization for this compound.
-
Cell Culture:
-
Plate tumor cells in an appropriate culture vessel (e.g., 6-well plate) and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a solution of this compound in cell culture medium at the desired concentration.
-
Reconstitute the microbubbles (e.g., Sonazoid® or SonoVue®) according to the manufacturer's instructions and dilute to the desired concentration in the culture medium.
-
-
Sonoporation Treatment:
-
Replace the culture medium in the wells with the this compound and microbubble-containing medium.
-
Place the ultrasound transducer in contact with the bottom of the culture plate (using ultrasound gel for coupling).
-
Apply ultrasound with optimized parameters (e.g., 1 MHz frequency, MI of 0.1-0.4, specific duty cycle and duration). A control group should be treated with this compound and microbubbles but without ultrasound exposure.
-
-
Post-Treatment Analysis:
-
After treatment, incubate the cells for a defined period.
-
Assess cell viability using an appropriate assay (e.g., MTT, trypan blue).
-
To quantify drug uptake, lyse the cells and measure the intracellular concentration of this compound and its phosphorylated metabolites using LC-MS/MS.
-
Visualizations
Caption: Workflow for the preparation and characterization of this compound-loaded nanoparticles.
Caption: Mechanism of sonoporation-enhanced this compound delivery to tumor cells.
Caption: Cellular uptake and intracellular trafficking pathway for nanoparticle-encapsulated this compound.
References
- 1. Development of liposomal gemcitabine with high drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging pro-drug and nano-drug strategies for gemcitabine-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound- and Microbubble-Assisted Gemcitabine Delivery to Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020150412A1 - Preparing liposomes with high drug loading capacity and the use thereof - Google Patents [patents.google.com]
- 6. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonoporation: Underlying Mechanisms and Applications in Cellular Regulation – Bio Integration [bio-integration.org]
- 9. Using ultrasound and microbubble to enhance the effects of conventional cancer therapies in clinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Mitigating Troxacitabine degradation during storage.
Welcome to the Technical Support Center for Troxacitabine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating degradation during the storage and handling of this compound. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. Storing the vial within a desiccator can offer additional protection against humidity.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be prepared in a suitable anhydrous solvent (e.g., DMSO), aliquoted into single-use volumes to prevent multiple freeze-thaw cycles, and stored at -80°C.[1] It is best practice to prepare fresh solutions for critical experiments, as the stability of this compound in various solvents over extended periods has not been extensively published.
Q3: What are the primary factors that can lead to the degradation of this compound?
A3: Based on the chemical structure of this compound, a nucleoside analog, the primary factors that can contribute to its degradation are exposure to non-neutral pH (hydrolysis), oxidizing agents, and light (photolysis).[2][3][4] Elevated temperatures will accelerate these degradation processes.[5]
Q4: Is this compound sensitive to light?
A4: Many nucleoside analogs exhibit sensitivity to light.[2] While specific photostability studies on this compound are not widely published, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[3][6]
Q5: What type of container is most suitable for storing this compound?
A5: Use amber glass vials or opaque polypropylene (B1209903) tubes to protect the compound from light. Ensure the container is tightly sealed to prevent exposure to moisture and air. For the solid compound, storing vials inside a larger container with a desiccant is a recommended practice.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound that may be related to its stability.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cellular assays. | Compound Degradation: The most likely cause is the degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the solid this compound has been consistently stored at -20°C and solutions at -80°C.[1] 2. Avoid Freeze-Thaw Cycles: Use single-use aliquots of stock solutions. 3. Prepare Fresh Solutions: For critical experiments, prepare a fresh solution from the solid powder. 4. Assess Purity: If possible, check the purity of the stock solution using a stability-indicating HPLC method. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). | Formation of Degradation Products: Exposure to harsh conditions (e.g., pH extremes, oxidizers, light, high temperature) can lead to the formation of degradation products.[7][8][9] | 1. Review Solution Preparation: Ensure that the solvents and buffers used are fresh and at a neutral pH. 2. Protect from Light: Handle the compound and its solutions under subdued light. 3. Control Temperature: Avoid exposing the compound to elevated temperatures during dissolution (e.g., excessive sonication).[1] 4. Perform Forced Degradation Study: To identify potential degradation products, consider conducting a forced degradation study under controlled stress conditions (see Experimental Protocols section). |
| Precipitate formation in stock solutions upon thawing. | Poor Solubility or Compound Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble. | 1. Confirm Solvent Suitability: Ensure the chosen solvent and concentration are appropriate for this compound. 2. Gentle Dissolution: Ensure the compound is fully dissolved upon initial preparation. Gentle warming and vortexing may be employed, but overheating should be avoided. 3. Filter-Sterilize: If preparing sterile solutions, use a 0.22 µm filter compatible with the solvent. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products. This is crucial for developing a stability-indicating analytical method.[10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products.
-
Perform mass balance calculations to account for the drug and its degradation products.[9]
-
Table 1: Example Data Summary for Forced Degradation Study
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH | 24 | 60 | 78.9 | 3 | 3.8 min |
| 3% H₂O₂ | 24 | 25 | 92.1 | 1 | 5.1 min |
| Thermal | 24 | 60 | 98.5 | 0 | - |
| Photolytic | 24 | 25 | 95.3 | 1 | 6.2 min |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.[12][13][14]
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Use a gradient elution to ensure separation of compounds with varying polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm) to identify the optimal wavelength for detection of this compound and its degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The specificity will be confirmed by analyzing the samples from the forced degradation study.
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: Intracellular activation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. iipseries.org [iipseries.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Troxacitabine and Cytarabine Combination Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597) and cytarabine (B982) combination protocols. The information is designed to address specific experimental issues and facilitate the optimization of your research.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergistic interaction between this compound and cytarabine?
The synergy between this compound and cytarabine, both deoxycytidine analogues, stems from their complementary effects on DNA synthesis and repair.[1] Both drugs, after intracellular phosphorylation to their active triphosphate forms, act as chain terminators when incorporated into DNA by DNA polymerase, ultimately halting DNA replication.[2] The combination of this compound and cytarabine has been shown to cause a significant delay in the recovery of DNA synthesis compared to either drug alone.[1] This enhanced effect is believed to be related to their combined impact on DNA repair mechanisms.[1]
Q2: Is there a recommended sequence of administration for in vitro studies?
Preclinical studies suggest that the sequence of administration can influence the efficacy of the combination. For example, in some leukemia cell lines, pre-treatment with a DNA methyltransferase inhibitor followed by cytarabine has shown synergistic effects.[3] While specific sequential studies for this compound and cytarabine are not extensively detailed in the provided results, it is a critical parameter to investigate in your experimental design. A common approach is to test simultaneous administration as well as sequential exposures (e.g., this compound for a set period followed by cytarabine, and vice versa) to determine the optimal sequence for your specific cell model.
Q3: What are the known mechanisms of resistance to this compound and cytarabine?
Resistance to both drugs can develop through various mechanisms. For cytarabine, resistance can be mediated by reduced uptake due to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1), deficient activation by deoxycytidine kinase (dCK), or increased inactivation by cytidine (B196190) deaminase. For this compound, resistance is also linked to reduced dCK activity. However, this compound's cellular uptake is less dependent on nucleoside transporters, suggesting it may still be effective in some cytarabine-resistant cells with transporter deficiencies.
Q4: What are the expected combination index (CI) values for a synergistic interaction?
A combination index (CI) value of less than 1.0 indicates synergy. In studies with the CCRF-CEM human leukemia cell line, the combination of this compound and cytarabine demonstrated synergistic effects with CI values ranging from 0.1 to 0.7.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 values for one or both drugs | 1. Cell line resistance (see FAQ 3). 2. Drug degradation. 3. Suboptimal assay conditions (e.g., cell density, incubation time). | 1. Verify the expression of key resistance markers (e.g., dCK, hENT1). 2. Prepare fresh drug solutions for each experiment and store stock solutions appropriately. 3. Optimize cell seeding density and drug exposure time for your specific cell line. |
| Inconsistent results between replicate experiments | 1. Pipetting errors. 2. Variation in cell passage number or health. 3. Inconsistent incubation times. | 1. Use calibrated pipettes and ensure thorough mixing of cell suspensions and drug dilutions. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Standardize all incubation periods precisely. |
| Observed antagonism instead of synergy | 1. Incorrect drug ratio. 2. Sequence of administration. 3. Cell-line specific interactions. 4. Pharmacological antagonism.[4] | 1. Perform a checkerboard assay with a wide range of concentrations for both drugs to identify synergistic ratios. 2. Test different sequences of drug addition (see FAQ 2). 3. The interaction may be antagonistic in your specific cell model.[5] 4. One drug may be interfering with the uptake or activation of the other. For example, while not observed with this compound, some drugs can decrease the cellular uptake of cytarabine.[4] |
| High background in cell viability assays (e.g., MTT) | 1. Contamination (bacterial or mycoplasma). 2. Precipitated drug or media components. | 1. Regularly test cell cultures for contamination. 2. Ensure complete solubilization of drugs and visually inspect for precipitates before adding to cells. |
Data Presentation
Table 1: In Vitro Efficacy of this compound and Cytarabine in Leukemia Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| CCRF-CEM | This compound | 160 | [1] |
| CCRF-CEM | Cytarabine | 10 | [1] |
| Additional data from other leukemia cell lines would be populated here as found in further literature. |
Table 2: In Vivo Efficacy of this compound and Cytarabine Combination
| Animal Model | Treatment Group | Median Survival Time (days) | Increase in Lifespan (%) | Reference |
| SCID mice with CCRF-CEM xenograft | Control | - | - | [1] |
| Cytarabine (10 mg/kg) | 49.5 | - | [1] | |
| This compound (10 mg/kg) | 53.5 | - | [1] | |
| This compound + Cytarabine | 58 | 17 (vs. Cytarabine alone) | [1] |
Experimental Protocols
In Vitro Synergy Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Leukemia cell line of interest
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and Cytarabine stock solutions (in sterile DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and cytarabine, both alone and in combination at various ratios. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values for each drug and combination. Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI).
In Vivo Xenograft Model
This protocol is a general guideline for assessing in vivo efficacy.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Leukemia cell line (e.g., CCRF-CEM)
-
This compound and Cytarabine for injection
-
Sterile PBS or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 leukemia cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer this compound and/or cytarabine via an appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule (e.g., daily for 5 days).[1]
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or when signs of morbidity are observed.
-
Data Analysis: Analyze tumor growth inhibition and survival data.
Signaling Pathways and Experimental Workflows
References
- 1. Complementary antineoplastic activity of the cytosine nucleoside analogues this compound (Troxatyl) and cytarabine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Effect of cytarabine and decitabine in combination in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schedule-dependent synergy and antagonism between high-dose 1-beta-D-arabinofuranosylcytosine and asparaginase in the L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting inconsistent results in Troxacitabine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine. The information is designed to address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic L-nucleoside analog of deoxycytidine.[1] Its cytotoxic effects are mediated through a multi-step process:
-
Cellular Uptake: Unlike many other nucleoside analogs that depend on specific transporters, this compound primarily enters cells via passive diffusion. This characteristic may make it effective in tumors that have downregulated nucleoside transporter proteins as a mechanism of resistance to other drugs.[1]
-
Intracellular Phosphorylation: Once inside the cell, this compound is converted to its active triphosphate form (Trox-TP) through a series of phosphorylation steps. The initial and rate-limiting step is the conversion to its monophosphate form, catalyzed by the enzyme deoxycytidine kinase (dCK).[1][2]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand by DNA polymerases during replication.[1] The incorporation of Trox-TP leads to immediate DNA chain termination, halting DNA synthesis and ultimately triggering cell cycle arrest and apoptosis.[1][3] A key feature is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs.[3][4]
Q2: What are the known mechanisms of resistance to this compound?
The primary mechanism of resistance to this compound is a reduction in the activity of deoxycytidine kinase (dCK).[5][6] Since dCK catalyzes the first and rate-limiting step of this compound's activation, decreased dCK expression or mutations that inactivate the enzyme will prevent the drug from being converted to its active cytotoxic form.[2][5] For instance, a this compound-resistant prostate cancer subline (DU145R) with significantly reduced dCK activity showed a 6300-fold increase in resistance.[5][6] Because this compound enters cells mainly through passive diffusion, deficiencies in nucleoside transport do not typically confer significant resistance.[5][6]
Q3: How does the efficacy of this compound vary between cell lines?
The sensitivity of cell lines to this compound can vary significantly, largely due to differences in dCK expression and activity.[2][7] For example, the CCRF-CEM leukemia cell line is highly sensitive, while a dCK-deficient variant of the same line is resistant.[6] Generally, cells with higher dCK activity will be more sensitive to this compound. It has also been observed that human cell lines are substantially more sensitive to this compound than murine cell lines, a factor to consider in preclinical xenograft models.[8][9]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding Density: The number of cells seeded can significantly impact the apparent cytotoxicity of a drug.[9][10]
-
Recommendation: Ensure a homogenous cell suspension before plating and use calibrated pipettes. Standardize the seeding density across all experiments and ensure that control cells do not become over-confluent by the end of the assay, as this can inhibit proliferation and affect results.[10][11] For assessing anti-proliferative effects, a lower confluence (30-50%) at the time of drug addition is recommended to ensure cells are in an exponential growth phase.[11]
-
-
Lot-to-Lot Variability of this compound: The purity and stability of the this compound powder can vary between batches.[12][13]
-
Variability in Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can all contribute to inconsistent results.[15]
-
Recommendation: Use cells within a consistent range of passage numbers for your experiments. Standardize the confluency at which you treat your cells and ensure media, serum, and supplement lots are consistent where possible.[15]
-
Issue 2: No clear dose-dependent cytotoxic effect observed.
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The concentrations tested may be too low to induce a cytotoxic effect or too high, leading to a plateau.
-
Recommendation: Test a broader range of this compound concentrations. A preliminary experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar) can help identify the relevant range for your cell line.
-
-
Short Drug Exposure Time: Some cell lines may require a longer exposure to this compound to exhibit cytotoxicity, as its effect is dependent on the incorporation into DNA during the S-phase of the cell cycle.[8]
-
Recommendation: Increase the drug incubation time (e.g., 24, 48, 72 hours) to ensure cells have sufficient time to progress through the cell cycle and incorporate the drug.[15] Preclinical studies have shown that sustained exposure (e.g., 72 hours) is significantly more cytotoxic than shorter exposures.[15]
-
-
This compound Instability in Solution: this compound may degrade in culture media over long incubation periods.
-
Recommendation: Prepare fresh this compound solutions for each experiment from a validated stock. While specific stability data in various culture media is not extensively published, it is a good practice to minimize the time the diluted drug solution is stored before use.
-
Issue 3: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. Clonogenic Assay).
Possible Causes and Solutions:
-
Different Biological Endpoints: Assays like MTT measure metabolic activity at a specific time point, which may not always correlate with long-term cell survival and proliferative capacity.[7] A clonogenic assay, on the other hand, directly measures the ability of a single cell to form a colony, which is a more stringent measure of cytotoxicity.[16][17]
-
Recommendation: Be aware of what each assay measures. A compound might inhibit metabolic activity without causing cell death, which would show a potent effect in an MTT assay but a weaker effect in a clonogenic assay. For cytotoxic agents, the clonogenic assay is considered the "gold standard".[17]
-
-
Drug Effect is Cytostatic, not Cytotoxic: this compound's mechanism involves halting DNA synthesis, which can lead to cell cycle arrest (cytostatic effect) before inducing apoptosis (cytotoxic effect).[3]
-
Recommendation: An MTT assay performed at an early time point might primarily reflect the cytostatic effect. A longer-term clonogenic assay is necessary to determine if the cells can recover and proliferate after the drug is removed.[7]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 72 | 160 | [6] |
| DU145 | Prostate | 48 | 10 | [5] |
| A2780 | Ovarian | Not Specified | 410 | [2][7] |
| HL-60 | Leukemia | Not Specified | 158 | [2][7] |
| HT-29 | Colorectal | 72 | 21 | [9] |
| Caki-1 | Kidney | 72 | 17 | [9] |
| Calu-6 | Lung | 72 | 74 | [9] |
Table 2: Comparison of Resistance in dCK-Deficient and Nucleoside Transport-Deficient Cell Lines
| Cell Line Variant | Resistance Mechanism | Drug | Fold Resistance | Reference |
| CEM/dCK- | Deoxycytidine Kinase Deficient | This compound | High (Resistant) | [6] |
| Gemcitabine | High (Resistant) | [6] | ||
| Cytarabine | High (Resistant) | [6] | ||
| CEM/ARAC8C | Nucleoside Transport Deficient | This compound | 7-fold | [6] |
| Gemcitabine | 432-fold | [6] | ||
| Cytarabine | 1150-fold | [6] | ||
| DU145R | Reduced dCK Activity | This compound | 6300-fold | [5][6] |
| Gemcitabine | 350-fold | [5][6] | ||
| Cytarabine | 300-fold | [5][6] |
Key Experimental Protocols
Protocol 1: Clonogenic Assay
This assay assesses the ability of a single cell to form a colony.[16][18]
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line using trypsinization. Perform an accurate cell count using a hemocytometer or automated cell counter.[18]
-
Seeding: Plate a predetermined number of cells into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-100 colonies in the untreated control wells.
-
Treatment: Allow cells to attach for several hours (e.g., 4-6 hours) or overnight.[10] Then, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-72 hours).
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until colonies in the control wells are visible and contain at least 50 cells.[18]
-
Fixation and Staining: Remove the medium and gently wash the colonies with PBS. Fix the colonies with a solution such as 100% methanol (B129727) or a 1:7 acetic acid/methanol mixture for 10-15 minutes.[7][18] Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[18]
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.[18]
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general method to assess dCK activity, a key factor in this compound resistance. This can be done using commercially available kits or luminescence-based methods.[1][3][19]
-
Cell Lysate Preparation: Prepare cell extracts from control and potentially resistant cell lines.
-
Kinase Reaction: Incubate the cell lysate with a dCK substrate (e.g., deoxycytidine or a specific probe) and ATP in a reaction buffer.[1]
-
Signal Detection:
-
Luminescence-Based Method: The consumption of ATP can be measured using a luciferase-based reagent (e.g., Kinase-Glo). The luminescence signal is inversely proportional to the dCK activity.[1]
-
Spectrophotometric Method: Some kits use a coupled enzyme reaction where the product of the dCK reaction is further converted, leading to the production of NADH, which can be monitored by the change in absorbance at 340 nm.[3][19]
-
-
Data Analysis: Calculate the dCK activity based on the rate of ATP consumption or NADH production and normalize it to the total protein concentration in the lysate.
Protocol 3: Quantification of Intracellular this compound Triphosphate (Trox-TP) by HPLC
This protocol outlines the extraction and analysis of the active form of this compound.[5]
-
Cell Treatment and Harvesting: Treat a known number of cells with this compound for a specified duration. Harvest the cells and wash them with ice-cold PBS to remove extracellular drug.
-
Acid Extraction: Resuspend the cell pellet in ice-cold 0.4 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA) to precipitate proteins and macromolecules.[5]
-
Neutralization: Centrifuge the extract at high speed. Transfer the supernatant to a new tube and neutralize it, for example, by adding a calculated amount of KOH.[5]
-
HPLC Analysis:
-
Injection: Inject a known volume of the neutralized extract onto an anion-exchange or reverse-phase HPLC column.[5]
-
Separation: Elute the nucleotides using a suitable mobile phase gradient (e.g., phosphate (B84403) buffer).[5]
-
Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for cytosine analogs (e.g., 270 nm).[5]
-
-
Quantification: Identify and quantify the Trox-TP peak by comparing its retention time and area to that of a known standard.[5]
Visualizations
References
- 1. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 3. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleoside Analog Resistance Caused by Insertions in the Fingers of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involves ATP-Mediated Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clpmag.com [clpmag.com]
- 14. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
Technical Support Center: Troxacitabine Therapeutic Index Enhancement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Troxacitabine (B1681597). The focus is on strategies to increase its therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic L-nucleoside analog of deoxycytidine.[1] Its cytotoxic effects stem from its unnatural L-configuration, which distinguishes it from naturally occurring D-nucleosides.[1] The core mechanism involves:
-
Cellular Uptake: this compound primarily enters cells via passive diffusion, unlike many other nucleoside analogs that depend on specific nucleoside transporters.[1] This property may allow it to be effective in tumors that have developed resistance to other analogs by downregulating transporter proteins.[1]
-
Intracellular Activation: Once inside the cell, it is converted to its active triphosphate form (Trox-TP) through a series of phosphorylation steps. The initial and rate-limiting step is catalyzed by the enzyme deoxycytidine kinase (dCK).[1][2]
-
DNA Chain Termination: Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[1] Its incorporation leads to immediate DNA chain termination, halting DNA synthesis and ultimately triggering apoptosis.[1][3][4]
-
Resistance to Deamination: this compound is resistant to inactivation by cytidine (B196190) deaminase, an enzyme that degrades other cytosine nucleoside analogs like cytarabine.[2][5]
Q2: What are the main limitations of this compound in a clinical setting?
The primary limitations observed for this compound are:
-
Hydrophilicity: Being a hydrophilic agent, it requires intravenous administration, often in a frequent dosage schedule, which can lead to greater toxicity.[3][6]
-
Toxicity: The dose-limiting toxicities in clinical trials have been identified as stomatitis (mouth sores) and hand-foot syndrome.[7]
-
Drug Resistance: Resistance to this compound can develop, primarily through reduced activity of deoxycytidine kinase (dCK), the enzyme responsible for its activation.[8][9]
Q3: What are the primary strategies being explored to improve the therapeutic index of this compound?
The main strategies focus on overcoming its limitations:
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Prodrug Development: Creating more lipophilic (fat-soluble) prodrugs of this compound to enhance its cellular uptake and retention.[2][3][10] These prodrugs are designed to be metabolized into the active this compound inside the cancer cells.
-
Combination Therapy: Using this compound in combination with other anticancer agents to achieve synergistic effects, potentially allowing for lower, less toxic doses of each drug.[11][12][13]
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Alternative Dosing Schedules: Investigating different administration schedules, such as continuous intravenous infusion over several days, to increase the drug's exposure to cancer cells and potentially improve treatment outcomes.[11][14]
Troubleshooting Guides
Issue 1: My cancer cell line shows unexpected resistance to this compound.
-
Possible Cause 1: Low Deoxycytidine Kinase (dCK) Activity.
-
Possible Cause 2: Altered Drug Efflux.
-
Troubleshooting Step: While this compound enters cells via passive diffusion, active efflux by transporters could still play a role in resistance. Evaluate the expression of common multidrug resistance transporters.
-
-
Possible Cause 3: Cell Line Misidentification or Contamination.
-
Troubleshooting Step: Authenticate your cell line using short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Issue 2: I am not observing a synergistic effect in my combination therapy experiments with this compound.
-
Possible Cause 1: Antagonistic or Additive Interaction.
-
Troubleshooting Step: The interaction between two drugs is not always synergistic. It can be additive (the combined effect is the sum of individual effects) or antagonistic (the drugs interfere with each other). Perform a thorough analysis using methods like the isobologram or Combination Index (CI) method of Chou and Talalay to characterize the nature of the interaction.[12]
-
-
Possible Cause 2: Incorrect Dosing Schedule or Ratio.
-
Troubleshooting Step: The synergistic effect of a drug combination can be highly dependent on the concentrations and the sequence of administration. Experiment with different concentration ratios and schedules (e.g., sequential vs. simultaneous administration).
-
-
Possible Cause 3: Cell-Type Specificity.
-
Troubleshooting Step: Drug synergy can be cell-type specific.[13] The combination you are testing may not be synergistic in the specific cancer cell line you are using. Consider testing the combination in a panel of different cell lines.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Lipophilic Prodrugs in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Fold Improvement over this compound |
| This compound | BxPC-3 | ~10,000 | - |
| Prodrug H | BxPC-3 | ~100 | >100 |
| Prodrug I | BxPC-3 | ~80 | >125 |
| Prodrug J | BxPC-3 | ~70 | >140 |
| Prodrug K | BxPC-3 | ~60 | >160 |
| This compound | Panc-02 | ~5,000 | - |
| Prodrug H | Panc-02 | ~50 | >100 |
| Prodrug I | Panc-02 | ~40 | >125 |
| Prodrug J | Panc-02 | ~30 | >165 |
| Prodrug K | Panc-02 | ~20 | >250 |
Data adapted from studies on lipophilic prodrugs of this compound, demonstrating significantly increased potency.[3]
Table 2: Summary of this compound Combination Therapy Studies
| Combination Agent | Cancer Type | Observed Effect | Reference |
| Gemcitabine (B846) | Pancreatic Cancer | Synergy | [12][15] |
| Camptothecin (B557342) | Oropharyngeal Carcinoma | Synergy | [13] |
| Standard Chemotherapy Agents | Various Solid Tumors and Myeloid Leukemias | Mostly Additive, Occasional Synergy | [11] |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using Sulforhodamine B (SRB) Assay
This protocol is used to determine the growth inhibitory effects of this compound and its analogs.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., this compound, prodrugs) in triplicate for a specified duration (e.g., 72 hours).[10] Include a vehicle-only control.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[10]
-
Destaining and Measurement: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound stain with a Tris-base solution.
-
Data Analysis: Measure the absorbance at a suitable wavelength (e.g., 510 nm). Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Assessment of Drug Synergy using the Isobologram Method
This method is used to visually assess the interaction between two drugs.
-
Determine IC50 values: First, determine the IC50 values for each drug (this compound and the combination agent) individually.
-
Set up Combination Ratios: Expose cells to the two drugs simultaneously at a constant ratio of their IC50 values (e.g., 1:1, 1:2, 2:1 of their IC50s).
-
Measure Cytotoxicity: After a set incubation period, measure the cytotoxicity for each combination using an appropriate assay (e.g., SRB assay).
-
Construct the Isobologram:
-
Plot the concentrations of Drug A on the x-axis and Drug B on the y-axis.
-
Mark the individual IC50 values on each axis.
-
Draw a straight line connecting the two IC50 points. This is the "line of additivity."
-
Plot the concentrations of the two drugs that in combination also produce 50% inhibition.
-
-
Interpret the Results:
-
If the combination data points fall on the line, the interaction is additive .
-
If the data points fall below the line, the interaction is synergistic .
-
If the data points fall above the line, the interaction is antagonistic .
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C8H11N3O4 | CID 454194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel dioxolane nucleoside analog, has activity in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic activity of this compound (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic activity of this compound (Troxatyl™) and gemcitabine in pancreatic cancer [ouci.dntb.gov.ua]
Identifying potential mechanisms of acquired resistance to Troxacitabine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying potential mechanisms of acquired resistance to Troxacitabine (B1681597) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the most common mechanisms I should investigate first?
A1: The most frequently reported mechanism of acquired resistance to this compound is the reduced activation of the drug by deoxycytidine kinase (dCK).[1][2][3][4] You should begin by assessing dCK activity and expression levels in your resistant cell line compared to the parental, sensitive line. A significant decrease in dCK function is a strong indicator of the resistance mechanism.
Q2: Is altered drug uptake a likely cause of this compound resistance?
A2: While possible, it is less likely to be the primary mechanism. This compound primarily enters cells via passive diffusion and is a poor substrate for most human nucleoside transporters.[1][3] Therefore, unlike other nucleoside analogs such as cytarabine (B982) and gemcitabine (B846), resistance to this compound is not strongly associated with deficiencies in nucleoside transport.[1][3] However, some studies with highly resistant cell lines have observed reduced drug uptake, suggesting it could be a contributing factor in some contexts.[1][3]
Q3: My this compound-resistant cell line also shows resistance to gemcitabine and cytarabine. Is this expected?
A3: Yes, cross-resistance between these deoxycytidine analogs is commonly observed.[1][2][3] This is often due to a shared resistance mechanism, most notably the downregulation or mutation of deoxycytidine kinase (dCK), which is required for the activation of all three drugs.[2][3]
Q4: What is the role of cytidine (B196190) deaminase (CDA) in this compound resistance?
A4: this compound itself is resistant to deamination by CDA.[5][6] Interestingly, one study reported that a this compound-resistant prostate cancer cell line (DU145R) exhibited significantly reduced CDA activity.[1][6] The hypothesis is that reduced deamination of the natural substrate, deoxycytidine, could contribute to the overall resistance phenotype, though this is considered a more complex and less direct mechanism than dCK deficiency.[1][6]
Q5: Could efflux pumps be responsible for this compound resistance?
A5: While the direct role of specific efflux pumps in this compound resistance is not as extensively documented as dCK deficiency, overexpression of certain ATP-binding cassette (ABC) transporters has been implicated in resistance to other nucleoside analogs. For example, overexpression of ABCC4 and ABCC5 has been linked to resistance to cytarabine, a related compound.[7] Therefore, investigating the expression of multidrug resistance proteins is a valid secondary line of inquiry.
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in a typically sensitive cell line.
| Possible Cause | Suggested Troubleshooting Step |
| Reduced dCK activity | Quantify dCK enzyme activity in cell lysates from both sensitive and resistant cells. Compare dCK protein expression levels via Western blot. Sequence the DCK gene to check for mutations. |
| Altered drug uptake | Perform radiolabeled this compound uptake assays to compare intracellular drug concentrations between sensitive and resistant cells over time. |
| Increased drug efflux | Screen for the expression of common multidrug resistance (MDR) proteins (e.g., ABC transporters) using qPCR or Western blot. |
| Experimental artifact | Verify the concentration and purity of the this compound stock solution. Ensure accurate cell counting and seeding densities. Confirm the viability assay is functioning correctly. |
Problem: Development of cross-resistance to other nucleoside analogs.
| Possible Cause | Suggested Troubleshooting Step |
| Common activation pathway defect | As the primary mechanism of activation for this compound, gemcitabine, and cytarabine is phosphorylation by dCK, this is the most likely cause. Follow the steps for investigating reduced dCK activity. |
| Upstream metabolic changes | Analyze the intracellular nucleotide pools to determine if alterations in endogenous deoxycytidine levels are competing with this compound for activation by dCK. |
Quantitative Data Summary
Table 1: Comparison of IC50 Values in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Key Resistance Mechanism |
| CCRF-CEM (Sensitive) | This compound | 160 | - | - |
| Gemcitabine | 20 | - | - | |
| Cytarabine | 10 | - | - | |
| CEM/dCK- (Resistant) | This compound | >10,000 | >62.5 | dCK deficient |
| Gemcitabine | >10,000 | >500 | dCK deficient | |
| Cytarabine | >10,000 | >1000 | dCK deficient | |
| CEM/ARAC8C (Resistant) | This compound | 1,120 | 7 | Nucleoside transport deficient |
| Gemcitabine | 8,640 | 432 | Nucleoside transport deficient | |
| Cytarabine | 11,500 | 1150 | Nucleoside transport deficient |
Data compiled from multiple sources.[1][3]
Table 2: Characteristics of a this compound-Resistant Prostate Cancer Cell Line
| Cell Line | This compound Resistance | Gemcitabine Cross-Resistance | Cytarabine Cross-Resistance | dCK Activity (% of Parental) | CDA Activity (% of Parental) |
| DU145 (Parental) | 1-fold | 1-fold | 1-fold | 100% | 100% |
| DU145R (Resistant) | 6300-fold | 350-fold | 300-fold | <20% | ~9% |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Key Experiment: Deoxycytidine Kinase (dCK) Activity Assay
Objective: To determine the enzymatic activity of dCK in cell lysates.
Methodology:
-
Cell Lysate Preparation:
-
Harvest approximately 10^7 sensitive and resistant cells.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 5 mM ATP, 10 mM NaF), [3H]-deoxycytidine (as the substrate), and the cell lysate (containing dCK).
-
Initiate the reaction by adding the cell lysate and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold ethanol (B145695) or by heating.
-
-
Separation and Quantification:
-
Spot the reaction mixture onto DE-81 ion-exchange filter paper discs.
-
Wash the discs sequentially with ammonium (B1175870) formate (B1220265) and ethanol to remove unreacted [3H]-deoxycytidine.
-
The phosphorylated product, [3H]-deoxycytidine monophosphate, will remain bound to the filter paper.
-
Measure the radioactivity on the discs using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphorylated substrate based on the measured radioactivity and the specific activity of the [3H]-deoxycytidine.
-
Express dCK activity as pmol of product formed per minute per mg of protein.
-
Compare the activity between the sensitive and resistant cell lysates.
-
Visualizations
Caption: this compound activation pathway and dCK-mediated resistance.
Caption: Experimental workflow for identifying this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Analysis of Troxacitabine and Gemcitabine Efficacy in Pancreatic Cancer Models
This guide provides a detailed comparison of the preclinical efficacy of troxacitabine (B1681597) and gemcitabine (B846), two nucleoside analogs investigated for the treatment of pancreatic cancer. The data presented is primarily drawn from a key comparative study by Damaraju et al., published in 2007, which evaluated these compounds in both in vitro and in vivo pancreatic cancer models.
Mechanism of Action
Both this compound and gemcitabine are pro-drugs that require intracellular activation to exert their cytotoxic effects. As nucleoside analogs, they interfere with DNA synthesis, a critical process for rapidly dividing cancer cells.
This compound , an L-nucleoside analog, is activated through phosphorylation by the enzyme deoxycytidine kinase (dCK). Its unnatural L-configuration distinguishes its metabolism and uptake from other nucleoside analogs.
Gemcitabine , a deoxycytidine analog, is also phosphorylated intracellularly to its active diphosphate (B83284) and triphosphate forms. The triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The diphosphate form also inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA.
In Vitro Efficacy
The cytotoxic activity of this compound and gemcitabine was evaluated against a panel of human pancreatic adenocarcinoma cell lines. The 50% growth inhibitory concentrations (GI50) were determined after 72 hours of drug exposure.
| Cell Line | This compound GI50 (nM) | Gemcitabine GI50 (nM) |
| AsPC-1 | 10 ± 1.2 | 15 ± 3.0 |
| Capan-2 | 12 ± 2.5 | 20 ± 4.1 |
| MIA PaCa-2 | 25 ± 3.6 | 30 ± 5.5 |
| Panc-1 | 30 ± 4.0 | 50 ± 8.2 |
Data sourced from Damaraju et al., 2007.
Experimental Protocol: In Vitro Cytotoxicity Assay
Human pancreatic adenocarcinoma cell lines (AsPC-1, Capan-2, MIA PaCa-2, and Panc-1) were exposed to varying concentrations of this compound or gemcitabine, both individually and in combination, for a duration of 72 hours. Following the incubation period, the effects on cell proliferation were quantified using electronic particle counting. The synergistic effects of the drug combination were assessed using the isobologram and combination-index methodologies developed by Chou and Talalay.
In Vivo Efficacy
The antitumor activity of this compound and gemcitabine, administered alone and in combination, was assessed in a human pancreatic cancer xenograft model using AsPC-1 cells implanted in nude mice.
| Treatment Group | Mean Tumor Volume (mm³) at Day 37 | % Tumor Growth Inhibition |
| Control (Saline) | ~1200 | - |
| This compound (1 mg/kg) | ~800 | ~33% |
| This compound (5 mg/kg) | ~400 | ~67% |
| Gemcitabine (80 mg/kg) | ~600 | ~50% |
| Gemcitabine + this compound | ~200 | ~83% |
Data is estimated from graphical representations in Damaraju et al., 2007 and represents approximate values.
Experimental Protocol: In Vivo Xenograft Study
Female SCID mice were subcutaneously inoculated with 5 x 10^6 AsPC-1 human pancreatic cancer cells. When tumors reached an established size (on Day 14), the mice were randomized into treatment groups. Treatments were administered on days 14, 17, 20, and 23. This compound was administered intravenously (IV) at doses of 1 mg/kg and 5 mg/kg. Gemcitabine was administered intraperitoneally (IP) at a dose of 80 mg/kg. For the combination therapy, 1 mg/kg of this compound was used, with the two drugs administered sequentially, one hour apart. Tumor growth was monitored over time.
Synergistic Interaction
The study by Damaraju and colleagues demonstrated that the combination of this compound and gemcitabine resulted in a synergistic cytotoxic effect in all four tested pancreatic cancer cell lines. In the in vivo model, the combination of the two drugs showed a greater than additive antitumor effect at well-tolerated doses. The precise biological basis for this synergy was not fully elucidated in the study, as no significant changes in apoptosis, DNA repair, or this compound metabolism were observed in the presence of gemcitabine.
Conclusion
Based on the presented preclinical data, both this compound and gemcitabine demonstrate significant antitumor activity against pancreatic cancer models. In vitro, this compound generally exhibits slightly lower GI50 values compared to gemcitabine across the tested cell lines, suggesting a higher potency at the cellular level. In the in vivo AsPC-1 xenograft model, both agents effectively inhibited tumor growth, with the combination therapy demonstrating the most robust response. These findings suggest that both this compound as a single agent and in combination with gemcitabine warrant further investigation as potential therapeutic strategies for pancreatic cancer.
A Comparative Analysis of Troxacitabine and Cytarabine in Leukemia Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nucleoside analogs Troxacitabine (B1681597) and Cytarabine (B982), focusing on their performance in leukemia cells. This analysis is supported by experimental data on their cytotoxic activity, mechanisms of action, and resistance profiles.
This compound, a novel L-nucleoside analog, and Cytarabine (ara-C), a long-established cornerstone of leukemia chemotherapy, both function as antimetabolites that disrupt DNA synthesis. However, their distinct stereochemistry and metabolic pathways result in different efficacy and resistance profiles, making a direct comparison essential for future drug development and clinical application strategies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and Cytarabine in various leukemia cell lines. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.
| Drug | Cell Line | Cancer Type | IC50 (nM) |
| This compound | CCRF-CEM | Acute Lymphoblastic Leukemia | 160 |
| A2780 | Ovarian Cancer (for dCK comparison) | 410 | |
| CEM | Acute Lymphoblastic Leukemia | 71 | |
| HL-60 | Acute Promyelocytic Leukemia | 158 | |
| Cytarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 10 |
In Vivo Efficacy in a Preclinical Model
A study utilizing a murine xenograft model with CCRF-CEM human leukemia cells provides a direct in vivo comparison of this compound and Cytarabine, both as single agents and in combination.[1] The data highlights the synergistic potential of these two agents.[1]
| Treatment Group | Median Survival Time (days) | Increase in Lifespan vs. Control (%) |
| Control | Not Reported | - |
| This compound (10 mg/kg) | 53.5 | Not Reported |
| Cytarabine (10 mg/kg) | 49.5 | Not Reported |
| This compound + Cytarabine | 58 | 17% (vs. Cytarabine alone) |
Mechanisms of Action and Resistance
Both this compound and Cytarabine are prodrugs that must be intracellularly phosphorylated to their active triphosphate forms to exert their cytotoxic effects by inhibiting DNA synthesis. However, their pathways of cellular uptake, phosphorylation, and susceptibility to resistance mechanisms differ significantly.
Cellular Uptake and Metabolism
dot
Caption: Cellular uptake and activation pathways of this compound and Cytarabine.
A key difference lies in their cellular uptake. Cytarabine relies on the human equilibrative nucleoside transporter 1 (hENT1) for entry into cells.[2] Consequently, downregulation or deficiency of hENT1 is a common mechanism of Cytarabine resistance.[2] In contrast, this compound uptake is largely mediated by passive diffusion, making it less susceptible to this form of resistance.
Both drugs are activated via phosphorylation by deoxycytidine kinase (dCK).[3] Their active triphosphate metabolites, Ara-CTP and this compound-TP, inhibit DNA polymerase, leading to the termination of DNA chain elongation and subsequent apoptosis.
Mechanisms of Drug Resistance
dot
Caption: Key mechanisms of resistance to Cytarabine and this compound.
Cytarabine resistance is multifaceted and can arise from decreased cellular uptake (hENT1 deficiency), reduced activation (dCK deficiency), or increased inactivation by cytidine deaminase (CDA).[2] this compound's unique L-configuration renders it resistant to deamination by CDA. Its primary described mechanism of resistance is through the downregulation or mutation of dCK, the key enzyme for its activation.[3] This suggests that this compound may be effective in leukemia cells that have developed resistance to Cytarabine via mechanisms other than dCK deficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the comparative analysis of this compound and Cytarabine.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Cytarabine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Drug Treatment: Add serial dilutions of this compound or Cytarabine to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Unstained, Annexin V-only, and PI-only controls should be used for compensation and gating.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and untreated leukemia cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A solution
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest approximately 1 x 10^6 cells and fix them in cold 70% ethanol for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary and Future Directions
This comparative analysis demonstrates that both this compound and Cytarabine are potent cytotoxic agents against leukemia cells, with distinct mechanisms of action and resistance. Cytarabine generally exhibits lower IC50 values in sensitive cell lines. However, this compound's unique properties, such as its resistance to cytidine deaminase and its uptake via passive diffusion, provide a potential advantage in overcoming common mechanisms of Cytarabine resistance. The synergistic effect observed when both drugs are combined in vivo suggests a promising therapeutic strategy.[1]
A notable gap in the current literature is the lack of direct, quantitative comparative data on the induction of apoptosis and cell cycle arrest by this compound and Cytarabine in the same experimental setting. Future studies should focus on head-to-head comparisons of these downstream effects to provide a more complete picture of their cellular impact. Such data will be invaluable for the rational design of novel combination therapies and for optimizing treatment strategies for leukemia patients.
dot
Caption: A typical experimental workflow for the comparative analysis of this compound and Cytarabine.
References
- 1. Complementary antineoplastic activity of the cytosine nucleoside analogues this compound (Troxatyl) and cytarabine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Troxacitabine Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Troxacitabine (B1681597) and its prodrugs against alternative therapies. Experimental data from in vitro and in vivo studies are presented to support the validation of these compounds as potent anti-cancer agents. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
Introduction to this compound and its Prodrugs
This compound (β-L-dioxolane-cytidine) is a synthetic L-nucleoside analog of deoxycytidine that has demonstrated significant anti-tumor activity in preclinical studies.[1][2] Unlike naturally occurring D-nucleosides, this compound's unique L-configuration confers resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs like cytarabine.[1][2] Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[1]
A key challenge with this compound is its hydrophilic nature, which can limit its cellular uptake and efficacy, particularly in solid tumors.[3][4] To address this, lipophilic prodrugs of this compound have been developed. These prodrugs are modified to enhance their ability to cross cell membranes, potentially leading to increased intracellular concentrations of the active drug and greater anti-tumor activity.[3][4]
Mechanism of Action and Cellular Uptake
The anti-tumor activity of this compound is initiated by its entry into the cancer cell and subsequent metabolic activation.
Cellular Uptake and Activation Pathway
This compound primarily enters cells via passive diffusion, a characteristic that distinguishes it from many other nucleoside analogs that rely on specific nucleoside transporters.[1][5] This may allow this compound to be effective against tumors that have developed resistance to other nucleosides through the downregulation of these transporters.[1] Once inside the cell, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, which is the rate-limiting step in its activation.[1] Subsequent phosphorylations yield the active this compound triphosphate (Trox-TP). Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases, leading to chain termination and cell death.[1]
Comparative In Vitro Anti-Tumor Activity
The cytotoxic effects of this compound and its prodrugs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of in vitro potency.
| Cell Line | Cancer Type | This compound IC50 (nM) | Lipophilic Prodrug IC50 (nM) | Alternative Agent (Gemcitabine) IC50 (nM) | Reference |
| CCRF-CEM | Leukemia | 160 | - | 20 | [1] |
| CEM/dCK(-) | Leukemia (dCK deficient) | >10,000 | - | >10,000 | [1] |
| HL-60 | Leukemia | 158 | - | - | [6] |
| A2780 | Ovarian Cancer | 410 | - | - | [6] |
| Panc-1 | Pancreatic Cancer | - | - | - | [7] |
| MIA PaCa-2 | Pancreatic Cancer | - | - | - | [7] |
| AsPc-1 | Pancreatic Cancer | - | - | - | [7] |
| Capan-2 | Pancreatic Cancer | - | - | - | [7] |
| KBV | Nasopharyngeal Carcinoma (Multidrug-Resistant) | 7-171 | - | - | [8] |
| HL60/R10 | Leukemia (Multidrug-Resistant) | 7-171 | - | - | [8] |
| CCRF-CEM/VLB | Leukemia (Multidrug-Resistant) | 7-171 | - | - | [8] |
| HL60/ADR | Leukemia (Multidrug-Resistant) | 7-171 | - | - | [8] |
Note: Specific IC50 values for lipophilic prodrugs are often presented as a fold-improvement over the parent compound and can vary based on the specific prodrug modification. Studies have shown that the addition of linear aliphatic chains to this compound increased the sensitivity of pancreatic cancer cell lines by over 100-fold.[3]
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and its prodrugs has been validated in vivo using human tumor xenograft models in immunocompromised mice.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HT-29 | Colon | This compound | 53-63 mg/kg total dose (various schedules) | Significant inhibition | [9] |
| KBV | Nasopharyngeal Carcinoma | This compound | 20, 50, 100 mg/kg (daily for 5 days) | 81, 96, 97 | [8] |
| HL60 | Leukemia | This compound | 25, 50, 100 mg/kg (daily for 5 days) | T/C values of 162% to 315% | [8] |
| AsPC-1 | Pancreatic | This compound and Gemcitabine (B846) Combination | - | Synergistic effect | [10] |
T/C (Treated/Control) values indicate the relative size of treated tumors compared to control tumors. A T/C value of less than 100% indicates tumor growth inhibition. In some cases, complete tumor regressions and cures were observed at higher doses.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, its prodrugs, and control compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo efficacy of anti-tumor compounds.
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Drug Administration: Administer this compound, its prodrugs, or a vehicle control according to the predetermined dosing schedule and route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and mouse body weight 2-3 times per week. Monitor the mice for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed. At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
The experimental data presented in this guide validate the potent anti-tumor activity of this compound and its lipophilic prodrugs. The unique mechanism of action and cellular uptake of this compound offer potential advantages over existing nucleoside analogs, particularly in resistant tumors. The development of lipophilic prodrugs represents a promising strategy to enhance the therapeutic index of this compound, especially for the treatment of solid tumors. The provided experimental protocols serve as a foundation for further research and development of these promising anti-cancer agents.
References
- 1. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prodrugs for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic activity of this compound (Troxatyl) and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Troxacitabine in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Troxacitabine (B1681597), a novel L-configuration nucleoside analog, has demonstrated significant preclinical antitumor activity. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other chemotherapeutic agents. The data presented is compiled from preclinical studies and aims to inform further research and drug development efforts.
I. Comparative Efficacy of this compound Combinations
The synergistic potential of this compound has been evaluated in combination with several standard chemotherapeutic agents across various cancer types. This section summarizes the quantitative data from these studies, highlighting the enhanced efficacy of combination therapies.
Data Summary
The following tables present the in vitro synergistic effects of this compound with Gemcitabine (B846), Cytarabine (B982), and Camptothecin (B557342). Synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 values represent the drug concentration required to inhibit 50% of cell growth.
Table 1: Synergistic Effects of this compound and Gemcitabine in Pancreatic Cancer Cell Lines [1][2]
| Cell Line | This compound GI50 (nM) | Gemcitabine GI50 (nM) | Combination Index (CI) at 50% Effect (Fa=0.5) |
| Panc-1 | 35.0 ± 5.0 | 3.0 ± 1.0 | 0.41 |
| MIA PaCa-2 | 50.0 ± 7.0 | 5.0 ± 1.0 | 0.71 |
| AsPC-1 | 15.0 ± 3.0 | 1.5 ± 0.5 | 0.37 |
| Capan-2 | 25.0 ± 4.0 | 2.5 ± 0.8 | 0.52 |
Table 2: Synergistic Effects of this compound and Cytarabine in Leukemia Cell Line [3]
| Cell Line | This compound IC50 (nM) | Cytarabine IC50 (nM) | Combination Index (CI) Range |
| CCRF-CEM | Not explicitly stated | ~90 | 0.1 - 0.7 |
Table 3: Synergistic Effects of this compound and Camptothecin in Oropharyngeal Carcinoma Cell Lines [4]
| Cell Line | This compound IC50 (nM) | Camptothecin IC50 (nM) | Observed Interaction |
| KB | Not explicitly stated | Not explicitly stated | Synergistic |
| KB100 | Not explicitly stated | Not explicitly stated | Synergistic |
II. Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Culture and Viability Assays
-
Cell Lines and Culture Conditions: Human pancreatic adenocarcinoma cell lines (AsPC-1, Capan-2, MIA PaCa-2, Panc-1), human leukemia cell line (CCRF-CEM), and human oropharyngeal carcinoma cell lines (KB, KB100) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.
-
MTT Assay for Cell Viability (for this compound + Cytarabine):
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, expose cells to various concentrations of this compound, Cytarabine, or the combination for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Electronic Particle Counting for Cell Growth (for this compound + Gemcitabine):
-
Seed cells in multi-well plates.
-
Treat cells with this compound, Gemcitabine, or their combination for 72 hours.[1]
-
Harvest the cells by trypsinization.
-
Resuspend the cells in an isotonic solution.
-
Determine the cell count using an electronic particle counter.
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
-
-
Methylene (B1212753) Blue Staining Method (for this compound + Camptothecin):
-
Seed cells in 96-well plates.
-
Treat cells with the drug combinations for the desired duration.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the fixed cells with a methylene blue solution.
-
Wash the plates to remove excess stain.
-
Elute the bound stain with a solubilizing agent (e.g., 0.1 N HCl).
-
Measure the absorbance of the eluted stain, which is proportional to the cell number.
-
Synergy Determination
-
Chou-Talalay Method (Combination Index):
-
Generate dose-response curves for each drug individually and in combination (at a constant ratio).
-
Determine the IC50 (or GI50) value for each drug.
-
Utilize the CalcuSyn or similar software to calculate the Combination Index (CI).
-
A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
-
In Vivo Xenograft Studies
-
Animal Models: Nude or SCID mice were used for tumor xenograft studies.
-
Tumor Implantation: Human cancer cells (e.g., AsPC-1 pancreatic cancer cells or CCRF-CEM leukemia cells) were subcutaneously or intravenously injected into the mice.
-
Drug Administration: Once tumors were established, mice were treated with this compound, the combination agent, or a vehicle control. Dosing schedules and routes of administration (e.g., intraperitoneal injection) were optimized for each combination.
-
Efficacy Evaluation:
-
For solid tumors, tumor volume was measured regularly using calipers.
-
For leukemia models, survival time was the primary endpoint.
-
Tumor growth inhibition and increased lifespan were used to assess the efficacy of the combination therapy compared to single-agent treatments.
-
III. Mechanisms of Synergistic Action and Signaling Pathways
The synergistic effects of this compound in combination with other chemotherapeutic agents are attributed to distinct molecular mechanisms. The following diagrams illustrate the proposed signaling pathways and workflows.
This compound and Gemcitabine in Pancreatic Cancer
The precise biological basis for the synergy between this compound and Gemcitabine remains to be fully elucidated.[1] However, recent research suggests that the combination of Gemcitabine with inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint kinase, a key regulator of the DNA damage response, results in significant synergy.[1][5][6][7] Both this compound and Gemcitabine are nucleoside analogs that cause DNA damage, suggesting a similar pathway may be involved in their synergistic interaction.
This compound and Cytarabine in Leukemia
The synergy between this compound and Cytarabine is attributed to their interaction at the level of DNA repair.[3] Both are nucleoside analogs that, after intracellular phosphorylation, are incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. The combination of these two agents leads to a significant delay in the recovery of DNA synthesis compared to either drug alone.
This compound and Camptothecin in Oropharyngeal Carcinoma
The synergistic interaction between this compound and Camptothecin is linked to the modulation of key enzymes responsible for this compound's activation.[4] Camptothecin appears to protect against the this compound-induced reduction in the activity of deoxycytidine kinase (dCK) and deoxycytidine monophosphate kinase (dCMPK). This leads to increased levels of the active triphosphate form of this compound and enhanced incorporation into DNA.
Experimental Workflow for In Vitro Synergy Assessment
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with another chemotherapeutic agent in vitro.
References
- 1. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Complementary antineoplastic activity of the cytosine nucleoside analogues this compound (Troxatyl) and cytarabine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ATR potentiates the cytotoxic effect of gemcitabine on pancreatic cancer cells through enhancement of DNA damage and abrogation of ribonucleotide reductase induction by gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor AZD6738 synergizes with gemcitabine in vitro and in vivo to induce pancreatic ductal adenocarcinoma regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Troxacitabine and Other Nucleoside Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Troxacitabine (B1681597) with other key nucleoside analogs, Gemcitabine (B846) and Cytarabine (B982). This document summarizes their mechanisms of action, resistance profiles, and clinical efficacy, supported by experimental data and detailed protocols.
Executive Summary
Nucleoside analogs represent a cornerstone of chemotherapy for various hematological malignancies and solid tumors. This guide focuses on a head-to-head comparison of three critical deoxycytidine analogs: this compound, Gemcitabine, and Cytarabine. While all three function by disrupting DNA synthesis, they exhibit distinct pharmacological profiles that influence their clinical utility and resistance patterns. This compound, a synthetic L-nucleoside analog, is unique in its primary cellular uptake via passive diffusion, potentially offering an advantage in tumors with downregulated nucleoside transporters, a common mechanism of resistance to D-nucleoside analogs like Gemcitabine and Cytarabine.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of these nucleoside analogs are initiated by their intracellular phosphorylation to active triphosphate forms, which are subsequently incorporated into DNA, leading to the termination of DNA chain elongation and induction of apoptosis.
This compound: As a β-L-dioxolane-cytidine, its unnatural stereochemistry is a key feature.[1] It enters the cell primarily through passive diffusion and is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form (Trox-TP).[1] Trox-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases, causing immediate chain termination and subsequent cell cycle arrest and apoptosis.[1] Notably, this compound is resistant to deamination by cytidine (B196190) deaminase, an enzyme that inactivates Cytarabine.[2]
Gemcitabine: This analog is transported into the cell by nucleoside transporters and is also activated by dCK. Its triphosphate metabolite (dFdCTP) is incorporated into DNA, leading to "masked chain termination," where one additional nucleotide is added after its incorporation, hindering DNA repair mechanisms. Gemcitabine's diphosphate (B83284) form also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[3] Gemcitabine-induced apoptosis is linked to the activation of the AMPK/mTOR and AP-1 signaling pathways.[4][5]
Cytarabine (Ara-C): Similar to Gemcitabine, Cytarabine relies on nucleoside transporters for cellular entry and is phosphorylated by dCK. Its active form, Ara-CTP, is a potent inhibitor of DNA polymerase and is incorporated into DNA, causing chain termination.[6] Cytarabine is a cell cycle-specific agent, primarily affecting cells in the S phase and blocking the G1/S phase transition.[7][8]
Below are diagrams illustrating the metabolic activation and downstream signaling pathways for each nucleoside analog.
Comparative In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound, Gemcitabine, and Cytarabine in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (nM) | Gemcitabine IC50 (nM) | Cytarabine IC50 (µM) |
| A2780 | Ovarian Cancer | 410[9] | - | - |
| CEM | Leukemia | 71[9] | - | - |
| HL-60 | Leukemia | 158[9] | - | 14.24[10] |
| AG6000 (Gemcitabine-resistant) | - | >3000[9] | >3000[9] | - |
| CEM (Cladribine-resistant) | Leukemia | 150[9] | - | - |
| HL-60 (Cladribine-resistant) | Leukemia | >3000[9] | - | - |
| CCRF-CEM | Leukemia | - | ~3.8 (1 ng/ml)[11] | 0.09[12] |
| Jurkat | Leukemia | - | - | 0.16[12] |
| KG-1 | Leukemia | - | - | - |
| MOLM13 | Leukemia | - | - | - |
| THP-1 | Leukemia | - | - | 23.2[10] |
| BxPC-3 | Pancreatic Cancer | - | Varies[13] | - |
| MIA PaCa-2 | Pancreatic Cancer | - | Varies[13] | - |
| Panc-1 | Pancreatic Cancer | - | Varies[13] | - |
Clinical Efficacy and Safety
Clinical trials have evaluated the efficacy and safety of these nucleoside analogs in various cancers.
This compound: In a clinical trial involving 58 patients with refractory Acute Myeloid Leukemia (AML), intravenous this compound administered for 48 hours resulted in a 15% complete remission rate.[7][14] The median survival was 12 months.[7][14] Common side effects included mouth sores and hand-foot syndrome.[7][14] Another study on relapsed or refractory AML showed a 26% overall response rate with continuous infusion.[5] A phase I/II study of continuous-infusion this compound in refractory AML established a maximum-tolerated dose of 12.0 mg/m²/d for 5 days, with 15% of patients achieving complete remission or complete remission with incomplete platelet recovery.[15] Combination therapy of this compound with Cytarabine, Idarubicin, or Topotecan (B1662842) in refractory myeloid leukemias demonstrated significant antileukemic activity, with 13% of evaluable AML or MDS patients achieving complete remission.[16]
Gemcitabine: For advanced pancreatic cancer, Gemcitabine has been a standard first-line treatment. A randomized trial showed a clinical benefit response in 23.8% of patients treated with Gemcitabine compared to 4.8% with 5-FU.[3] The median survival was 5.65 months for Gemcitabine versus 4.41 months for 5-FU.[3] A phase II study in advanced pancreatic cancer reported a partial response rate of 6.3% and a median survival of 6.3 months.[17] Gemcitabine-based combination therapies have shown improved overall survival and progression-free survival compared to Gemcitabine alone in some studies.[14]
Cytarabine: Cytarabine is a key component of AML therapy. High-dose Cytarabine as consolidation therapy has been shown to improve disease-free survival in AML patients, particularly those with favorable cytogenetics.[18] In elderly AML patients, clofarabine (B1669196) plus low-dose cytarabine resulted in complete remission rates of 50-60% and a median overall survival of 11-13 months.[19]
| Drug | Indication | Key Efficacy Results | Common Adverse Events |
| This compound | Refractory AML | 15% Complete Remission Rate[7][14] | Stomatitis, Hand-foot syndrome[7][14] |
| Gemcitabine | Advanced Pancreatic Cancer | 23.8% Clinical Benefit Response[3] | Myelosuppression, Nausea, Vomiting |
| Cytarabine | AML | High cure rate in certain AML subtypes with high-dose therapy[20] | Myelosuppression, Nausea, Vomiting, Neurotoxicity |
Mechanisms of Resistance
Resistance to nucleoside analogs is a significant clinical challenge and can occur through various mechanisms.
This compound: Resistance to this compound is often associated with reduced expression or activity of dCK, the enzyme responsible for its initial phosphorylation.[9] However, due to its entry into cells via passive diffusion, it may circumvent resistance mechanisms involving deficient nucleoside transport.
Gemcitabine: Resistance mechanisms to Gemcitabine are multifactorial and include decreased expression of nucleoside transporters, reduced dCK activity, and increased expression of ribonucleotide reductase.
Cytarabine: Similar to Gemcitabine, resistance to Cytarabine can arise from impaired cellular uptake due to reduced nucleoside transporter function, decreased dCK activity, and increased inactivation by cytidine deaminase.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the nucleoside analog for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to untreated controls.[22]
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Protocol:
-
Cell Plating: Seed a known number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment.
-
Treatment: Treat the cells with the nucleoside analog for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.[2][4]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of untreated controls.
HPLC Analysis of Intracellular Nucleoside Triphosphates
This method is used to quantify the intracellular levels of the active triphosphate forms of the nucleoside analogs.
Protocol:
-
Cell Lysis: Treat cells with the nucleoside analog, then lyse the cells using an acid (e.g., trichloroacetic acid) to precipitate proteins and macromolecules.[1]
-
Extraction: Centrifuge the lysate and collect the acid-soluble supernatant containing the nucleotides.
-
Neutralization: Neutralize the extract.
-
HPLC Analysis: Separate the nucleotides using a reverse-phase HPLC column with an ion-pairing agent.[23]
-
Quantification: Detect the nucleotides by UV absorbance and quantify the peak areas by comparison to known standards.[23]
Conclusion
This compound, Gemcitabine, and Cytarabine are all potent cytotoxic agents that disrupt DNA synthesis, but they possess distinct pharmacological properties. This compound's unique L-stereochemistry and its ability to enter cells via passive diffusion may offer a therapeutic advantage in tumors that have developed resistance to other nucleoside analogs through the downregulation of nucleoside transporters. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these important anticancer agents. This guide provides a foundational resource for researchers to design and interpret future studies in this critical area of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine induces apoptosis and autophagy via the AMPK/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. news.cancerconnect.com [news.cancerconnect.com]
- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 16. Randomized phase I/II study of this compound combined with cytarabine, idarubicin, or topotecan in patients with refractory myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. sketchviz.com [sketchviz.com]
- 20. youtube.com [youtube.com]
- 21. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Troxacitabine Sensitivity: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers implicated in predicting tumor sensitivity to the L-nucleoside analog, Troxacitabine (B1681597). This compound, a deoxycytidine analog, requires intracellular activation to exert its cytotoxic effects, making the enzymes and transporters involved in its metabolism critical determinants of its efficacy. Understanding these biomarkers is paramount for patient stratification in clinical trials and for the development of personalized cancer therapies.
Core Biomarkers and Their Impact on this compound Sensitivity
The primary mechanism of this compound action involves its conversion to a triphosphate form, which is then incorporated into DNA, leading to chain termination and apoptosis. Resistance to this compound is often multifactorial, but several key proteins have been identified as playing a pivotal role in its metabolism and, consequently, in determining cellular sensitivity.
Data Presentation: Quantitative Comparison of Biomarkers
The following table summarizes the quantitative data from preclinical studies investigating the role of various biomarkers in this compound sensitivity. The data is primarily focused on deoxycytidine kinase (dCK), the rate-limiting enzyme in this compound's activation.
| Biomarker | Cell Line / Tumor Type | Biomarker Status | This compound IC50 (nM) | Fold Resistance | Reference(s) |
| dCK | CCRF-CEM (Leukemia) | Wild-Type | 160 | - | [1] |
| CEM/dCK(-) (Leukemia) | Deficient | Resistant (not specified) | >1 | [1] | |
| DU145 (Prostate Cancer) | Wild-Type | Not specified | - | [1] | |
| DU145(R) (Prostate Cancer) | Resistant (dCK activity <20% of WT) | >10,000 | 6300 | [1] | |
| A2780 (Ovarian Cancer) | Wild-Type | 410 | - | [2][3] | |
| AG6000 (Gemcitabine-Resistant Ovarian) | Decreased dCK | >3000 | >7.3 | [2][4][3] | |
| HL-60 (Leukemia) | Wild-Type | 158 | - | [2][4][3] | |
| HL-60 (Cladribine-Resistant Leukemia) | Decreased dCK | >3000 | >19 | [2][4][3] | |
| hENT1 | CEM/ARAC8C (Leukemia) | Deficient | Increased vs. WT | 7 | [1] |
| RRM1 | Non-Small Cell Lung Cancer | High Expression | Correlated with resistance to gemcitabine (B846) | Not specified for this compound | [5][6] |
| SAMHD1 | Hematological Malignancies | High Expression | Correlated with resistance to other nucleoside analogs | Not specified for this compound | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the experimental procedures used to validate them, the following diagrams are provided.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: A typical experimental workflow for validating a predictive biomarker.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Methylene Blue Assay)
This colorimetric assay is used to determine the number of viable cells in a culture after exposure to a cytotoxic agent.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Methylene blue solution (0.5% w/v in 50% ethanol)
-
Elution solution (1% acetic acid in 50% ethanol (B145695) or 0.1 M HCl in ethanol)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours). Include untreated control wells.
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells with PBS.
-
Add 100 µL of methylene blue solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing: Remove the methylene blue solution and wash the plate with distilled water until the water runs clear.
-
Elution: Add 100 µL of elution solution to each well and incubate on a shaker for 15-20 minutes to elute the dye.
-
Measurement: Measure the absorbance at a wavelength of 650 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve.
-
Deoxycytidine Kinase (dCK) Activity Assay (Luminescence-Based)
This assay measures the enzymatic activity of dCK by quantifying the amount of ATP consumed during the phosphorylation of a dCK substrate.
-
Materials:
-
Cell lysate containing dCK
-
dCK substrate (e.g., deoxycytidine or gemcitabine)
-
ATP
-
Reaction buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Luminometer
-
-
Procedure:
-
Sample Preparation: Prepare cell extracts from the cell lines of interest.
-
Reaction Setup: In a 96-well plate, incubate the cell extract with the dCK substrate and ATP in the reaction buffer at 25°C.
-
Luminescence Measurement: At various time points, add an equal volume of Kinase-Glo® reagent to quench the reaction and generate a luminescent signal. The intensity of the light is inversely proportional to the amount of ATP consumed and thus directly proportional to the dCK activity.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the specific activity of dCK based on the rate of ATP consumption.
-
Western Blot for dCK Protein Expression
This technique is used to detect and quantify the amount of dCK protein in a cell lysate.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dCK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against dCK, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity corresponding to dCK and normalize it to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for RRM1 mRNA Expression
This method is used to measure the amount of RRM1 messenger RNA (mRNA) in a sample, which is indicative of gene expression.
-
Materials:
-
RNA extracted from cell lines or tumor tissue
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers specific for RRM1 and a reference gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and reverse transcribe it into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument, which measures the fluorescence emitted during the amplification of the target gene in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) value for RRM1 and the reference gene. Calculate the relative expression of RRM1 using the ΔΔCt method.
-
Conclusion
The available evidence strongly suggests that deoxycytidine kinase (dCK) is a primary and robust predictive biomarker for this compound sensitivity. Low or absent dCK expression is consistently associated with high levels of resistance. While this compound's cellular uptake appears less dependent on hENT1 compared to other nucleoside analogs, reduced transporter function may still contribute to low-level resistance.
Other potential biomarkers such as RRM1 and SAMHD1 have been implicated in resistance to nucleoside analogs in general. High expression of RRM1, which is involved in the synthesis of deoxynucleotides, and high levels of SAMHD1, which can degrade the active triphosphate forms of some nucleoside analogs, are likely to confer resistance to this compound. However, further studies with direct quantitative data are needed to fully elucidate their predictive value specifically for this compound.
Researchers and clinicians should consider evaluating dCK expression and activity as a primary endpoint in future clinical trials involving this compound to better stratify patients and predict treatment outcomes. Further investigation into the roles of RRM1 and SAMHD1 in this compound resistance is warranted to develop a more comprehensive biomarker panel.
References
- 1. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scilit.com [scilit.com]
- 4. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. RRM1 modulated in vitro and in vivo efficacy of gemcitabine and platinum in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting SAMHD1: To overcome multiple anti-cancer drugs resistance in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling Troxacitabine's Resistance Profile: A Comparative Analysis
Troxacitabine (B1681597) (Troxatyl™), a novel L-enantiomer nucleoside analog, has demonstrated a unique profile in terms of its structure, cellular transport, and mechanisms of resistance compared to other deoxycytidine analogs like gemcitabine (B846) and cytarabine (B982).[1] This guide provides a comprehensive comparison of cross-resistance studies between this compound and other anticancer agents, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Quantitative Cross-Resistance Data
The following table summarizes the 50% inhibitory concentration (IC50) values and the fold-resistance of various cancer cell lines to this compound and other nucleoside analogs. This data highlights the differences in resistance profiles, particularly in cell lines with specific genetic modifications, such as deficiency in deoxycytidine kinase (dCK) or nucleoside transporters.
| Cell Line | Drug | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Key Resistance Mechanism | Reference |
| CCRF-CEM (Leukemia) | This compound | 160 | >10,000 (CEM/dCK(-)) | >62.5 | dCK deficiency | [2] |
| Gemcitabine | 20 | >10,000 (CEM/dCK(-)) | >500 | dCK deficiency | [2] | |
| Cytarabine | 10 | >10,000 (CEM/dCK(-)) | >1000 | dCK deficiency | [2] | |
| CEM/ARAC8C (Leukemia) | This compound | 160 | 1,120 | 7 | Nucleoside transporter deficiency | [2] |
| Gemcitabine | 20 | 8,640 | 432 | Nucleoside transporter deficiency | [2] | |
| Cytarabine | 10 | 11,500 | 1150 | Nucleoside transporter deficiency | [2] | |
| DU145 (Prostate Cancer) | This compound | 10 | 63,000 | 6300 | Reduced dCK activity & uptake | [2][3] |
| Gemcitabine | 20 | 7,000 | 350 | Reduced dCK activity & uptake | [2][3] | |
| Cytarabine | 100 | 30,000 | 300 | Reduced dCK activity & uptake | [2][3] | |
| AG6000 (Gemcitabine-Resistant) | This compound | 410 (A2780 parental) | >3000 | >7.3 | Decreased dCK expression | [4][5] |
| CEM (Cladribine-Resistant) | This compound | 71 (parental) | 150 | 2.1 | Decreased dCK expression | [4][5] |
| HL-60 (Cladribine-Resistant) | This compound | 158 (parental) | >3000 | >19 | Decreased dCK expression | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
1. Cell Lines and Culture
-
Cell Lines: CCRF-CEM (human acute lymphoblastic leukemia), CEM/dCK(-) (dCK-deficient variant), CEM/ARAC8C (nucleoside transport-deficient variant), DU145 (human prostate carcinoma), and DU145(R) (this compound-resistant subline) were utilized.[2] Gemcitabine-resistant AG6000, and cladribine-resistant CEM and HL-60 cell lines were also used.[4][5]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.
2. Proliferation Assays
-
Method: The antiproliferative effects of this compound, gemcitabine, and cytarabine were determined by assessing the inhibition of cell proliferation.
-
Procedure: Cells were seeded in multi-well plates and exposed to various concentrations of the drugs for a specified period (e.g., 48 hours).[3] Cell viability was then assessed using methods such as the methylene (B1212753) blue staining method.[6]
-
Data Analysis: The IC50 value, the drug concentration that inhibits cell proliferation by 50%, was calculated from the dose-response curves.
3. Development of Resistant Cell Lines
-
Method: Drug-resistant cell lines were developed by continuous exposure to stepwise increasing concentrations of the drug.
-
Procedure: For instance, the DU145(R) cell line was developed by exposing DU145 cells to increasing concentrations of this compound (from 0.01 to 10 μM) over an 8-month period.[3] The resistant variant was then maintained in a medium containing a specific concentration of this compound (e.g., 2 μM).[3]
4. Deoxycytidine Kinase (dCK) Activity Assay
-
Purpose: To measure the activity of dCK, the key enzyme responsible for the phosphorylation and activation of this compound.
-
Procedure: Cell lysates were prepared from parental and resistant cell lines. The dCK activity was determined by measuring the rate of phosphorylation of deoxycytidine or this compound.
5. Nucleoside Transporter Analysis
-
Method: The transportability of this compound by human nucleoside transporters (hENTs and hCNTs) was assessed.
-
Procedure: Short- and long-term uptake of radiolabeled [3H]this compound was measured in the presence and absence of nucleoside transport inhibitors or high concentrations of non-radioactive this compound.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for this compound activation and resistance, as well as a typical experimental workflow for cross-resistance studies.
Discussion of Cross-Resistance Findings
The experimental data reveals a distinct cross-resistance profile for this compound when compared to other nucleoside analogs. A key finding is that resistance to this compound is primarily mediated by a deficiency or mutation in the activating enzyme deoxycytidine kinase (dCK).[2][4] Cell lines deficient in dCK show high levels of resistance to this compound, as well as to gemcitabine and cytarabine.[2]
Conversely, a deficiency in nucleoside transporters, a common mechanism of resistance for gemcitabine and cytarabine, has a minimal impact on this compound's activity.[2] For example, the CEM/ARAC8C cell line, which is highly resistant to cytarabine (1150-fold) and gemcitabine (432-fold) due to impaired nucleoside transport, exhibits only a 7-fold resistance to this compound.[2] This is attributed to this compound's ability to enter cells primarily through passive diffusion, rather than relying on nucleoside transporters.[2][3]
In the this compound-resistant DU145(R) prostate cancer cell line, a significant 6300-fold resistance to this compound was observed, which was accompanied by a 350-fold cross-resistance to gemcitabine and a 300-fold cross-resistance to cytarabine.[3] This resistance was linked to a mutation in dCK and reduced drug uptake.[2]
Interestingly, in some instances, cells made resistant to other nucleoside analogs, such as cladribine (B1669150) and gemcitabine, which also have decreased dCK expression, were found to be less sensitive to this compound.[4][5] This suggests that while this compound has an advantage in tumors with low nucleoside transport activity, dCK deficiency remains a critical factor for cross-resistance among these agents. Furthermore, this compound's resistance to inactivation by cytidine (B196190) deaminase (CD) provides another advantage over other cytosine nucleoside analogs that are susceptible to this enzyme.[7]
References
- 1. This compound activity in extramedullary myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of uptake and resistance to this compound, a novel deoxycytidine nucleoside analogue, in human leukemic and solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cellular resistance against this compound in human cell lines and pediatric patient acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Synergistic antitumor activity of this compound and camptothecin in selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of this compound on cells transduced with human cytidine deaminase cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Troxacitabine and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two nucleoside analogues, Troxacitabine and gemcitabine (B846). The information presented is collated from various preclinical and clinical studies to support research and development in oncology.
Executive Summary
This compound and gemcitabine are both deoxycytidine analogues that require intracellular phosphorylation to their active triphosphate forms to exert their cytotoxic effects by inhibiting DNA synthesis. However, their distinct stereochemistry and metabolic pathways result in different pharmacokinetic characteristics. This compound, an L-nucleoside, is primarily cleared by the kidneys as an unchanged drug and is resistant to deamination. In contrast, gemcitabine, a D-nucleoside, undergoes extensive metabolism, primarily through deamination to an inactive metabolite, in addition to renal clearance. These differences have significant implications for their dosing, efficacy, and toxicity profiles.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and gemcitabine based on available data from human studies. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in study design, patient populations, and analytical methodologies.
Table 1: Pharmacokinetic Parameters of this compound in Adult Cancer Patients
| Parameter | Value | Study Population/Conditions |
| Systemic Clearance (CL) | 9.1 L/h (28% interindividual variability)[1][2] | Population pharmacokinetic model from 111 cancer patients receiving a 30-minute infusion.[1][2] |
| Volume of Distribution at Steady-State (Vss) | 60 ± 32 L | Phase I study, 30-minute infusion every 21 days. |
| Terminal Half-Life (t½) | ~39 hours (after 5 days of treatment) | Phase I study, 30-minute infusion daily for 5 days. |
| Primary Route of Elimination | Renal excretion (61% to 77% as unchanged drug)[2] | Phase I studies.[2] |
| Metabolism | Minimal; no metabolites identified in plasma or urine. | Phase I trials. |
Data compiled from multiple sources and should be interpreted with caution.
Table 2: Pharmacokinetic Parameters of Gemcitabine in Adult Cancer Patients
| Parameter | Value | Study Population/Conditions |
| Systemic Clearance (CL) | 2.7 L/min (31% between-subject variability)[3] | Population pharmacokinetic model from 94 cancer patients.[3] |
| Volume of Distribution (Central Compartment, Vc) | 15 L (39% between-subject variability)[3] | Population pharmacokinetic model from 94 cancer patients.[3] |
| Terminal Half-Life (t½) | 42 - 94 minutes (short infusions) | Varies with infusion duration. |
| Primary Route of Elimination | Metabolism followed by renal excretion of the metabolite (dFdU). | Multiple studies. |
| Metabolism | Extensively metabolized by cytidine (B196190) deaminase to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[3] | Multiple studies. |
Data compiled from multiple sources and should be interpreted with caution.
Mechanism of Action and Metabolic Pathways
Both this compound and gemcitabine are prodrugs that must be activated intracellularly. The diagrams below illustrate their respective activation pathways.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from studies employing various analytical and modeling techniques. Below are generalized methodologies representative of those used in the cited research.
Population Pharmacokinetic Analysis of this compound
A population pharmacokinetic model for this compound was developed using NONMEM (Nonlinear Mixed-Effects Modeling) software.[1][2]
-
Patient Data : Plasma concentration-time data were collected from cancer patients enrolled in Phase I clinical trials who received this compound as a 30-minute infusion.[1][2]
-
Pharmacokinetic Model : A multi-compartment linear model was used to characterize the pharmacokinetics of this compound.[1]
-
Covariate Analysis : Clinical covariates such as creatinine (B1669602) clearance, body surface area, age, and sex were evaluated for their influence on pharmacokinetic parameters like clearance and volume of distribution.[1][2]
-
Model Validation : The final model was validated to ensure its predictive performance.
Quantification of Gemcitabine and its Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying gemcitabine and its primary metabolite, dFdU, in biological matrices.
-
Sample Preparation : Plasma samples are subjected to protein precipitation, typically using a solvent like acetonitrile, to remove interfering proteins.
-
Chromatographic Separation : The supernatant is injected into a reverse-phase HPLC column (e.g., C18). An isocratic or gradient mobile phase, often consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile, is used to separate gemcitabine and dFdU.
-
Detection : The compounds are detected using a UV detector at a specific wavelength (e.g., 268 nm).
-
Quantification : The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of standards.
The workflow for a typical pharmacokinetic study is illustrated below.
Conclusion
This compound and gemcitabine, while both targeting DNA synthesis, exhibit distinct pharmacokinetic profiles. This compound's resistance to metabolism and primary renal clearance suggest that its pharmacokinetics may be more predictable and less susceptible to drug-drug interactions involving metabolic enzymes. Conversely, gemcitabine's extensive metabolism by cytidine deaminase is a key determinant of its clearance and can be a source of interindividual variability. Understanding these differences is crucial for the strategic development and clinical application of these and other nucleoside analogues in cancer therapy.
References
Troxacitabine Efficacy in Gemcitabine-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of troxacitabine (B1681597) and gemcitabine (B846), with a focus on gemcitabine-resistant cancer cell lines. The information presented is collated from preclinical studies and is intended to inform research and drug development efforts in oncology.
Executive Summary
Gemcitabine is a cornerstone of treatment for various solid tumors, including pancreatic cancer. However, the development of gemcitabine resistance is a significant clinical challenge. This compound, a nucleoside analogue with a unique L-configuration, has shown promise in overcoming this resistance. A key differentiating feature is its primary mode of cellular entry via passive diffusion, rendering it less susceptible to resistance mechanisms involving the downregulation of nucleoside transporters, a common issue with gemcitabine. While both drugs are activated by deoxycytidine kinase (dCK), this compound's distinct uptake mechanism suggests a potential therapeutic advantage in gemcitabine-refractory tumors. This guide summarizes the quantitative data on the cytotoxic activity of this compound in gemcitabine-resistant cell lines, details the experimental protocols used to generate this data, and provides visual representations of the relevant cellular pathways.
Data Presentation: Comparative Cytotoxicity of this compound and Gemcitabine
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and gemcitabine in various cancer cell lines, including those with acquired resistance to gemcitabine.
Table 1: IC50 Values in Leukemia and Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Gemcitabine IC50 (nM) | This compound IC50 (nM) | Key Resistance Mechanism |
| CCRF-CEM | Leukemia | Sensitive | 20 | 160 | - |
| CEM/dCK- | Leukemia | Gemcitabine-Resistant | >10,000 | >10,000 | dCK deficient |
| DU145 | Prostate | Sensitive | 20 | 10 | - |
| DU145R | Prostate | This compound-Resistant | 7,000 (350-fold resistance) | 63,000 (6300-fold resistance) | Reduced dCK activity |
Table 2: IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Resistance Status | Gemcitabine IC50 (µM) | This compound IC50 (µM) | Reference |
| MIA PaCa-2 | Sensitive | ~0.02 | Not explicitly stated in resistant context | [1] |
| MIA PaCa-2/Gem | Gemcitabine-Resistant | 570.6 | Not explicitly stated | [2] |
| Panc-1 | Sensitive | ~0.02 | Not explicitly stated in resistant context | [1] |
| Panc-1/Gem | Gemcitabine-Resistant | 359.9 | Not explicitly stated | [2] |
Table 3: IC50 Values in a Gemcitabine-Resistant Ovarian Cancer Cell Line
| Cell Line | Cancer Type | Resistance Status | Gemcitabine IC50 (nM) | This compound IC50 (nM) | Key Resistance Mechanism |
| A2780 | Ovarian | Sensitive | Not specified | 410 | - |
| AG6000 | Ovarian | Gemcitabine-Resistant | >3000 | Less sensitive than wild-type | Decreased dCK expression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and gemcitabine in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Deoxycytidine Kinase (dCK) Expression
This protocol is used to determine the protein levels of dCK, a key enzyme in the activation of both gemcitabine and this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dCK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the dCK protein expression levels.
Nucleoside Uptake Assay
This protocol measures the cellular uptake of nucleosides and their analogs.
-
Cell Seeding: Plate cells in 24-well plates and grow to confluence.
-
Preparation: Wash the cells with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).
-
Uptake Initiation: Add the transport buffer containing a radiolabeled nucleoside analog (e.g., [3H]gemcitabine) at a known concentration.
-
Incubation: Incubate the cells for a defined period (e.g., 1-5 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold transport buffer containing a transport inhibitor (e.g., NBMPR).
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each well.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key cellular pathways involved in the action of and resistance to this compound and gemcitabine, as well as a typical experimental workflow for their comparison.
References
- 1. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin Reverses Gemcitabine Resistance of Pancreatic Cancer Cell Lines Through Inhibition of IKKβ/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: Troxacitabine and Idarubicin in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of two chemotherapeutic agents, Troxacitabine and Idarubicin (B193468), in the context of Acute Myeloid Leukemia (AML) models. Due to the limited availability of direct head-to-head in vivo studies, this comparison is based on data from separate preclinical investigations. The information presented herein is intended to offer a comprehensive overview of the available experimental data to inform further research and drug development efforts.
Executive Summary
This compound, a novel L-nucleoside analog, and Idarubicin, a potent anthracycline antibiotic, both exhibit significant anti-leukemic activity. This guide synthesizes available in vivo efficacy and toxicity data, details the experimental protocols used in these studies, and visualizes the respective mechanisms of action and experimental workflows. While a direct comparative study in a single AML model is not publicly available, this guide provides a framework for understanding the preclinical profiles of these two agents.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from separate in vivo studies on this compound and Idarubicin. It is crucial to note that the studies were conducted in different leukemia models (Chronic Myeloid Leukemia for this compound and Acute Myeloid Leukemia for Idarubicin), which presents a limitation for direct comparison.
Table 1: In Vivo Efficacy of this compound in a CML Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Primary Endpoint | Outcome |
| SCID Mice | KBM5 (CML) | This compound | 10 and 25 mg/kg, i.p., daily for 5 days | Increased Lifespan | Significant increase in lifespan; some mice achieved long-term survival when combined with Imatinib (B729).[1] |
Table 2: In Vivo Efficacy of Idarubicin in an AML Mouse Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Primary Endpoint | Outcome |
| CD-1 Nude Mice | WEHI-3B (AML) | Liposomal Cytarabine (B982) and Idarubicin | Molar ratio of 30:1 | Survival Time | Longest survival time of 42 days compared to 22 days in the control group.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
This compound in a CML Xenograft Model[1]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line and Engraftment: Human Chronic Myeloid Leukemia (CML) cell lines KBM5 or KBM5-R were used.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) daily for 5 days, with doses of 5, 10, 20, or 25 mg/kg, starting on day 20 post-cell line injection.
-
Efficacy Evaluation: The primary endpoint was the increase in lifespan of the treated mice compared to a control group.
Idarubicin in an AML Mouse Model[2]
-
Animal Model: CD-1 nude mice.
-
Cell Line and Engraftment: Murine myeloid leukemia WEHI-3B cells were used to induce ascites syndrome.
-
Drug Administration: A dual-loaded liposomal formulation of cytarabine and idarubicin was administered. The study investigated various molar ratios, with 30:1 showing the best efficacy.
-
Efficacy Evaluation: The primary outcome measured was the survival time of the mice in each treatment group.
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and Idarubicin in AML cells.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the in vivo experiments described in this guide.
Discussion and Limitations
This guide highlights the preclinical potential of both this compound and Idarubicin in treating myeloid leukemias. Idarubicin, a well-established anthracycline, demonstrates potent cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[3][4] this compound, a novel agent, acts as a nucleoside analog leading to DNA chain termination.
Future preclinical studies directly comparing this compound and Idarubicin in standardized AML xenograft models, including patient-derived xenografts (PDXs), are warranted to provide a more definitive comparison of their therapeutic potential. Such studies would be invaluable for guiding clinical trial design and optimizing treatment strategies for AML patients.
References
- 1. This compound and imatinib mesylate combination therapy of chronic myeloid leukaemia: preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Troxacitabine's Impact on DNA Integrity
A detailed guide for researchers, scientists, and drug development professionals on the DNA-damaging effects of Troxacitabine in comparison to other nucleoside analogs.
This guide provides a comprehensive comparison of this compound with other widely used nucleoside analogs, namely Gemcitabine and Cytarabine (B982) (Ara-C), focusing on their impact on DNA integrity. The information presented is curated from preclinical studies to assist researchers in understanding the mechanistic differences and potential therapeutic applications of these compounds.
Executive Summary
This compound, a synthetic L-nucleoside analog of deoxycytidine, demonstrates potent anticancer activity by disrupting DNA synthesis and inducing programmed cell death. Its unique stereochemical configuration confers distinct pharmacological properties compared to D-nucleoside analogs like Gemcitabine and Cytarabine. This guide delves into the quantitative differences in their ability to induce DNA strand breaks and apoptosis, providing a framework for selecting appropriate analogs for further investigation.
Mechanism of Action: A Triad of DNA Disruption
This compound, Gemcitabine, and Cytarabine share a common mechanism of action involving their intracellular conversion to active triphosphate metabolites. These metabolites are subsequently incorporated into replicating DNA, leading to chain termination and the induction of cell death pathways.
This compound , once converted to its active form, this compound triphosphate (Trox-TP), is incorporated into the growing DNA strand by DNA polymerases. This event leads to immediate chain termination, thereby halting DNA synthesis.[1] This disruption of DNA replication is a key trigger for cell cycle arrest and the initiation of apoptosis, or programmed cell death.[1] A significant characteristic of this compound is its resistance to deamination by cytidine (B196190) deaminase, an enzyme that inactivates other cytosine nucleoside analogs such as Cytarabine.[2] Unlike many other nucleoside analogs that depend on specific transporters to enter cells, this compound primarily utilizes passive diffusion.[1]
Gemcitabine , upon phosphorylation to its diphosphate (B83284) and triphosphate forms, inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pool required for DNA synthesis. Its triphosphate form is also incorporated into DNA, causing chain termination.
Cytarabine (Ara-C) is converted to its triphosphate metabolite, Ara-CTP, which competitively inhibits DNA polymerase. Its incorporation into the DNA strand also leads to chain termination and induces DNA damage.[2]
Comparative Efficacy in Inducing DNA Damage
The following tables summarize the available quantitative data on the cytotoxicity and DNA-damaging effects of this compound, Gemcitabine, and Cytarabine in various cancer cell lines. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the different cell lines and methodologies used.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | This compound (nM) | Gemcitabine (nM) | Cytarabine (nM) | Reference(s) |
| Leukemia | ||||
| CCRF-CEM | 53 | - | 14 | [3] |
| HL-60 | - | - | 14.24 (µM) | [4] |
| KG-1 | - | - | 18.21 (µM) | [4] |
| THP-1 | - | - | 23.2 (µM) | [4] |
| MV4-11 | - | - | 260 | [5] |
| Solid Tumors | ||||
| AsPC-1 (Pancreatic) | ~100 | ~10 | - | [6] |
| Capan-2 (Pancreatic) | ~50 | ~5 | - | [6] |
| MIA PaCa-2 (Pancreatic) | ~200 | ~20 | - | [6] |
| Panc-1 (Pancreatic) | ~1000 | ~100 | - | [6] |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific cell line passage number.
Table 2: Comparative Induction of DNA Strand Breaks and Apoptosis
| Assay | This compound | Gemcitabine | Cytarabine | Reference(s) |
| Comet Assay (Olive Tail Moment) | Increased OTM in ED8 and T-REx cells treated with 10 and 30 µg/mL for 24h. | - | - | [7] |
| γH2AX Foci Formation | - | Increased 53BP1 foci (surrogate for DSBs) in CHO cells treated with 5µM for 24h. | Increased γ-H2AX foci in AML cells. | [1],[8] |
| TUNEL Assay (% Apoptotic Cells) | - | - | 22% apoptotic cells in MV4-11 cells treated with 0.1 µM for 24h. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Agarose (B213101) Embedding: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software.
γ-H2AX Immunofluorescence Staining
This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the nucleoside analogs for the specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation and Fixation: Prepare a single-cell suspension and fix the cells in 1% paraformaldehyde in PBS for 15 minutes on ice.
-
Permeabilization: Wash the cells with PBS and permeabilize by incubating in 70% ethanol (B145695) at -20°C for at least 30 minutes.
-
Labeling Reaction: Wash the cells and resuspend in a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). Incubate at 37°C for 60 minutes in a humidified chamber.
-
Staining (for indirect methods): If using an indirectly labeled dUTP (like BrdUTP), wash the cells and incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The percentage of TUNEL-positive cells indicates the level of apoptosis.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes discussed in this guide.
Caption: Experimental workflow for the comparative study of DNA integrity.
Caption: Mechanism of action of this compound leading to DNA damage.
Caption: Comparative DNA damage signaling pathways.
Conclusion
This compound, Gemcitabine, and Cytarabine are potent inducers of DNA damage, albeit through subtly different mechanisms and with varying potencies across different cancer cell types. The resistance of this compound to cytidine deaminase and its distinct cellular uptake mechanism may offer advantages in certain clinical contexts. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for the rational design of future preclinical and clinical studies involving these important anticancer agents. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and optimal applications of these nucleoside analogs.
References
- 1. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]
- 2. BRCA2 and RAD51 promote double-strand break formation and cell death in response to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of a novel nucleoside analogue (Troxatyl, this compound, BCH-4556) and AraC against leukemic human tumor xenografts expressing high or low cytidine deaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Troxacitabine
For researchers, scientists, and drug development professionals handling Troxacitabine, a potent cytotoxic agent, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for cytotoxic waste management is imperative to mitigate risks of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated materials.
Understanding Cytotoxic Waste Categorization
This compound waste, like other chemotherapy drugs, is broadly classified into two main categories: trace and bulk chemotherapy waste.[1] This distinction is crucial as it dictates the specific handling and disposal requirements for each.
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug volume by weight.[2][3] Examples include:
-
Empty drug vials, ampules, and IV bags[4]
-
Used gloves, gowns, and other personal protective equipment (PPE)[4]
-
Contaminated materials such as wipes, gauze, and tubing used in preparation and administration[4][5]
Bulk Chemotherapy Waste: This category encompasses materials that are not "RCRA empty" and contain a significant amount of the cytotoxic agent.[2] This includes:
The following table summarizes the key distinctions and disposal requirements for each category of this compound waste.
| Waste Category | Description | Container Type | Disposal Method |
| Trace Waste | Contains <3% of the original drug volume.[2][3] | Yellow, puncture-resistant containers labeled "Chemotherapy Waste" or "Trace Chemo".[1][2][4] | Incineration.[1][5] |
| Bulk Waste | Contains >3% of the original drug volume; not "RCRA empty".[2][3] | Black, puncture-resistant, DOT-approved containers labeled "Hazardous Waste".[2][3][4] | Treatment as hazardous waste, typically involving incineration.[2] |
| Sharps Waste | Any needles, syringes, or other sharp objects contaminated with this compound. | Yellow, puncture-resistant sharps containers specifically for chemotherapy waste.[5][6] | Incineration.[5] |
Procedural Guidance for this compound Disposal
The following workflow outlines the critical steps for the safe handling and disposal of this compound waste in a laboratory or research setting.
Detailed Experimental Protocols
-
Decontamination: Application of a solution known to degrade or neutralize the cytotoxic agent.
-
Cleaning: Subsequent cleaning with a detergent solution to remove any remaining residue.
For detailed spill cleanup procedures, it is recommended to consult your institution's environmental health and safety (EHS) department, as they can provide specific guidance and approved decontamination agents.
Handling of Spills
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and spread of contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill, working from the outside in.
-
Decontaminate: Apply an approved decontamination solution to the spill area and allow for the recommended contact time.
-
Clean the Area: Thoroughly clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a designated black hazardous waste container.[2][3]
By adhering to these stringent disposal procedures, research professionals can ensure a safe laboratory environment and minimize the environmental impact of their work with potent cytotoxic compounds like this compound. Always consult your institution's specific waste management policies and your local regulations for compliance.
References
Essential Safety and Logistical Information for Handling Troxacitabine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Troxacitabine is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous drugs is the correct and consistent use of personal protective equipment.[1][2] All personnel handling this compound must be trained in the proper donning and doffing of PPE to prevent contamination.[1]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested gloves.[3][4] | Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is compromised.[2] |
| Gown | Disposable, long-sleeved gown resistant to permeability by hazardous drugs.[4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[5] | Prevents accidental splashes or aerosols from entering the eyes. |
| Face Protection | Face shield. | Offers a full range of protection against splashes to the face and eyes.[2] To be used in conjunction with goggles or safety glasses, especially when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or higher. | Required when there is a risk of generating aerosols or dust, such as during weighing or reconstitution of the powdered form.[6][7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the handling area.[2] |
Note: All disposable PPE should not be reused.[4] Reusable PPE must be properly decontaminated and cleaned after use.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing risk.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Ventilation: Use a certified chemical fume hood or a biological safety cabinet (BSC) for all procedures that may generate dust or aerosols.[7] Ensure the ventilation system is functioning correctly before starting any work.
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible and in close proximity to the handling area.[7] A spill kit specifically for cytotoxic drugs should also be available.
2. Handling Procedures:
-
Personal Hygiene: Do not eat, drink, smoke, or apply cosmetics in the area where this compound is handled.[8]
-
Gloving: Before handling the compound, don two pairs of chemotherapy-tested gloves.[3][4] The outer glove should be removed and disposed of immediately after handling is complete.
-
Weighing: If handling the solid form, weigh the compound in a ventilated enclosure to control dust.
-
Reconstitution: When preparing solutions, work within a chemical fume hood or BSC. Avoid pressurizing vials to prevent aerosol generation.
-
Glove Removal: Use a proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[5]
3. Spill Management: In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill. For powdered spills, gently cover with a damp absorbent pad to prevent aerosolization.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
Disposal: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[9]
4. First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation or a rash occurs.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Proper segregation and disposal of this compound waste are essential to protect personnel and the environment.[9]
Table 2: this compound Waste Disposal Guidelines
| Waste Category | Description | Container Type | Disposal Method |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug by weight (e.g., empty vials, used gloves, gowns, and labware).[9][10] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste".[9][10] | Incineration at an approved waste disposal facility.[9][10] |
| Bulk Chemotherapy Waste | Items with more than 3% of the original drug by weight (e.g., partially full vials, spill cleanup materials).[9][10] | Black, RCRA-approved hazardous waste containers labeled "Hazardous Waste" and "Chemotherapy Waste".[9][10] | Disposal as hazardous waste through a licensed contractor, typically via incineration.[9][10] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Yellow, puncture-resistant sharps containers specifically for chemotherapy sharps.[9] | Incineration at an approved waste disposal facility. |
All waste containers should be sealed when three-quarters full and stored in a designated, secure area pending pickup by a licensed hazardous waste management company.[9]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pppmag.com [pppmag.com]
- 3. web.uri.edu [web.uri.edu]
- 4. pogo.ca [pogo.ca]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. sdmedwaste.com [sdmedwaste.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
